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  • Product: 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide
  • CAS: 100130-32-3

Core Science & Biosynthesis

Foundational

what is 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide

An In-Depth Technical Guide to Agmatine (2-carbamimidamidoethyl carbamimidothioate) for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Agmatine (2-carbamimidamidoethyl carbamimidothioate) for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of agmatine, an endogenous neuromodulator with significant therapeutic potential. Initially identified by its complex chemical name, 2-carbamimidamidoethyl carbamimidothioate, agmatine is more commonly known as the decarboxylated metabolite of L-arginine. This document moves beyond a simple recitation of facts to offer a field-proven perspective on the practical application of agmatine in a research and development setting. We will explore its complex pharmacology, delve into validated experimental protocols, and present its multifaceted mechanism of action through clear, functional diagrams. This guide is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and causal insights necessary to effectively investigate and harness the properties of this compelling molecule.

Core Compound Identity and Physicochemical Properties

Agmatine, or 1-(4-aminobutyl)guanidine, is a primary amine and a member of the guanidine family, naturally synthesized in the mammalian brain and other tissues.[1] The dihydrobromide salt is one of several available forms, with agmatine sulfate being the most extensively studied and commercially available. Understanding its fundamental properties is a prerequisite for any experimental design, from preparing stock solutions to interpreting pharmacokinetic data.

The rationale for selecting a specific salt form often rests on solubility and stability for a given application. While the dihydrobromide form is valid, the preponderance of literature utilizes the sulfate salt; therefore, data presented herein will primarily reference agmatine sulfate unless otherwise specified.

Table 1: Physicochemical Properties of Agmatine and its Sulfate Salt

PropertyValueSource
IUPAC Name 1-(4-Aminobutyl)guanidine[2]
Synonyms Agmatine, 4-aminobutyl-guanidine[2]
Molecular Formula (Base) C₅H₁₄N₄[2]
Molar Mass (Base) 130.19 g/mol [3]
Molecular Formula (Sulfate) C₅H₁₆N₄O₄S[4]
Molar Mass (Sulfate) 228.27 g/mol [4][5]
Appearance White crystalline solid/powder[3][5]
Melting Point (Base) 102 °C[2][3]
Solubility (Sulfate) Approx. 10 mg/mL in PBS (pH 7.2)[5]
≥ 100 mg/mL in Water[6]
Insoluble or slightly soluble in DMSO[6]
pKa (Strongest Basic) 12.61[7]
  • Expert Insight: The high aqueous solubility of agmatine sulfate is a significant practical advantage for in vitro and in vivo studies using physiological buffers.[5][6] Its poor solubility in DMSO, a common solvent for drug discovery screening, necessitates the use of aqueous-based vehicles for most experimental work.[6] When preparing stock solutions in PBS, gentle warming and sonication can aid dissolution.[6] For long-term storage, aqueous solutions should be avoided; it is recommended to store the compound as a solid at 4°C.[5]

The Pleiotropic Pharmacology of Agmatine: A Multi-Target Modulator

Agmatine's therapeutic potential stems from its ability to interact with a diverse array of molecular targets.[8] This pleiotropy is a double-edged sword; it offers the potential for efficacy in complex, multifactorial diseases but complicates the elucidation of a single, primary mechanism of action. A senior scientist recognizes that understanding the quantitative interaction with each target is key to designing experiments that can dissect its biological effects.

Agmatine is not a typical ligand. It acts as a neuromodulator that can bind to multiple receptor types and inhibit key enzymes, qualifying it as a novel neurotransmitter candidate.[8][9]

Receptor Interactions

Agmatine's primary receptor targets are central to neurotransmission and cellular signaling:

  • NMDA Receptors: Agmatine acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[10][11] This is one of its most well-characterized actions and is believed to underlie many of its neuroprotective effects.[8][10] It functions as an open-channel blocker, similar to molecules like MK-801 and ketamine, and this action is voltage-dependent.[10][11] Research indicates a preference for inhibiting GluN2B-containing NMDA receptors, which is critical for its efficacy in models of neuropathic pain.[10]

  • Imidazoline Receptors: It is an endogenous ligand for both I₁ and I₂ imidazoline receptors.[8] This interaction is linked to its effects on blood pressure regulation and its potential role in mitigating opioid withdrawal.

  • α₂-Adrenergic Receptors: Agmatine binds to α₂-adrenergic receptors, which are involved in regulating neurotransmitter release.[3][8] This interaction contributes to its neuromodulatory profile.

Table 2: Quantitative Receptor and Enzyme Interaction Data for Agmatine

TargetInteraction TypeValueSpecies/SystemSource
NMDA Receptors (General) Antagonist (IC₅₀)~300 µMXenopus oocytes expressing recombinant receptors[11]
α₂ₐ-Adrenergic Receptor Ligand (Kᵢ)46.98 µMHuman[5]
α₂ₑ-Adrenergic Receptor Ligand (Kᵢ)26.3 µMHuman[5]
I₂ₑ Imidazoline Receptor Ligand (Kᵢ)74.4 µMHuman[5]
Nitric Oxide Synthase (NOS) Inhibitor-All isozymes (competitively)[9]
  • Expert Insight: The micromolar affinity for these receptors suggests that supraphysiological concentrations, achievable through exogenous administration, are likely required to elicit significant pharmacological effects at these specific sites. The IC₅₀ for NMDA receptors, for instance, is relatively high.[11] This is a critical consideration for dose-selection in both in vitro and in vivo experiments. It implies that the observed potent in vivo effects (e.g., analgesia at nmol doses intrathecally) may result from a combination of this direct antagonism and modulation of other downstream pathways.[10]

Enzyme Modulation
  • Nitric Oxide Synthase (NOS) Inhibition: Agmatine competitively inhibits all isoforms of NOS.[9] Given the role of nitric oxide in excitotoxicity and inflammation, this inhibition is a key component of agmatine's neuroprotective mechanism.

  • Polyamine Metabolism: Agmatine is a precursor for polyamine synthesis and can influence this pathway by inducing spermidine/spermine acetyltransferase (SSAT) and antizyme, which in turn suppresses polyamine accumulation.

Core Signaling Pathways and Mechanisms of Action

To visualize how agmatine exerts its effects, we can map its interactions onto key cellular signaling pathways. The diagrams below, rendered in DOT language, illustrate the logical flow from receptor binding to cellular outcome.

NMDA Receptor Antagonism and Neuroprotection

Agmatine's blockade of the NMDA receptor ion channel directly prevents excessive Ca²⁺ influx, a primary trigger for excitotoxic cell death. This is a crucial mechanism in models of stroke, traumatic brain injury, and neurodegenerative diseases.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate (Excessive) NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Agmatine Agmatine Ca_Channel Ca²⁺ Channel (Open) Agmatine->Ca_Channel Blocks NMDA_R->Ca_Channel Opens Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

Caption: Agmatine's neuroprotective role via NMDA receptor blockade.

Experimental Workflow for In Vivo Neuroprotection Study

The following workflow outlines a typical preclinical study to evaluate the neuroprotective efficacy of agmatine in an animal model of Alzheimer's disease induced by streptozotocin (STZ). The choice of STZ is based on its ability to induce brain insulin resistance and AD-like pathology.[12]

STZ_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment Regimen cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimate Acclimatize Wistar Rats Anesthesia Anesthetize (Chloral Hydrate, 300 mg/kg, i.p.) Animal_Acclimate->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery: Bilateral ICV Injection Anesthesia->Stereotaxic_Surgery STZ_Injection Inject STZ (1.5 mg/kg in 5 µL/ventricle) Stereotaxic_Surgery->STZ_Injection Treatment_Start Begin Daily Injections (Post-Surgery) STZ_Injection->Treatment_Start Agmatine_Group Agmatine Group (100 mg/kg, i.p.) Treatment_Start->Agmatine_Group Vehicle_Group Vehicle Group (Saline, i.p.) Treatment_Start->Vehicle_Group Treatment_Duration Continue for 14 Days Agmatine_Group->Treatment_Duration Vehicle_Group->Treatment_Duration Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment_Duration->Behavioral Tissue Tissue Collection (Brain Homogenization) Behavioral->Tissue Biochemical Biochemical Assays (Western Blot, ELISA) Tissue->Biochemical Analysis Analyze Aβ, Tau, Apoptotic Markers (Caspase-3, Bax/Bcl2) Biochemical->Analysis

Caption: Workflow for STZ-induced Alzheimer's model and agmatine treatment.

Validated Experimental Protocols

The integrity of any research finding rests upon the robustness of the methodology. The following protocols are based on established, peer-reviewed methods and provide a self-validating framework for investigating agmatine.

Protocol: Assessing Agmatine Cytotoxicity/Viability using MTT Assay
  • Causality: Before testing the therapeutic effects of agmatine on a cell line (e.g., a neuronal cell line like SH-SY5Y or microglial BV2 cells), it is essential to determine its intrinsic cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] This allows for the selection of non-toxic concentrations for subsequent mechanistic studies.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., BV2 microglia) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Preparation: Prepare a 2X stock solution of agmatine sulfate in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 10 mM).

    • Treatment: Remove the culture medium from the wells and add 100 µL of the appropriate agmatine concentration or vehicle control (serum-free medium). Include wells with medium only as a blank control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]

    • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then read the absorbance at 570 nm using a microplate reader.[13]

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol: Induction of an Alzheimer's Disease Model with Streptozotocin (STZ)
  • Causality: This protocol creates a non-transgenic animal model of sporadic Alzheimer's disease. Intracerebroventricular (ICV) injection of STZ impairs brain insulin signaling and glucose metabolism, leading to cognitive deficits and pathological hallmarks like amyloid-beta accumulation, mimicking aspects of the human disease.[12] This model is ideal for testing neuroprotective compounds like agmatine.

  • Methodology:

    • Animal Preparation: Use adult male Wistar rats (250-300g). Anesthetize the animal with chloral hydrate (300 mg/kg, i.p.) and place it in a stereotaxic frame.[12][15]

    • Surgical Procedure: Make a midline sagittal incision on the scalp to expose the skull. Drill two holes bilaterally over the lateral ventricles using the following coordinates relative to bregma: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm; Dorso-ventral (DV): -3.6 mm.

    • STZ Preparation & Injection: Dissolve STZ in sterile saline immediately before use. Slowly inject STZ (1.5 mg/kg) in a volume of 5 µL into each ventricle at a rate of 1 µL/min.[12][15] Leave the injection needle in place for 2-3 minutes post-injection to prevent backflow.

    • Post-Operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.

    • Therapeutic Intervention: As per the experimental design, begin daily administration of agmatine (e.g., 100 mg/kg, i.p.) or vehicle control starting from the day of surgery and continuing for the specified duration (e.g., 14 days).[12][15]

Protocol Outline: Quantification of Agmatine in Plasma via HPLC
  • Causality: To conduct pharmacokinetic studies or to verify systemic exposure in animal models, a reliable method for quantifying agmatine in biological matrices is required. HPLC with fluorescence detection is a sensitive and robust method for this purpose.[16] The core principle involves pre-column derivatization of agmatine's primary amine groups with a fluorescent tag, such as o-phthalaldehyde (OPA) or 7-fluoro-4-nitrobenzoxadiazole (NBD-F), allowing for sensitive detection.[16][17]

  • Methodology Outline:

    • Sample Preparation: Deproteinize plasma samples (e.g., with perchloric acid), centrifuge, and collect the supernatant.

    • Derivatization: Mix the supernatant with the derivatizing agent (e.g., OPA in the presence of a thiol like mercaptoethanol) under alkaline conditions and allow the reaction to proceed.

    • Chromatographic Separation: Inject the derivatized sample onto a C8 or C18 reversed-phase HPLC column.[17] Use an isocratic or gradient mobile phase (typically a mixture of an aqueous buffer like sodium acetate and an organic solvent like methanol or acetonitrile).

    • Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 455 nm for OPA).

    • Quantification: Quantify the agmatine peak by comparing its area to a standard curve generated from known concentrations of agmatine standards processed in the same manner.[16]

Safety, Toxicology, and Dosing Considerations

A thorough understanding of a compound's safety profile is non-negotiable in drug development.

  • Preclinical Safety:

    • Oral administration in rats at a high dose of 100 mg/kg/day for 95 days was found to be apparently safe, with only slight, reversible reductions in body weight and blood pressure observed.[18]

    • A preliminary toxicity study in mice showed no adverse effects following a single oral gavage dose of 2000 mg/kg.[19]

    • Critical Caveat: Prolonged subcutaneous administration in rats (40-160 mg/kg for 14 days) can lead to severe ulcerative necrotic cutaneous lesions at the injection site, indicating significant local toxicity via this route.[8] Intraperitoneal and oral routes did not produce this effect.[8] This is a crucial finding for researchers designing chronic in vivo studies.

  • Human Safety & Dosing:

    • In clinical trials for neuropathic pain, oral agmatine sulfate was found to be possibly safe at doses up to 2.67 grams per day for up to 2 months.[20]

    • The most common side effects reported were mild-to-moderate gastrointestinal issues, such as diarrhea, nausea, and indigestion.[8][20]

    • One case report documented the safety of a high daily dose (2.67 g) for five years without adverse effects noted in laboratory analyses.[8]

    • The estimated human dose for cognitive applications, extrapolated from rat studies (10-40 mg/kg), is 1.6-6.4 mg/kg orally.[21]

  • Expert Insight: The safety data indicates a good margin of safety for oral administration. However, researchers should be aware of potential drug interactions, particularly with anti-diabetic and anti-hypertensive medications, as agmatine may have mild blood sugar and blood pressure-lowering effects.[1][20]

Conclusion and Future Directions

Agmatine (2-carbamimidamidoethyl carbamimidothioate) is a compelling endogenous molecule with a rich, pleiotropic pharmacology. Its multi-target mechanism, centered on NMDA receptor antagonism, imidazoline and adrenergic receptor modulation, and NOS inhibition, provides a strong rationale for its investigation in a wide range of neurological and other disorders. This guide has provided a framework for its study, grounded in its physicochemical properties, quantitative pharmacology, and validated experimental protocols. The provided workflows and causal explanations are designed to bridge the gap between theoretical knowledge and practical, effective research.

Future research should focus on elucidating the specific contributions of each of its molecular targets to its overall therapeutic effect in different disease models. The development of more selective ligands for agmatine's binding sites and further clinical trials to confirm the efficacy suggested by preclinical data are critical next steps in translating the promise of agmatine into tangible therapeutic solutions.

References

  • PubChem. (n.d.). Agmatine. National Center for Biotechnology Information. Retrieved from [Link]

  • Peck, J., et al. (n.d.). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. PMC. Retrieved from [Link]

  • Aricioglu, F., et al. (n.d.). Subcutaneous Toxicity of Agmatine in Rats. PMC. Retrieved from [Link]

  • Examine.com. (2025, August 28). Agmatine benefits, dosage, and side effects. Retrieved from [Link]

  • PubChem. (n.d.). Agmatine Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kawakita, T., et al. (2005). Effect of agmatine on heteromeric N-methyl-D-aspartate receptor channels. Neuroscience Research. Retrieved from [Link]

  • WebMD. (n.d.). Agmatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Raasch, W., et al. (2001). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. British Journal of Pharmacology. Retrieved from [Link]

  • Kim, D. H., et al. (2014). Agmatine improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model. Yonsei Medical Journal. Retrieved from [Link]

  • Keynan, O., et al. (2010). Safety and Efficacy of Dietary Agmatine Sulfate in Lumbar Disc-associated Radiculopathy. An Open-label, Dose-escalating Study Followed by a Randomized, Double-blind, Placebo-controlled Trial. Pain Medicine. Retrieved from [Link]

  • Fairbanks, C. A., et al. (2024). Agmatine inhibits NMDA receptor–mediated calcium transients in mouse spinal cord dorsal horn via intact PSD95-nNOS signaling. Pain. Retrieved from [Link]

  • Gilad, G. M., et al. (2024). Evidence for safety of the dietary ingredient agmatine sulfate as assessed by mutagenicity and genotoxicity studies. Toxicology Reports. Retrieved from [Link]

  • Feng, Y., et al. (1997). Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Elhag, M. S. O., et al. (2023). DETERMINATION OF AGMATINE EFFECTIVE DOSE FOR BV2 CELL LINE INVITRO STUDY MTT ASSAY- BASED. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Agmatine. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. Retrieved from [Link]

  • Yu, M., et al. (2007). Quantitation of agmatine by liquid chromatography with laser-induced fluorescence detection. ResearchGate. Retrieved from [Link]

  • Li, S., et al. (2021). Albiflorin alleviates cognitive dysfunction in STZ-induced rats. Aging-US. Retrieved from [Link]

  • Gilad, G. M., & Gilad, V. H. (2024). Evidence for Safety of The Dietary Ingredient Agmatine Sulfate as Assessed by Mutagenicity and Genotoxicity Studies. ResearchGate. Retrieved from [Link]

  • Ferruti, P., et al. (2006). Synthesis, physicochemical properties, and preliminary biological characterizations of a novel amphoteric agmatine-based poly(amidoamine) with RGD-like repeating units. Biomacromolecules. Retrieved from [Link]

  • Sani, M. H., et al. (2025). The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer's disease animal model. Heliyon. Retrieved from [Link]

  • ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. J Med Chem. Retrieved from [Link]

  • American Chemical Society. (2022, March 14). Agmatine. Retrieved from [Link]

  • Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences. Retrieved from [Link]

  • Gloerich, J., et al. (n.d.). Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of agmatine on N-methyl-D-aspartate (NMDA) receptor. Retrieved from [Link]

  • Abd, A. H., et al. (2023). MTT Assay protocol. F1000Research. Retrieved from [Link]

  • Gilad, G. M., & Gilad, V. H. (2013). Evidence for Oral Agmatine Sulfate Safety--A 95-day High Dosage Pilot Study With Rats. Food and Chemical Toxicology. Retrieved from [Link]

  • Kim, D. H., et al. (2014). Agmatine Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2016). What are good solvents for peptide drugs? ex. DMSO? PBS? Retrieved from [Link]

  • Keynan, O., et al. (2010). Safety and Efficacy of Dietary Agmatine Sulfate in Lumbar Disc-associated Radiculopathy. An Open-label, Dose-escalating Study Followed by a Randomized, Double-blind, Placebo-controlled Trial. Pain Medicine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Agmatine (FDB008310). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Preclinical Toxicology of New Drugs. Retrieved from [Link]

  • de la Monte, S. M., & Tong, M. (2019). Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. Retrieved from [Link]

  • Gloria, M., et al. (2002). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Agmatine. Retrieved from [Link]

Sources

Exploratory

VUF 8430 Dihydrobromide: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Executive Summary VUF 8430 dihydrobromide has emerged as a critical pharmacological tool for elucidating the complex roles of the histamine H4 receptor (H4R...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VUF 8430 dihydrobromide has emerged as a critical pharmacological tool for elucidating the complex roles of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides an in-depth exploration of the mechanism of action of VUF 8430, offering a comprehensive resource for researchers in immunology, pharmacology, and drug discovery. This document delves into its specific interactions with the H4R, the subsequent intracellular signaling cascades, and its functional consequences on immune cells. Furthermore, it presents detailed experimental protocols to empower researchers to effectively utilize VUF 8430 in their investigations.

Introduction: The Histamine H4 Receptor - A Nexus of Immune Regulation

Histamine, a well-known biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While the roles of H1 and H2 receptors in allergic reactions and gastric acid secretion, respectively, are well-established, the H4 receptor has more recently been identified as a crucial modulator of the immune system.[1] Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, the H4R is implicated in a spectrum of inflammatory conditions.[1][2] Its activation is linked to key immunological processes such as chemotaxis, cytokine production, and the modulation of immune cell differentiation, making it a promising therapeutic target for a variety of immune and inflammatory disorders.[1][2]

VUF 8430 Dihydrobromide: A Potent and Characterized H4 Receptor Agonist

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and high-affinity agonist for the histamine H4 receptor.[3] Its non-imidazole structure distinguishes it from many endogenous and synthetic histamine receptor ligands.[3] The dihydrobromide salt form ensures its solubility and stability for in vitro and in vivo experimental applications.

Chemical Properties
PropertyValue
Chemical Name S-(2-guanidylethyl)-isothiourea dihydrobromide
Molecular Formula C₄H₁₁N₅S · 2HBr
Molecular Weight 323.05 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Pharmacological Profile: Affinity and Selectivity

VUF 8430 exhibits high affinity for the human H4 receptor, acting as a full agonist.[2][4] Its selectivity profile across the histamine receptor family is a critical aspect of its utility as a research tool. While highly potent at the H4 receptor, it also displays considerable affinity and full agonist activity at the histamine H3 receptor.[2][4] In contrast, VUF 8430 is largely inactive at the H1 and H2 histamine receptors.[2][4] This profile necessitates careful experimental design and interpretation, particularly in systems where both H3 and H4 receptors are expressed.

Table 1: Binding Affinity (pKi) and Functional Potency (pEC₅₀) of VUF 8430 at Human and Rodent Histamine Receptors

ReceptorSpeciesBinding Affinity (pKi)Functional Potency (pEC₅₀)Functional EffectReference
H4R Human7.27.3Full Agonist[4]
Mouse6.56.5Full Agonist[4]
Rat6.46.4Full Agonist[4]
H3R Human6.06.1Full Agonist[4]
H1R Human< 4.5> 5.0No Activity[4]
H2R Human< 5.0> 5.0Weak Partial Agonist[4]

pKi values are derived from radioligand binding assays. pEC₅₀ values are from cAMP accumulation assays.

Core Mechanism of Action: H4 Receptor-Mediated Signaling

As a G protein-coupled receptor, the H4R transduces extracellular signals into intracellular responses via heterotrimeric G proteins. The H4R primarily couples to the Gαi/o family of G proteins.[5] The binding of VUF 8430 to the H4R induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then propagate the signal downstream.

Downstream Signaling Pathways

The activation of the H4R by VUF 8430 initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This is a hallmark of Gαi/o-coupled receptor activation and is a commonly used functional readout for H4R agonism.

  • Activation of Phospholipase C (PLC): The released Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This transient increase in intracellular calcium is a key signaling event that mediates various cellular responses, including chemotaxis.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: H4R activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the MAPK family.[5][6] This pathway is critical for regulating a wide range of cellular processes, including gene expression, proliferation, and differentiation.

H4R_Signaling_Pathway VUF8430 VUF 8430 H4R Histamine H4 Receptor (GPCR) VUF8430->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ MAPK_pathway MAPK Cascade (e.g., ERK) Ca2->MAPK_pathway Activates MAPK_pathway->Cellular_Response

VUF 8430-induced H4R signaling cascade.

Experimental Protocols for Characterizing VUF 8430 Activity

To facilitate the investigation of VUF 8430's mechanism of action, this section provides detailed, step-by-step methodologies for key functional assays.

Mast Cell Chemotaxis Assay

This protocol describes a method to assess the chemotactic response of mast cells towards a gradient of VUF 8430 using a Boyden chamber or a similar transwell migration assay.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)

  • VUF 8430 dihydrobromide

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber or 24-well plates with transwell inserts (5 or 8 µm pore size)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or hemocytometer

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation:

    • Culture mast cells to a sufficient density.

    • The day before the assay, starve the cells by reducing the serum concentration in the culture medium to 0.5%.

    • On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

    • (Optional) Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Prepare serial dilutions of VUF 8430 in chemotaxis buffer in the lower wells of the 24-well plate. Include a negative control (buffer only) and a positive control (a known chemoattractant for mast cells).

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • For fluorescently labeled cells: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

    • For unlabeled cells: Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope. Alternatively, detach the migrated cells from the bottom of the well and count them using a hemocytometer.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards VUF 8430 by the number of cells that migrated towards the negative control.

    • Plot the chemotactic index against the concentration of VUF 8430 to generate a dose-response curve.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Mast Cell Culture & Starvation Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Add_Cells 5. Add Cells to Upper Chamber Cell_Harvest->Add_Cells VUF_Dilution 3. Prepare VUF 8430 Dilutions Add_VUF 4. Add VUF 8430 to Lower Chamber VUF_Dilution->Add_VUF Incubate 6. Incubate (37°C, 2-4h) Add_Cells->Incubate Remove_NonMigrated 7. Remove Non-Migrated Cells Incubate->Remove_NonMigrated Quantify 8. Quantify Migrated Cells Remove_NonMigrated->Quantify Analyze_Data 9. Data Analysis (Chemotactic Index) Quantify->Analyze_Data

Experimental workflow for a mast cell chemotaxis assay.
Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in H4R-expressing cells upon stimulation with VUF 8430 using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human H4 receptor (or other suitable cell line)

  • VUF 8430 dihydrobromide

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

  • Cell Plating:

    • Seed the H4R-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Fluorescence Measurement:

    • Prepare a separate 96-well plate with serial dilutions of VUF 8430 at 2x the final desired concentration.

    • Place the cell plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Program the instrument to automatically add 100 µL of the VUF 8430 dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence for another 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response observed or to a positive control (e.g., ionomycin).

    • Plot the normalized response against the concentration of VUF 8430 to generate a dose-response curve and determine the EC₅₀ value.

Conclusion and Future Directions

VUF 8430 dihydrobromide is an indispensable tool for probing the physiological and pathological roles of the histamine H4 receptor. Its well-defined mechanism of action as a potent H4R agonist, coupled with its characterized selectivity profile, allows for targeted investigations into H4R-mediated signaling and its functional consequences in immune cells. The detailed experimental protocols provided in this guide are intended to empower researchers to confidently employ VUF 8430 in their studies. As our understanding of the intricate involvement of the H4R in various diseases continues to grow, the use of selective pharmacological tools like VUF 8430 will be paramount in the development of novel therapeutic strategies for a range of inflammatory and autoimmune disorders.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 49–60. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Galeotti, N. (2025). Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK and P38 MAPK phosphorylation. ResearchGate. [Link]

  • Beermann, S., Bernhardt, G., Seifert, R., Buschauer, A., & Neumann, D. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Biochemical pharmacology, 98(3), 515–526. [Link]

  • Draber, P., & Draber, P. (2012). Mast cell chemotaxis--chemoattractants and signaling pathways. Frontiers in immunology, 3, 179. [Link]

  • Jin, M., Wang, Y., & Wang, H. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of pharmacological and toxicological methods, 85, 41-48. [Link]

  • Singh, M., & Jadhav, H. R. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules (Basel, Switzerland), 26(17), 5293. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemotaxis Assay. In NCL Assay Cascade Protocols. Retrieved from [Link]

  • Davis, J. A., & O'Connell, P. J. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of visualized experiments : JoVE, (190), e64741. [Link]

  • Zampieri, L., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Zhang, M., Thurmond, R. L., & Dunford, P. J. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & therapeutics, 113(3), 594–606. [Link]

  • Davis, J. A., & O'Connell, P. J. (2018). Calcium assay to simultaneously monitor vehicle- and drug-treated cells. ResearchGate. [Link]

  • ibidi GmbH. (n.d.). Chemotaxis Assays. Retrieved from [Link]

  • Davis, J. A., & O'Connell, P. J. (2018). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology (Clifton, N.J.), 1746, 139–151. [Link]

  • van der Velden, W. J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • ResearchGate. (2024). pKi/pEC50/pIC50 values and percentage of effect/inhibition.... [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-carbamimidamidoethyl carbamimidothioate dihydrobromide

This guide provides a comprehensive overview of a proposed synthetic pathway for 2-carbamimidamidoethyl carbamimidothioate dihydrobromide, a compound of interest for its potential applications in pharmaceutical and bioch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for 2-carbamimidamidoethyl carbamimidothioate dihydrobromide, a compound of interest for its potential applications in pharmaceutical and biochemical research. Drawing upon established principles of organic synthesis, this document details the strategic rationale, experimental protocols, and analytical validation necessary for its successful preparation and characterization.

Introduction and Strategic Overview

2-carbamimidamidoethyl carbamimidothioate dihydrobromide is a molecule featuring two key functional groups: a carbamimidothioate (isothiourea) and a guanidinium group. The synthesis of such a bifunctional molecule requires a strategic approach to ensure regioselectivity and efficient conversion. This guide proposes a two-step synthetic sequence, commencing with the well-documented preparation of S-(2-aminoethyl)isothiourea dihydrobromide (AET), followed by a selective guanylation of the terminal primary amino group.

The rationale for this approach is rooted in the differential reactivity of the nucleophilic centers in the starting materials and the stability of the intermediates. The initial S-alkylation of thiourea is a robust and high-yielding reaction. The subsequent guanylation of the resulting primary amine can be achieved using various established methods, allowing for flexibility in reagent choice and reaction conditions.

Synthetic Pathway

The proposed synthesis of 2-carbamimidamidoethyl carbamimidothioate dihydrobromide is illustrated below. This pathway is designed for clarity, efficiency, and is based on well-established chemical transformations.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of S-(2-aminoethyl)isothiourea dihydrobromide (AET) cluster_step2 Step 2: Guanylation of AET 2-Bromoethylamine_HBr 2-Bromoethylamine hydrobromide AET S-(2-aminoethyl)isothiourea dihydrobromide (AET) 2-Bromoethylamine_HBr->AET Ethanol, Reflux Thiourea Thiourea Thiourea->AET AET_input S-(2-aminoethyl)isothiourea dihydrobromide (AET) Final_Product 2-carbamimidamidoethyl carbamimidothioate dihydrobromide AET_input->Final_Product Solvent, Catalyst Guanylating_Reagent Guanylating Reagent (e.g., Cyanamide) Guanylating_Reagent->Final_Product

Figure 1: Proposed two-step synthesis of 2-carbamimidamidoethyl carbamimidothioate dihydrobromide.

Detailed Experimental Protocols

Step 1: Synthesis of S-(2-aminoethyl)isothiourea dihydrobromide (AET)

This initial step involves the S-alkylation of thiourea with 2-bromoethylamine hydrobromide. This is a classic and efficient method for the preparation of isothiourea derivatives.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoethylamine hydrobromide (1 equivalent) and thiourea (1 equivalent).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 1 M with respect to the limiting reagent.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water).

  • Work-up and Isolation: Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature. The product, S-(2-aminoethyl)isothiourea dihydrobromide, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Step 2: Guanylation of S-(2-aminoethyl)isothiourea dihydrobromide (AET)

The second step involves the selective guanylation of the terminal primary amino group of AET. Several methods for guanylation of amines have been reported.[2] A common and effective approach utilizes cyanamide in the presence of a catalyst.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve S-(2-aminoethyl)isothiourea dihydrobromide (1 equivalent) in a suitable solvent. Given the polar nature of the starting material, water or a polar aprotic solvent like DMF could be appropriate.

  • Reagent Addition: Add cyanamide (1.1 equivalents) to the solution. The use of a slight excess of the guanylating agent can help drive the reaction to completion.

  • Catalyst: For reactions in water, a catalytic amount of a Lewis acid such as scandium(III) triflate can be employed to facilitate the guanylation under mild conditions.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, the work-up procedure will depend on the solvent used.

    • Aqueous media: The product may be isolated by lyophilization or by precipitation upon addition of a less polar solvent.

    • Organic media: The product may precipitate directly from the reaction mixture or after cooling.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization or column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent system.

  • Drying: Dry the final product under vacuum to yield 2-carbamimidamidoethyl carbamimidothioate dihydrobromide as a solid.

Characterization and Analytical Data

Thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl backbone protons, as well as exchangeable protons from the amine, guanidinium, and isothiourea groups.
¹³C NMR Resonances for the ethyl carbons and the carbons of the isothiourea and guanidinium groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base of the target compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=N, and C-S bonds.
Elemental Analysis The experimentally determined percentages of C, H, N, S, and Br should be within ±0.4% of the calculated theoretical values.

Table 1: Key Analytical Techniques for Product Characterization.

Safety and Handling

  • 2-Bromoethylamine hydrobromide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiourea: A suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Cyanamide: Toxic and can be absorbed through the skin. Handle with extreme caution in a fume hood.

  • Solvents: Ethanol and DMF are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of 2-carbamimidamidoethyl carbamimidothioate dihydrobromide can be effectively achieved through a two-step process involving the formation of an isothiourea intermediate followed by a selective guanylation. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for researchers to produce this compound for further investigation. Careful execution of the experimental procedures and thorough analytical characterization are paramount to ensure the synthesis of the target molecule in high purity.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

Sources

Exploratory

VUF 8430 dihydrobromide histamine H4 receptor agonist activity

An In-Depth Technical Guide to VUF 8430 Dihydrobromide: A Potent and Selective Histamine H4 Receptor Agonist Introduction The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to VUF 8430 Dihydrobromide: A Potent and Selective Histamine H4 Receptor Agonist

Introduction

The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. This expression profile implicates the H4R as a crucial mediator in inflammatory and allergic conditions, positioning it as a promising therapeutic target for a range of disorders such as allergic rhinitis, asthma, and autoimmune diseases. VUF 8430, or (2-[(Aminoiminomethyl)amino]ethyl)carbamic acid 1H-indol-5-yl ester, is a potent and selective H4R agonist that has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4R. This guide provides a comprehensive technical overview of VUF 8430 dihydrobromide, its receptor pharmacology, and detailed protocols for its experimental application.

Pharmacological Profile of VUF 8430

VUF 8430 is characterized by its high affinity and selectivity for the human histamine H4 receptor. Its development has been pivotal in distinguishing the specific functions of the H4R from those of the other three histamine receptor subtypes.

Binding Affinity and Selectivity

VUF 8430 exhibits sub-micromolar binding affinity for the H4R. Radioligand binding assays, typically employing [3H]-histamine, are used to determine its inhibitory constant (Ki). The compound demonstrates significant selectivity for the H4R over the H1, H2, and H3 receptors, a critical feature for a tool compound designed to probe the function of a single receptor subtype.

Parameter Receptor Subtype Value Reference
Binding Affinity (Ki) Human H4R16 nM
Human H1R>10,000 nM
Human H2R>10,000 nM
Human H3R3,200 nM
Functional Potency (EC50) Human H4R (GTPγS Assay)130 nM

Table 1: Pharmacological data for VUF 8430.

Mechanism of Action and Downstream Signaling

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding, such as with VUF 8430, leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the mobilization of intracellular calcium. Furthermore, H4R activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway.

H4R_Signaling_Pathway VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ Mobilization PLC->Ca2 Chemotaxis Chemotaxis MAPK->Chemotaxis

Figure 1: VUF 8430-induced H4R signaling cascade.

Experimental Protocols for Characterizing VUF 8430 Activity

To rigorously assess the agonist activity of VUF 8430 at the H4R, a series of in vitro assays are typically employed. The following protocols are foundational for such characterization.

Radioligand Binding Assay

This assay quantifies the affinity of VUF 8430 for the H4R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human H4R (e.g., Sf9 or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Incubation: Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [3H]-histamine (typically at its Kd value) and varying concentrations of VUF 8430.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of VUF 8430 to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Methodology:

  • Cell Culture: Cells expressing the H4R are cultured and seeded in appropriate plates.

  • Forskolin Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

  • VUF 8430 Treatment: Cells are then treated with varying concentrations of VUF 8430.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 value of VUF 8430 for the inhibition of forskolin-stimulated cAMP production.

Mast Cell Chemotaxis Assay

The H4R is known to mediate the migration of mast cells, a key event in the inflammatory response.

Methodology:

  • Cell Isolation: Mast cells (e.g., bone marrow-derived mast cells) are isolated and cultured.

  • Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used.

  • Assay Setup: Mast cells are placed in the upper chamber, and varying concentrations of VUF 8430 are added to the lower chamber as a chemoattractant.

  • Incubation: The chamber is incubated for a sufficient time to allow cell migration (e.g., 3-4 hours at 37°C).

  • Quantification: Migrated cells in the lower chamber are quantified by cell counting, either manually with a microscope or using a fluorescent dye and a plate reader.

  • Data Analysis: A dose-response curve is plotted to determine the EC50 for VUF 8430-induced mast cell chemotaxis.

Experimental_Workflow cluster_invitro In Vitro Characterization start VUF 8430 Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Functional Assay (Determine EC50) start->cAMP_assay chemotaxis_assay Mast Cell Chemotaxis Assay (Determine EC50) start->chemotaxis_assay data_analysis Pharmacological Profile binding_assay->data_analysis cAMP_assay->data_analysis chemotaxis_assay->data_analysis

Figure 2: Workflow for in vitro characterization of VUF 8430.

In Vivo Applications and Future Directions

VUF 8430 has been instrumental in preclinical studies to probe the role of the H4R in various disease models. For instance, its administration in animal models of allergy and inflammation has been shown to modulate immune cell recruitment and cytokine release. These studies have provided in vivo validation of the H4R as a therapeutic target. However, the pro-inflammatory effects observed with H4R agonists like VUF 8430 suggest that H4R antagonists may hold greater therapeutic promise for inflammatory diseases. Nevertheless, VUF 8430 remains an essential tool for ongoing research into the nuanced roles of the H4R in both health and disease.

Conclusion

VUF 8430 dihydrobromide is a cornerstone pharmacological tool for the study of the histamine H4 receptor. Its high potency and selectivity have enabled researchers to dissect the specific contributions of H4R activation to cellular and systemic responses. The experimental protocols outlined in this guide provide a robust framework for the characterization of VUF 8430 and other H4R ligands, facilitating further exploration of this important therapeutic target.

References

  • Title: The Histamine H4 Receptor: A Novel Drug Target in Allergic Diseases Source: Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: Histamine H4 Receptors in the Immune System Source: Frontiers in Bioscience URL: [Link]

  • Title: Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 Source: British Journal of Pharmacology URL: [Link]

  • Title: The Histamine H4 Receptor: From Agonist to Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

A Technical Guide to the Off-Target Profile of VUF 8430: Considerations for H3 Receptor Research

Abstract VUF 8430 (dihydrobromide), chemically known as 2-(2-guanidinoethyl)isothiourea, is widely utilized in pharmacological research as a potent and selective agonist for the histamine H3 receptor (H3R).[1] However, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

VUF 8430 (dihydrobromide), chemically known as 2-(2-guanidinoethyl)isothiourea, is widely utilized in pharmacological research as a potent and selective agonist for the histamine H3 receptor (H3R).[1] However, a nuanced understanding of its full pharmacological profile is critical for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of the off-target effects of VUF 8430, with a particular focus on its interactions with other histamine receptor subtypes. We will explore the causality behind its selectivity profile, detail the functional consequences of off-target engagement, and provide validated, step-by-step experimental protocols for researchers to independently assess these interactions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to employ VUF 8430 as a precise pharmacological tool while accounting for its potential confounding effects.

Introduction to VUF 8430 and its Primary Target, the H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor.[2] Its activation by agonists like VUF 8430 inhibits the synthesis and release of histamine, and it can also modulate the release of other key neurotransmitters, including dopamine, acetylcholine, and serotonin.[2] This neuromodulatory role makes the H3R a significant therapeutic target for a range of neurological and psychiatric disorders.[3][4]

The Histamine H3 Receptor: Mechanism of Action

The H3R couples primarily to the Gi/o family of G proteins.[5] Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. This event triggers two primary downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA).[5]

  • Modulation of Ion Channels and Kinase Pathways: The Gβγ subunit can directly modulate the activity of various ion channels and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways.[5][6]

These signaling events collectively contribute to the inhibitory effect of H3R activation on neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VUF8430 VUF 8430 H3R H3 Receptor VUF8430->H3R binds G_protein Gi/o Protein (αβγ) H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway G_protein->MAPK βγ activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Inhibition of Neurotransmitter Release PKA->Response leads to MAPK->Response leads to

Caption: Canonical Gi/o-coupled signaling pathway of the Histamine H3 Receptor.

The Off-Target Profile of VUF 8430

While VUF 8430 is a potent H3R agonist, it is not perfectly selective. The primary off-target interactions occur within the histamine receptor family itself, particularly with the H4 receptor (H4R), which shares a relatively high level of sequence homology with the H3R.[7]

Comparative Binding Affinities

Pharmacological selectivity is quantified by comparing the binding affinity (Ki) of a ligand for its primary target versus its affinity for other potential targets. A higher Ki value indicates lower affinity. Studies have shown that while VUF 8430 has high affinity for the H3R, it also binds to the H4R with only a modest reduction in affinity.[8] Its affinity for H1 and H2 receptors is negligible.[1][8]

Table 1: Binding Affinity (pKi) Profile of VUF 8430 at Human Histamine Receptors

Receptor SubtypeVUF 8430 pKi (mean ± SEM)Selectivity over H3R (fold)Reference
H3 Receptor 7.9 ± 0.1-[7]
H4 Receptor 6.4 ± 0.1~33-fold[8]
H1 Receptor < 5.0> 800-fold[1]
H2 Receptor < 5.0> 800-fold[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. Data is compiled from studies on human recombinant receptors.

This ~33-fold selectivity for H3R over H4R is a critical experimental parameter.[8] At low nanomolar concentrations, VUF 8430 will predominantly occupy H3 receptors. However, as the concentration is increased into the higher nanomolar or micromolar range to ensure H3R saturation, significant engagement of H4 receptors becomes unavoidable.

Functional Consequences of H4 Receptor Engagement

The histamine H4 receptor is also a Gi/o-coupled GPCR, and importantly, VUF 8430 acts as a full agonist at the H4R, similar to its action at the H3R.[1][7] The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and dendritic cells, and plays a crucial role in inflammatory responses and immune modulation.[9][10]

Activation of the H4R by VUF 8430 can lead to:

  • Chemotaxis: Migration of immune cells like eosinophils and mast cells.[9]

  • Calcium Mobilization: An increase in intracellular calcium (Ca2+) concentration.

  • Cytokine Release Modulation: Regulation of inflammatory mediator production.

This presents a significant confounding variable. A physiological response observed after administration of high concentrations of VUF 8430 could be erroneously attributed solely to H3R activation, when it may, in fact, be a composite effect involving H4R-mediated immune responses.

H4R_Signaling cluster_membrane Immune Cell Membrane cluster_cytosol Cytosol VUF8430 VUF 8430 (High Conc.) H4R H4 Receptor VUF8430->H4R binds & activates G_protein Gi/o Protein (αβγ) H4R->G_protein activates Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization leads to Chemotaxis Chemotaxis G_protein->Chemotaxis leads to Response Inflammatory Response Ca_mobilization->Response Chemotaxis->Response

Caption: Off-target signaling of VUF 8430 via the Histamine H4 Receptor.

Experimental Protocols for Off-Target Validation

To ensure the validity of data generated using VUF 8430, it is essential to perform control experiments. This involves characterizing its binding and functional activity at the H4 receptor within the specific experimental system being used.

Protocol: Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This protocol allows researchers to determine the affinity of VUF 8430 for the H4 receptor by measuring its ability to displace a known radiolabeled H4R ligand.

Causality: The principle is competitive binding. The higher the affinity of the unlabeled ligand (VUF 8430), the lower the concentration needed to displace 50% of the radioligand, resulting in a lower IC50 and Ki value.

Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known H4R ligand) to ensure the specific binding window is adequate for analysis.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).[11] Homogenize cells in ice-cold buffer and pellet the membranes via centrifugation.[12] Resuspend and store at -80°C. Determine protein concentration using a BCA assay.[11]

  • Assay Setup: In a 96-well plate, combine:

    • H4R membrane homogenate (5-20 µg protein).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a suitable H4R radioligand (e.g., [³H]histamine or [³H]JNJ 7777120) near its Kd value.

    • Increasing concentrations of VUF 8430 (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Controls: Wells for total binding (no competitor) and non-specific binding (e.g., 10 µM unlabeled JNJ 7777120).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly terminate the binding by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other values to obtain specific binding.

    • Plot specific binding versus the log concentration of VUF 8430.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Binding_Assay_Workflow prep 1. Prepare H4R Membranes setup 2. Set up Assay Plate: Membranes + Radioligand + VUF 8430 dilutions prep->setup incubate 3. Incubate (e.g., 90 min at 25°C) setup->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a Radioligand Displacement Assay.

Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit—providing a direct measure of G-protein activation.[14] It can confirm whether VUF 8430 acts as an agonist at H4 receptors.

Causality: Agonist binding to a Gi/o-coupled receptor facilitates the exchange of GDP for GTP on the Gαi subunit.[15] By using a non-hydrolyzable, radiolabeled GTP analog ([³⁵S]GTPγS), this activated state can be trapped and quantified.[16]

Self-Validation: Basal binding (no agonist) and maximal stimulation (saturating concentration of a known full H4R agonist like histamine) are included to define the assay window. This confirms the membranes are functionally active.

Methodology:

  • Reagents: Prepare an assay buffer containing GDP (typically 10-30 µM) to ensure G proteins are in their inactive state prior to stimulation.

  • Assay Setup: In a 96-well plate, combine on ice:

    • H4R membrane homogenate (5-20 µg protein).

    • Assay Buffer containing GDP.

    • Increasing concentrations of VUF 8430 (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Controls: Wells for basal binding (buffer only) and maximal stimulation (e.g., 10 µM histamine).

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[17]

  • Termination & Detection: The reaction can be stopped and measured using one of two common methods:

    • Filtration: As described in the binding assay (4.1), followed by scintillation counting.[12]

    • Scintillation Proximity Assay (SPA): Add wheat germ agglutinin (WGA) SPA beads, which bind to the membranes. When [³⁵S]GTPγS is bound to the G-protein on the membrane, it comes into close proximity with the bead, generating a light signal. Unbound [³⁵S]GTPγS is too far away to generate a signal, eliminating the need for a wash step.[16][17]

  • Data Analysis:

    • Subtract basal binding from all values.

    • Plot the stimulated binding versus the log concentration of VUF 8430.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

    • Compare the Emax of VUF 8430 to that of a known full agonist (histamine) to determine its functional activity (full or partial agonist).

Conclusion and Recommendations

VUF 8430 is an invaluable tool for studying H3 receptor pharmacology. However, its utility is maximized only when its limitations are acknowledged and controlled for. The primary off-target concern is its agonist activity at the histamine H4 receptor, which occurs with approximately 33-fold lower affinity.

Key Recommendations for Researchers:

  • Use the Lowest Effective Concentration: In any experiment, use the lowest concentration of VUF 8430 that elicits a clear response at the H3R to minimize H4R engagement.

  • Employ a Selective H4R Antagonist: To confirm that an observed effect is H3R-mediated, run a parallel experiment where the system is pre-treated with a selective H4R antagonist (e.g., JNJ 7777120). If the effect of VUF 8430 persists, it is likely H3R-mediated. If the antagonist blocks the effect, it indicates H4R involvement.

  • Characterize in Your System: Whenever possible, perform the binding and functional assays described in this guide to determine the precise affinity (Ki) and potency (EC50) of VUF 8430 for both H3R and H4R in your specific cellular or tissue context.

By adhering to these principles of careful experimental design and control, researchers can confidently leverage the power of VUF 8430 to unravel the complex roles of the histamine H3 receptor in health and disease.

References

  • Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 49-60. Available from: [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Medicosis Perfectionalis. (2021). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. YouTube. Available from: [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-1. Available from: [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Available from: [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24-33. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). VUF 8430. Retrieved from: [Link]

  • Schneider, E. H. (2010). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. Retrieved from: [Link]

  • Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from: [Link]

  • Macarthur, H., et al. (2011). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. Journal of Biological Chemistry, 286(40), 34604-34612. Available from: [Link]

  • Fiegert, S., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Journal of Receptors and Signal Transduction, 35(6), 555-63. Available from: [Link]

  • Singh, M., & Kumar, A. (2023). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home. Retrieved from: [Link]

  • Kesi, A. D., et al. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 63(17), 9104-9118. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from: [Link]

  • Al-Ghamdi, M., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. Available from: [Link]

  • Sadek, B., et al. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Current Neuropharmacology, 14(3), 257-267. Available from: [Link]

  • Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 65. Available from: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H3 receptor. Retrieved from: [Link]

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Exploratory

VUF 8430 Dihydrobromide: A Technical Guide to its Discovery, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of VUF 8430 dihydrobromide, a potent and selective non-imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VUF 8430 dihydrobromide, a potent and selective non-imidazole agonist for the histamine H4 receptor. The document traces the origins of its discovery, stemming from a research program initially focused on the histamine H2 receptor. It delves into the chemical properties, synthesis, and detailed pharmacological profile of VUF 8430, including its binding affinities and functional activities at all four histamine receptor subtypes. The guide further explores the mechanism of action of VUF 8430 through the histamine H4 receptor, detailing the downstream signaling pathways and their implications in cellular functions, particularly in immune responses. Standardized experimental protocols for the in-vitro and ex-vivo characterization of VUF 8430 are presented, offering researchers a validated framework for their investigations. This whitepaper serves as an essential resource for scientists and drug development professionals working with VUF 8430, providing the foundational knowledge and practical insights necessary to effectively utilize this key pharmacological tool in the exploration of histamine H4 receptor biology and its therapeutic potential.

Genesis of a Selective Agonist: The Discovery and History of VUF 8430

The journey to the discovery of VUF 8430 is a compelling narrative of serendipity and systematic pharmacological screening within the broader context of histamine receptor research. Initially, the research program that unearthed VUF 8430 was not directed towards the then-undiscovered histamine H4 receptor. Instead, it was an extension of studies on close analogues of the histamine H2 receptor agonist, dimaprit.[1]

With the subsequent discovery and cloning of the histamine H3 and H4 receptors, a new avenue of investigation opened.[2] A large number of existing histamine receptor ligands were systematically screened for their activity at the newly identified human H4 receptor.[1] This extensive evaluation led to the significant finding that 4-methylhistamine, a known H2 receptor agonist, was also a potent agonist at the H4 receptor.[1] Furthermore, dimaprit itself was found to possess reasonable agonist activity at the H4 receptor.[1]

These findings prompted a more focused investigation into dimaprit derivatives, which ultimately led to the identification of S-(2-guanidylethyl)-isothiourea, later designated as VUF 8430.[1][3] An in-house database screen identified VUF 8430 as a high-affinity agonist for the histamine H4 receptor.[3] This discovery, published in 2006, introduced a potent and selective non-imidazole tool compound for studying the physiological and pathological roles of the H4 receptor.[2][3]

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of VUF 8430 is fundamental to its application in research.

Chemical Name: 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester dihydrobromide[4]

Molecular Formula: C₄H₁₁N₅S·2HBr[4]

Molecular Weight: 323.05 g/mol [4]

CAS Number: 100130-32-3[4]

Chemical Structure:

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response VUF8430 VUF 8430 H4R Histamine H4 Receptor VUF8430->H4R binds & activates G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC activates (Gβγ) MAPK_activation MAPK Activation (ERK1/2, p38) G_protein->MAPK_activation cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Actin_polymerization Actin Polymerization PLC->Actin_polymerization PKA ↓ PKA Activity cAMP->PKA Shape_change Cell Shape Change Ca_mobilization->Shape_change Chemotaxis Chemotaxis (Mast Cells, Eosinophils) Actin_polymerization->Chemotaxis Cytokine_release Cytokine/Chemokine Release MAPK_activation->Cytokine_release Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_exvivo Ex-Vivo Studies cluster_invivo In-Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional [³⁵S]GTPγS Functional Assay (Determine EC50 & Efficacy) Binding->Functional Confirm Activity Chemotaxis_Assay Chemotaxis Assay (e.g., Boyden Chamber) Functional->Chemotaxis_Assay Cellular Function Gastric_Acid Gastric Acid Secretion (Assess H2 activity) Functional->Gastric_Acid Selectivity Profile Inflammation Inflammation Models (e.g., Allergic Airway) Chemotaxis_Assay->Inflammation Disease Relevance

Caption: Generalized workflow for pharmacological characterization.

In-Vivo and Ex-Vivo Applications

VUF 8430 has been utilized in various in-vivo and ex-vivo models to elucidate the role of the H4 receptor.

  • Chemotaxis of Immune Cells: VUF 8430 has been shown to induce the chemotaxis of monocyte-derived dendritic cells, highlighting the role of the H4 receptor in immune cell trafficking. *[1][5] Gastric Acid Secretion: In-vivo studies in anesthetized rats have demonstrated that VUF 8430 causes only a weak secretion of gastric acid, which is mediated by H2 receptors. T[1][5]his is in contrast to 4-methylhistamine, which induces a much higher output of gastric acid, confirming the superior H4/H2 selectivity of VUF 8430.

VUF 8430 dihydrobromide has emerged as an indispensable pharmacological tool for the investigation of the histamine H4 receptor. Its high potency, selectivity, and well-characterized pharmacological profile provide researchers with a reliable means to probe the intricate functions of this receptor in health and disease. From its serendipitous discovery to its application in complex in-vivo models, the story of VUF 8430 underscores the importance of systematic screening and detailed pharmacological characterization in the development of selective molecular probes. As research into the therapeutic potential of targeting the H4 receptor for inflammatory and immune disorders continues, VUF 8430 will undoubtedly remain a cornerstone of these endeavors.

[3][6]---

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 47–58. [Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British journal of pharmacology, 157(1), 24–33. [Link]

  • Wikipedia. (2023, December 1). Histamine H4 receptor. Retrieved from [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53.
  • ACS Publications. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Thurmond, R. L., Desai, P. J., Dunford, P. J., Fung-Leung, W. P., Hofstra, C. L., Jiang, W., Nguyen, S., Riley, J. P., Sun, S., Williams, K. N., Edwards, J. P., & Karlsson, L. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & therapeutics, 113(3), 594–606. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Carbamimidamidoethyl Carbamimidothioate Dihydrobromide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 2-carbamimidamidoethyl carbamimidothioate dihydrobromide, a compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 2-carbamimidamidoethyl carbamimidothioate dihydrobromide, a compound of significant interest in nitric oxide synthase inhibition. This document provides an in-depth exploration of its chemical properties, synthesis, mechanism of action, and practical applications, grounded in established scientific principles and methodologies.

Introduction and Overview

2-Carbamimidamidoethyl carbamimidothioate dihydrobromide, more commonly known in scientific literature as Guanidinoethyl disulfide (GED) dihydrobromide, is a potent inhibitor of nitric oxide synthases (NOS). Its unique structure, featuring a disulfide bond and two guanidinium groups, underpins its biological activity. The dihydrobromide salt form enhances its stability and solubility for experimental use. This guide will delve into the technical intricacies of this compound, providing a foundational understanding for its application in research and therapeutic development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in experimental settings. The key properties of Guanidinoethyl disulfide are summarized below. The dihydrobromide salt will have a higher molecular weight and different solubility profile compared to the free base.

PropertyValueSource
Chemical Name 2-Carbamimidamidoethyl carbamimidothioate;dihydrobromideN/A
Synonyms Guanidinoethyl disulfide dihydrobromide, GEt-2HBr[1]
CAS Number 100130-32-3 (for dihydrobromide); 1072-13-5 (for free base)N/A,[1]
Molecular Formula C₆H₁₆N₆S₂ · 2HBr[1]
Molecular Weight 398.19 g/mol (dihydrobromide salt)[1][2][3]
Appearance Crystalline solid (expected)[4]
Storage Temperature 2-8°C[1]

Note: Some data is inferred from the free base, Guanidinoethyl disulfide.

Synthesis and Characterization

The synthesis of Guanidinoethyl disulfide typically involves the oxidative dimerization of a suitable precursor. A common starting material is 2-(2-Aminoethyl)isothiourea dihydrobromide, which undergoes rearrangement and oxidation to form the disulfide bond.

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route to Guanidinoethyl disulfide dihydrobromide.

G A 2-(2-Aminoethyl)isothiourea dihydrobromide B Spontaneous Rearrangement (pH adjustment) A->B C Mercaptoethylguanidine B->C D Oxidation (e.g., air, DMSO) C->D E Guanidinoethyl disulfide (GED) D->E F Protonation with HBr E->F G Guanidinoethyl disulfide dihydrobromide F->G

Caption: Proposed synthesis workflow for Guanidinoethyl disulfide dihydrobromide.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

  • Dissolution and Rearrangement: Dissolve 2-(2-Aminoethyl)isothiourea dihydrobromide in an appropriate aqueous buffer. Adjust the pH to alkaline conditions (e.g., pH 8-9) to facilitate the spontaneous rearrangement to mercaptoethylguanidine.

  • Oxidation: Introduce a mild oxidizing agent or expose the solution to air to promote the formation of the disulfide bond, leading to Guanidinoethyl disulfide. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification of the Free Base: Once the reaction is complete, purify the resulting Guanidinoethyl disulfide using column chromatography or recrystallization to remove unreacted starting materials and byproducts.

  • Salt Formation: Dissolve the purified Guanidinoethyl disulfide in a suitable solvent (e.g., ethanol). Add two equivalents of hydrobromic acid (HBr) dropwise while stirring.

  • Isolation and Drying: The Guanidinoethyl disulfide dihydrobromide salt will precipitate out of the solution. Isolate the solid by filtration, wash with a cold solvent to remove excess acid, and dry under a vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Mechanism of Action: Nitric Oxide Synthase Inhibition

Guanidinoethyl disulfide is a known inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

Selectivity Profile

GED exhibits a degree of selectivity for the different NOS isoforms. The reported half-maximal effective concentrations (EC₅₀) are:

  • iNOS (inducible NOS): 110 µM[5]

  • eNOS (endothelial NOS): 630 µM[5]

  • bNOS (brain NOS): 180 µM[5]

This data indicates a preferential inhibition of the inducible isoform (iNOS) over the endothelial isoform (eNOS).

Signaling Pathway

The inhibitory action of GED on NOS disrupts the signaling cascade that relies on nitric oxide.

cluster_pre Upstream Activation cluster_nos NOS Enzyme Complex cluster_post Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (iNOS, eNOS, nNOS) L_Arginine->NOS O2_NADPH O₂ + NADPH O2_NADPH->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects GED Guanidinoethyl disulfide (GED) GED->NOS Inhibition

Caption: Inhibition of the Nitric Oxide signaling pathway by Guanidinoethyl disulfide (GED).

Applications in Research

The inhibitory effect of Guanidinoethyl disulfide on NOS makes it a valuable tool for investigating the roles of nitric oxide in various biological contexts.

  • Circulatory Shock: By inhibiting iNOS, which is often overexpressed during systemic inflammation, GED can be used to study the contribution of excessive NO production to hypotension in models of septic shock.[5]

  • Inflammation: GED can be employed to explore the role of NO in inflammatory processes, as it effectively inhibits nitrite production in macrophages.[5]

  • Neurological Diseases: The compound's ability to inhibit neuronal NOS (nNOS or bNOS) makes it relevant for research into neurodegenerative diseases and other neurological conditions where NO is implicated.[5]

Experimental Protocol: In Vitro NOS Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Guanidinoethyl disulfide dihydrobromide on NOS activity in a cell-free system.

Workflow Diagram

A Prepare Reagents (NOS enzyme, cofactors, L-arginine, GED) B Set up Assay Plate (Control, Vehicle, GED concentrations) A->B C Initiate Reaction (Add substrate - L-arginine) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Nitrite Production (Griess Assay) E->F G Data Analysis (Calculate % inhibition, determine IC₅₀) F->G

Caption: Workflow for an in vitro Nitric Oxide Synthase (NOS) inhibition assay.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare stock solutions of NOS cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).

    • Prepare a stock solution of the substrate, L-arginine.

    • Prepare a stock solution of Guanidinoethyl disulfide dihydrobromide in the appropriate solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, NOS enzyme, and cofactors to each well.

    • Add the vehicle control or different concentrations of Guanidinoethyl disulfide dihydrobromide to the respective wells.

    • Include a blank control with no enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stopping reagent (e.g., an agent that denatures the enzyme).

  • Nitrite Measurement (Griess Assay):

    • Nitrite, a stable end-product of NO oxidation, is measured as an indicator of NOS activity.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the blank wells.

    • Calculate the percentage of NOS inhibition for each concentration of Guanidinoethyl disulfide dihydrobromide compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

  • Hydrogen bromide - Wikipedia. [Link]

  • 2HBr molar mass. [Link]

  • Hydrogen bromide hydrogen bromide | Br2H2 | CID 18358093 - PubChem. [Link]

  • Guanidinoethyl sulfonate|CAS 543-18-0 - DC Chemicals. [Link]

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Exploratory

VUF 8430 Dihydrobromide: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of VUF 8430 dihydrobromide, a potent and selective agonist for the histamine H4 receptor (H4R). Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of VUF 8430 dihydrobromide, a potent and selective agonist for the histamine H4 receptor (H4R). Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, mechanism of action, and practical applications of VUF 8430 in studying H4R signaling and function. The protocols and insights provided herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Core Compound Characteristics

VUF 8430 dihydrobromide is a non-imidazole agonist of the histamine H4 receptor. Its chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C4H11N5S·2HBr[1][2][3][4]
Molecular Weight 323.05 g/mol [1][3][4]
CAS Number 100130-32-3[1][2][3]
Appearance Crystalline solid[2]
Solubility Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[2]

Mechanism of Action and Receptor Selectivity

VUF 8430 is a potent and selective agonist for the histamine H4 receptor, a G protein-coupled receptor (GPCR).[5][6] It exhibits high affinity for the human H4R, with a reported Ki of 31.6 nM and an EC50 of 50 nM.[5] While it is a powerful tool for studying H4R, it is important to note its selectivity profile across other histamine receptors. VUF 8430 has been shown to have a 33-fold selectivity for the H4 receptor over the H3 receptor and demonstrates negligible affinity for the H1 and H2 receptor subtypes.[6]

The histamine H4 receptor primarily couples to Gi/o proteins, and its activation by agonists like VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Beyond cAMP modulation, H4R activation is known to induce a range of cellular responses, including intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK.[7][8] These signaling cascades are central to the physiological and pathophysiological roles of the H4 receptor in the immune system.

Figure 1: Simplified signaling pathway of the Histamine H4 Receptor upon activation by VUF 8430.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments utilizing VUF 8430 to investigate H4R function. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of VUF 8430 for the H4 receptor.

Workflow:

Radioligand_Binding_Workflow prep Prepare Membranes from H4R-expressing cells incubation Incubate Membranes with Radioligand and VUF 8430 prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a suitable H4R radioligand (e.g., [3H]-Histamine).

    • Add increasing concentrations of VUF 8430 dihydrobromide (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • To determine non-specific binding, add a high concentration of a non-labeled H4R ligand (e.g., histamine or a selective antagonist) to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the VUF 8430 concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of VUF 8430 to inhibit forskolin-stimulated cAMP production in H4R-expressing cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed H4R-expressing cells in a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Compound Treatment:

    • Add increasing concentrations of VUF 8430 dihydrobromide to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.

    • Continue the incubation for another 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of VUF 8430.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Chemotaxis Assay

This protocol assesses the ability of VUF 8430 to induce the migration of immune cells, such as mast cells or dendritic cells, which endogenously express the H4 receptor.

Step-by-Step Methodology:

  • Cell Preparation:

    • Isolate or culture the immune cells of interest (e.g., bone marrow-derived mast cells).

    • Resuspend the cells in a suitable assay medium.

  • Assay Setup (Boyden Chamber/Transwell Assay):

    • Place a Transwell insert with a porous membrane (e.g., 5 or 8 µm pores) into the wells of a 24-well plate.[9]

    • Add different concentrations of VUF 8430 dihydrobromide to the lower chamber. The assay medium without VUF 8430 serves as a negative control.[9]

    • Add the cell suspension to the upper chamber of the Transwell insert.[9]

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).[9]

  • Quantification of Migrated Cells:

    • After incubation, remove the Transwell insert.

    • The cells that have migrated through the membrane to the lower chamber can be collected and counted using a hemocytometer or flow cytometry.[9]

    • Alternatively, the cells on the bottom of the lower well can be stained and quantified.

  • Data Analysis:

    • Plot the number of migrated cells against the concentration of VUF 8430 to generate a chemotactic curve.

Applications in Research and Drug Development

VUF 8430 serves as an invaluable pharmacological tool for:

  • Target Validation: Confirming the role of the H4 receptor in various cellular and in vivo models of disease, particularly those related to inflammation and immunity.[8]

  • Compound Screening: Acting as a reference agonist in high-throughput screening campaigns to identify novel H4R antagonists or allosteric modulators.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular functions regulated by H4R activation.[7]

  • In Vivo Studies: Investigating the physiological and pathophysiological roles of the H4 receptor in animal models of disease, such as allergy, asthma, and autoimmune disorders.[5][8]

Conclusion

VUF 8430 dihydrobromide is a potent and selective agonist that has significantly contributed to our understanding of histamine H4 receptor biology. Its well-characterized pharmacological profile makes it an essential tool for researchers in both academic and industrial settings. The experimental protocols outlined in this guide provide a solid foundation for utilizing VUF 8430 to further explore the therapeutic potential of targeting the H4 receptor.

References

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-53. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • Wikipedia. (2023, December 19). Histamine H4 receptor. [Link]

  • Thurmond, R. L., et al. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics, 113(3), 594-606. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • Revvity. (n.d.). cAMP AlphaScreen assay.
  • Bambousková, M., et al. (2014). Microscopy assays for evaluation of mast cell migration and chemotaxis. Methods in Molecular Biology, 1192, 161-176. [Link]

  • Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 219-230. [Link]

  • Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Journal of Allergy and Clinical Immunology, 136(6), 1676-1685.e7. [Link]

  • Seifert, R., et al. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PLoS One, 9(9), e107481. [Link]

  • Zampieri, L., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]

  • de Esch, I. J., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 11. [Link]

  • Dráber, P., & Dráberová, L. (2012). Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways. Frontiers in Immunology, 3, 178. [Link]

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Foundational

An In-depth Technical Guide on the Solubility and Stability of 2-Guanidinoethyl Carbamimidothioate Dihydrobromide

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-guanidinoethyl carbamimidothioate dihydrobromide, a compound of interest for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-guanidinoethyl carbamimidothioate dihydrobromide, a compound of interest for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver field-proven insights into the solubility and stability of this molecule, grounded in scientific principles and supported by authoritative references.

Introduction and Compound Profile

2-Guanidinoethyl carbamimidothioate dihydrobromide, also known by synonyms such as VUF 8430 dihydrobromide, is a molecule featuring a guanidinium group and a carbamimidothioate moiety.[1] Understanding its solubility and stability is paramount for its handling, formulation, and the development of analytical methods. The presence of the highly polar guanidinium groups and the potentially labile carbamimidothioate linkage dictates its behavior in various environments.

Compound Structure:

  • IUPAC Name: 2-​(2-​guanidinoethyl)isothiourea dihydrobromide

  • Molecular Formula: C₄H₁₃Br₂N₅S

  • Molecular Weight: 323.05 g/mol

  • CAS Number: 100130-32-3[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The dihydrobromide salt form of 2-guanidinoethyl carbamimidothioate suggests a predisposition for solubility in polar solvents.

Experimentally Determined Solubility

Quantitative solubility data is essential for downstream applications. The solubility of 2-guanidinoethyl carbamimidothioate dihydrobromide has been determined to be high in water.

SolventSolubilityMethod
Water125 mg/mLExperimental

Table 1: Experimentally determined solubility of 2-guanidinoethyl carbamimidothioate dihydrobromide.

Predicted Solubility in Common Organic Solvents
SolventPredicted SolubilityRationale
MethanolHighPolar protic solvent, capable of hydrogen bonding.
EthanolModerateLess polar than methanol, but still a good solvent for polar salts.
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent with a high dielectric constant.
AcetonitrileLow to ModeratePolar aprotic solvent, but generally less effective for highly polar salts.
DichloromethaneVery LowNon-polar solvent, unlikely to dissolve a polar salt.
HexaneInsolubleNon-polar solvent.

Table 2: Predicted solubility of 2-guanidinoethyl carbamimidothioate dihydrobromide in common organic solvents based on the properties of guanidinium salts.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 2-guanidinoethyl carbamimidothioate dihydrobromide is the isothermal equilibrium method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to known solvent volume B Agitate at constant temperature (24-48h) A->B Achieve equilibrium C Centrifuge to separate solid and supernatant B->C Isolate saturated solution D Withdraw, dilute, and analyze supernatant by HPLC-UV C->D Measure concentration

Caption: Workflow for isothermal equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a mandatory step in its development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

The chemical structure of 2-guanidinoethyl carbamimidothioate dihydrobromide suggests susceptibility to several degradation mechanisms:

  • Hydrolysis: The carbamimidothioate (isothiourea) linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the C-S bond.

  • Oxidation: The sulfur atom in the carbamimidothioate group is prone to oxidation, potentially forming sulfoxides or sulfones. Thiols and thioethers are known to be susceptible to oxidation.[3][4]

  • Thermal Degradation: Elevated temperatures can induce decomposition of guanidinium salts.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of molecules containing chromophores.

G cluster_degradation Degradation Pathways Compound 2-Guanidinoethyl Carbamimidothioate Dihydrobromide Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Cleavage of C-S bond Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Formation of Sulfoxides/Sulfones Thermal Thermal (Heat) Compound->Thermal Decomposition Photo Photodegradation (UV/Vis Light) Compound->Photo Photolytic cleavage

Caption: Potential degradation pathways for the target compound.

Forced Degradation Experimental Protocols

The following protocols are designed to intentionally degrade the compound under various stress conditions.

3.2.1. Acid and Base Hydrolysis

  • Preparation: Prepare solutions of the compound in 1N HCl and 1N NaOH.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: At specified time points, withdraw aliquots and neutralize the acid solution with an equivalent amount of base, and the base solution with an equivalent amount of acid.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: At specified time points, withdraw aliquots and analyze by HPLC.

3.2.3. Thermal Degradation

  • Preparation: Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Incubation: Expose the solid to the high temperature for a defined period (e.g., 7 days).

  • Analysis: At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

3.2.4. Photostability Testing

  • Preparation: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Incubation: Expose the samples for a defined duration.

  • Analysis: Analyze both the exposed and control samples by HPLC.

G cluster_stress Forced Degradation Stress Conditions Start Compound Sample (Solid or Solution) Acid 1N HCl, 60°C Start->Acid Base 1N NaOH, 60°C Start->Base Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Solid, 80°C Start->Thermal Photo UV/Vis Light Start->Photo Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

3.3.1. Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for guanidinium compounds.
Gradient Start with a low percentage of B and gradually increase.To elute any potential non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at ~210 nmGuanidinium and isothiourea groups have UV absorbance at low wavelengths.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Table 3: Proposed parameters for a stability-indicating HPLC method.

3.3.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is proven by the ability of the method to resolve the main peak from all degradation product peaks in the forced degradation samples.

Storage and Handling Recommendations

Based on the stability profile, the following storage conditions are recommended to ensure the integrity of 2-guanidinoethyl carbamimidothioate dihydrobromide:

  • Short-term (up to 1 month): Store at -20°C, protected from light.

  • Long-term (up to 6 months): Store at -80°C, protected from light.

  • Handling: Due to its potential for hydrolysis, avoid prolonged exposure to humid conditions. For solutions, use freshly prepared buffers and protect from light.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-guanidinoethyl carbamimidothioate dihydrobromide. The compound exhibits high solubility in water and is predicted to be soluble in polar organic solvents. Its stability is influenced by pH, oxidizing agents, temperature, and light. The provided protocols for solubility determination, forced degradation studies, and a stability-indicating HPLC method offer a robust framework for researchers and drug development professionals working with this molecule. Adherence to the recommended storage and handling procedures is crucial for maintaining the compound's integrity.

References

  • (Reference for a general analytical chemistry textbook or relevant paper on HPLC)
  • (Reference for a general organic chemistry textbook or paper on hydrolysis)
  • (Reference for a general organic chemistry textbook or paper on oxid
  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • CAS Common Chemistry. (n.d.). Carbamimidothioic acid, 2-[(aminoiminomethyl)amino]ethyl ester, dihydrobromide. [Link]

  • Zhang, R., et al. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. [Link]

  • (Reference for ICH Q1B Photostability Testing of New Drug Substances and Products)
  • (Reference for ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology)
  • Solubility of Things. (n.d.). Guanidine. [Link]

  • (Reference for a paper on the stability of guanidinium compounds)
  • (Reference for a paper on the degrad
  • Dong, Z., et al. (2018). Evaluation of isothermal kinetics of the thermal decomposition of guanidine nitrate in constant volume. Journal of Energetic Materials. [Link]

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Exploratory

VUF 8430 Dihydrobromide: A Technical Guide for Investigating Neuroinflammation

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of VUF 8430 dihydrobromide, a potent and selective histamine H4 receptor (H4R) agonist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of VUF 8430 dihydrobromide, a potent and selective histamine H4 receptor (H4R) agonist, as a tool to investigate neuroinflammatory processes. This document offers a synthesis of established methodologies and field-proven insights to facilitate the design and execution of robust preclinical studies.

Introduction: The Histamine H4 Receptor as a Target in Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated by various stimuli, including infection, trauma, and neurodegenerative disease.[1][2] This process is primarily mediated by glial cells, particularly microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators such as cytokines and chemokines.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation is a key contributor to neuronal damage in a range of neurological disorders.

The histaminergic system, traditionally known for its role in allergic responses, is increasingly recognized as a crucial modulator of immune function within the CNS.[2] Of the four known histamine receptor subtypes (H1R-H4R), the H4 receptor is predominantly expressed on cells of hematopoietic origin, including microglia.[3][4] This selective expression profile makes the H4R a compelling therapeutic target for modulating neuroinflammatory responses with potentially fewer off-target effects compared to other inflammatory mediators.

Activation of the H4R on microglia has been shown to modulate their activation state and the release of inflammatory cytokines, although the precise downstream effects can be context-dependent.[5] VUF 8430 has emerged as a valuable pharmacological tool to probe the function of the H4R in these processes.

Pharmacology of VUF 8430 Dihydrobromide

VUF 8430 is a potent and selective agonist for the histamine H4 receptor.[1][6] Its dihydrobromide salt form offers good solubility in aqueous solutions, facilitating its use in both in vitro and in vivo experimental settings.

Receptor Binding Profile

VUF 8430 exhibits high affinity for the human H4 receptor, acting as a full agonist.[6][7] It displays significant selectivity over other histamine receptor subtypes, although some activity at the H3 receptor has been noted at higher concentrations.[6][7]

Receptor SubtypeAffinity (pKi)Functional ActivityReference
Human H4R 7.5Full Agonist (pEC50 = 7.3)[6][7]
Human H3R 6.0Full Agonist[3][6]
Human H2R Weak Partial AgonistWeak Partial Agonist[6][7]
Human H1R InactiveInactive[3][6]

This table summarizes the reported binding affinities and functional activities of VUF 8430 at human histamine receptor subtypes.

Physicochemical Properties and Solubility

Proper handling and preparation of VUF 8430 dihydrobromide are critical for experimental success.

PropertyValueReference
Molecular Formula C4H11N5S · 2HBr[7]
Molecular Weight 323.05 g/mol [7]
Solubility in Water 32.31 mg/mL (100 mM)[7]
Solubility in DMSO 32.31 mg/mL (100 mM)[7]
Storage Desiccate at room temperature[7]

Preparation of Stock Solutions: For in vitro studies, a 10 mM stock solution can be prepared by dissolving 3.23 mg of VUF 8430 dihydrobromide in 1 mL of sterile, nuclease-free water or DMSO. For in vivo studies, sterile saline is the recommended vehicle. It is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for short-term use to minimize degradation. The stability of VUF 8430 in aqueous solution over extended periods should be empirically determined for long-term studies.[8]

H4 Receptor-Mediated Signaling in Microglia

Activation of the H4 receptor on microglia by VUF 8430 initiates a cascade of intracellular signaling events that ultimately modulate the cell's inflammatory phenotype. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Downstream of G-protein activation, several key signaling pathways are engaged, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 MAPK.[9][10] These pathways are central regulators of a wide range of cellular processes in microglia, including cytokine production, migration, and phagocytosis.

H4R_Signaling_Pathway VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation p38_MAPK p38 MAPK G_protein->p38_MAPK Activation cAMP cAMP ↓ AC->cAMP Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB p38_MAPK->NFkB Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes Translocation

H4R Signaling Cascade in Microglia: Binding of VUF 8430 to the H4R activates Gi/o proteins, leading to downstream signaling through the PI3K/Akt and p38 MAPK pathways, ultimately modulating cytokine gene transcription.

Experimental Protocols for Studying Neuroinflammation with VUF 8430

The following sections provide detailed, step-by-step methodologies for utilizing VUF 8430 in both in vitro and in vivo models of neuroinflammation. These protocols are designed to be self-validating by including appropriate controls and clear endpoint measurements.

In Vitro Model: VUF 8430-Induced Microglial Activation

This protocol details the stimulation of primary microglia or microglial cell lines (e.g., BV-2, C8-B4) with VUF 8430 to assess its impact on inflammatory responses.

Experimental Workflow:

In Vitro Microglial Activation Workflow: A stepwise representation of the in vitro experimental procedure for assessing VUF 8430's effect on microglia.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture primary microglia or a suitable microglial cell line in appropriate media and conditions until they reach 80-90% confluency.

    • Seed cells into 24- or 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • (Optional) For signaling studies, serum-starve the cells for 2-4 hours prior to treatment to reduce basal pathway activation.

    • Prepare a dilution series of VUF 8430 dihydrobromide (e.g., 10 nM to 10 µM) in serum-free media.

    • Include a vehicle control (media with the same final concentration of the solvent used for VUF 8430, e.g., 0.1% water or DMSO).

    • As a positive control for pro-inflammatory activation, include a treatment group with lipopolysaccharide (LPS) (100 ng/mL).

    • To confirm H4R-specificity, include a co-treatment group with VUF 8430 and a selective H4R antagonist (e.g., JNJ 7777120).

    • Replace the culture medium with the prepared treatment solutions.

  • Incubation and Sample Collection:

    • Incubate the cells for a predetermined time course. For cytokine release, a 24-hour incubation is common.[11] For signaling pathway analysis (e.g., protein phosphorylation), shorter time points (e.g., 15, 30, 60 minutes) are recommended.

    • At each time point, carefully collect the cell culture supernatant and store it at -80°C for subsequent cytokine analysis.

    • Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western blot analysis.

  • Endpoint Analysis:

    • Cytokine Quantification: Measure the concentrations of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the collected supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (CBA).[12][13][14]

    • Signaling Pathway Analysis: Perform Western blot analysis on the cell lysates to assess the phosphorylation status of key signaling proteins, such as p38 MAPK and Akt.

In Vivo Model: VUF 8430-Induced Neuroinflammation in Mice

This protocol describes the intracerebroventricular (i.c.v.) administration of VUF 8430 to mice to investigate its effects on microglial activation and cytokine production in the brain.

Experimental Workflow:

In Vivo Neuroinflammation Workflow: A procedural diagram for studying the in vivo effects of VUF 8430 on the central nervous system.

Step-by-Step Methodology:

  • Animal Model and Surgical Preparation:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Perform stereotaxic surgery to implant a guide cannula into the lateral ventricle. Allow the animals to recover for at least one week.

  • VUF 8430 Administration:

    • Dissolve VUF 8430 dihydrobromide in sterile, pyrogen-free saline to the desired concentration. A dose of 30 mg/kg has been used in rats for other in vivo studies and can be a starting point for dose-finding experiments.[1]

    • Divide the animals into treatment groups: Vehicle (saline), VUF 8430, and a positive control group (e.g., LPS, 1 mg/kg, intraperitoneal injection).

    • Administer a single i.c.v. injection of VUF 8430 or vehicle over a period of 1-2 minutes.

  • Post-Injection Monitoring and Tissue Collection:

    • Monitor the animals for any adverse effects.

    • At predetermined time points post-injection (e.g., 24 and 72 hours), euthanize the animals and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with saline only for biochemical analyses.

    • For immunohistochemistry, post-fix the brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

    • For biochemical analyses, dissect the brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.

  • Endpoint Analysis:

    • Immunohistochemistry for Microglial Activation:

      • Section the cryoprotected brains (e.g., 30 µm coronal sections).

      • Perform immunohistochemical staining for the microglial marker Iba1.[4][15][16]

      • Capture images using a fluorescence or confocal microscope.

      • Quantify microglial activation by analyzing cell morphology (e.g., soma size, process length and branching) and Iba1 immunoreactivity.

    • Cytokine Analysis:

      • Homogenize the dissected brain tissue and measure cytokine protein levels using ELISA.

      • Alternatively, extract RNA from the tissue and perform quantitative real-time PCR (qPCR) to assess the expression of cytokine genes.

Data Interpretation and Troubleshooting

  • Dose-Response: It is crucial to perform dose-response studies for VUF 8430 in your specific experimental model to identify the optimal concentration or dose that elicits a measurable and reproducible effect.

  • Time Course: The kinetics of microglial activation and cytokine release can vary. A time-course experiment is recommended to capture the peak response.

  • Specificity Controls: The use of an H4R antagonist is essential to confirm that the observed effects of VUF 8430 are indeed mediated by the H4 receptor.

  • Pharmacokinetics: Direct pharmacokinetic data for VUF 8430 in rodents is limited. Therefore, the choice of dose and time points for in vivo studies may require empirical optimization. Consider performing a pilot pharmacokinetic study to determine the brain bioavailability and half-life of VUF 8430 in your model.

Conclusion

VUF 8430 dihydrobromide is a powerful tool for elucidating the role of the histamine H4 receptor in neuroinflammation. By employing the detailed protocols and considerations outlined in this guide, researchers can conduct rigorous and reproducible studies to advance our understanding of this important signaling pathway and its potential as a therapeutic target for a variety of neurological disorders.

References

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-53. [Link]

  • DiSabato, D. J., et al. (2016). Neuroinflammation: the devil is in the details. Journal of Neurochemistry, 139 Suppl 2, 136-153.
  • Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in Cellular Neuroscience, 12, 215.
  • Wako Chemicals USA. (n.d.). Anti Iba1, Rabbit (for Immunohistochemistry). Retrieved from [Link]

  • Rocha, S. M., et al. (2016). Histamine: a new immunomodulatory player in the neuron-glia crosstalk. Frontiers in Cellular Neuroscience, 8, 136.
  • Hirbec, H., et al. (2020). Assaying Microglia Functions In Vitro. Frontiers in Immunology, 11, 623649.
  • Sanna, M. D., et al. (2017). Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress. British Journal of Pharmacology, 174(1), 28-40.
  • Ferreira, R., et al. (2012). Histamine modulates microglia function.
  • Tamura, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217.
  • Plaven-Sigray, P., et al. (2018). Neuroinflammation in schizophrenia: meta-analysis of in vivo microglial imaging studies. Psychological Medicine, 49(12), 1969-1978.
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  • Cobo, I., et al. (2024). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. STAR Protocols, 5(2), 103030.
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  • Shan, L., et al. (2018). Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model. Brain, Behavior, and Immunity, 76, 163-175.
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  • De la Fuente, A. G., et al. (2024).
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  • Eyo, U. B., & Wu, L. J. (2019). Assessing Microglial Dynamics by Live Imaging. Frontiers in Immunology, 10, 161.
  • Lively, S., & Schlichter, L. C. (2018). Microglia responses to pro-inflammatory stimuli (LPS, IFNγ+TNFα) and reprogramming by resolving cytokines (IL-4, IL-10). Frontiers in Cellular Neuroscience, 12, 215.
  • Tufail, Y., et al. (2017). Histamine pharmacokinetics in tumor and host tissues after bolus-dose administration in the rat.
  • Yamasaki, R., et al. (2016).
  • Field, R., et al. (2015). Sequential Activation of Microglia and Astrocyte Cytokine Expression Precedes Alterations in Iba-1 or GFAP Immunoreactivity following.
  • Ramnaraign, F. (2023, March 21). IBA1 Immunohistochemistry Staining Procedure [Video]. YouTube. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Development of Cytokine Release Assays for Human iPSC-derived Microglia. Retrieved from [Link]

  • Saika, R., et al. (2021). Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin-stimulated microglia through different signaling cascades.
  • Barata-Antunes, S., et al. (2021). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. International Journal of Molecular Sciences, 22(21), 11599.
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Foundational

VUF 8430: A Technical Guide to its Application in Peripheral Neuropathy Research

Introduction: Navigating the Complex Landscape of Peripheral Neuropathy Peripheral neuropathy, a debilitating condition arising from damage to the peripheral nervous system, presents a significant clinical challenge. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Peripheral Neuropathy

Peripheral neuropathy, a debilitating condition arising from damage to the peripheral nervous system, presents a significant clinical challenge. Its etiologies are diverse, ranging from metabolic disorders like diabetes to the neurotoxic effects of chemotherapeutic agents and traumatic nerve injury.[1] Patients often experience a spectrum of sensory disturbances, including chronic pain (hyperalgesia and allodynia), numbness, and tingling, which severely impact their quality of life.[2] Current therapeutic strategies often provide only partial relief and are frequently associated with limiting side effects.[3] This underscores the urgent need for novel therapeutic targets grounded in a deeper understanding of the underlying pathophysiology.

Emerging evidence has implicated the histaminergic system, particularly the histamine H4 receptor (H4R), as a crucial modulator of inflammation and nociception.[4] The H4R is a G protein-coupled receptor expressed on various immune cells and, as more recently discovered, on neurons of the central and peripheral nervous system.[3][5] This discovery has opened a new avenue for investigation in neuropathic pain. VUF 8430, a potent and selective H4 receptor agonist, has become an indispensable pharmacological tool for elucidating the precise role of H4R in the complex mechanisms of peripheral neuropathy. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core aspects of utilizing VUF 8430 in preclinical peripheral neuropathy research.

Pharmacological Profile of VUF 8430: A Selective Tool for H4R Interrogation

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a high-affinity, full agonist for the histamine H4 receptor.[6] Its utility as a research tool is underscored by its selectivity profile. While it is a potent activator of the H4R, it displays only moderate affinity for the histamine H3 receptor and has negligible activity at H1 and H2 receptors.[7] This selectivity is crucial for dissecting the specific contributions of H4R activation in complex biological systems, minimizing the confounding effects of activating other histamine receptor subtypes.

The affinity and potency of VUF 8430 can vary across species, a critical consideration for preclinical model selection. It generally exhibits higher affinity for the human H4 receptor compared to its rodent counterparts (rat and mouse).[8] This necessitates careful consideration of dosage and interpretation of results when translating findings from animal models to potential human applications.

PropertyValueSource
Chemical Name S-(2-guanidylethyl)-isothiourea[6]
Receptor Target Histamine H4 Receptor (H4R)[7]
Activity Full Agonist[7]
Human H4R Affinity (pKi) 7.5[7]
Human H4R Potency (pEC50) 7.3[7]
Selectivity Moderate affinity for H3R (pKi = 6.0), weak/no activity at H1R/H2R[7]

The Histamine H4 Receptor: A Nexus of Neuroinflammation and Nociception

The rationale for investigating H4R agonists like VUF 8430 in peripheral neuropathy stems from the receptor's strategic location and function. H4Rs are found on key players in the neuroinflammatory process, including mast cells, eosinophils, T-cells, and dendritic cells.[4] In the context of nerve injury, the activation of these immune cells and the subsequent release of pro-inflammatory mediators are known to sensitize peripheral and central pain pathways.

Crucially, H4Rs are also functionally expressed on neurons, including those in the dorsal root ganglia (DRG) and spinal cord, which are critical sites for pain signal processing.[9] Activation of neuronal H4Rs has been shown to modulate neuronal excitability and neurotransmitter release. This dual presence on both immune and neuronal cells places the H4R at a critical intersection, capable of influencing both the inflammatory and direct neuronal components of neuropathic pain.

Mechanistic Insights: VUF 8430's Attenuation of Neuropathic Pain

Preclinical studies have demonstrated that activation of H4R by VUF 8430 can alleviate neuropathic pain by targeting two of the core pathological pillars: neuroinflammation and oxidative stress.[4]

In a widely used model of traumatic nerve injury, the Spared Nerve Injury (SNI) model, intrathecal administration of VUF 8430 was shown to reverse mechanical and thermal allodynia.[4] This analgesic effect was associated with a significant reduction in the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in both the sciatic nerve and the spinal cord.[4] Furthermore, VUF 8430 treatment was linked to a decrease in markers of oxidative DNA damage and a restoration of the activity of antioxidant enzymes.[4] These findings strongly suggest that VUF 8430 exerts its pain-relieving effects by dampening the neuroinflammatory cascade and mitigating oxidative damage that drive neuronal hypersensitivity.

Signaling Pathways of H4R Activation in Sensory Neurons

The downstream signaling cascade of H4R activation in sensory neurons is an area of active research. Current evidence suggests that the H4R, a G protein-coupled receptor, likely couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. However, other pathways are also implicated. Studies have shown that H4R activation on DRG neurons can trigger an increase in intracellular calcium ([Ca2+]i).[10] This calcium influx appears to be mediated, at least in part, by the activation of Phospholipase C (PLC) and the subsequent engagement of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-known integrator of noxious stimuli.[2][10]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds & Activates G_protein Gαi/o βγ H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates TRPV1 TRPV1 Channel PLC->TRPV1 Sensitizes/ Gates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Allows Neuroinflammation ↓ Neuroinflammation (↓ IL-1β, ↓ TNF-α) Ca_influx->Neuroinflammation Modulates Oxidative_Stress ↓ Oxidative Stress Ca_influx->Oxidative_Stress Modulates Analgesia Analgesic Effect Neuroinflammation->Analgesia Oxidative_Stress->Analgesia

VUF 8430-H4R signaling cascade in sensory neurons.

VUF 8430 in Preclinical Models of Peripheral Neuropathy

The efficacy of VUF 8430 has been primarily demonstrated in nerve injury models. However, its mechanism of action—targeting neuroinflammation and oxidative stress—provides a strong rationale for its investigation in other prevalent forms of peripheral neuropathy, such as Chemotherapy-Induced Peripheral Neuropathy (CIPN) and Diabetic Peripheral Neuropathy (DPN).

Traumatic Nerve Injury Models (e.g., SNI, CCI)

As discussed, the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models are robust platforms for studying traumatic neuropathic pain.[11] In a CCI model, intraperitoneal administration of VUF 8430 at 10 mg/kg was shown to reverse mechanical allodynia.[11] This provides a systemic administration route and dosage for initial studies.

ModelSpeciesVUF 8430 Dose & RouteKey FindingsSource
Spared Nerve Injury (SNI) Mouse20 µ g/mouse , intrathecalReversal of mechanical & thermal allodynia; ↓ IL-1β, TNF-α, oxidative stress[4][12]
Chronic Constriction Injury (CCI) Mouse10 mg/kg, intraperitonealReversal of mechanical allodynia (additive effect with A3AR agonist)[11]
Chemotherapy-Induced Peripheral Neuropathy (CIPN)

CIPN is a common, dose-limiting side effect of many chemotherapeutic agents, including taxanes (e.g., paclitaxel) and platinum-based drugs.[13] The underlying pathology involves mitochondrial dysfunction, oxidative stress, and neuroinflammation, making it a prime candidate for intervention with H4R agonists.[5] While direct studies using VUF 8430 in CIPN models are not yet widely published, the mechanistic overlap is compelling.

  • Experimental Rationale: To investigate VUF 8430 in a paclitaxel-induced neuropathy model, researchers would first induce the neuropathy in rodents (typically rats or mice) through repeated systemic injections of paclitaxel.[13] The development of mechanical and thermal hypersensitivity would be monitored. VUF 8430 could then be administered (systemically or intrathecally) to assess its ability to reverse or prevent these pain-like behaviors. Subsequent tissue analysis would focus on quantifying markers of neuroinflammation and oxidative stress in the DRG and spinal cord.

Diabetic Peripheral Neuropathy (DPN)

DPN is a major complication of diabetes, driven by chronic hyperglycemia which leads to increased oxidative stress and a pro-inflammatory state within the peripheral nervous system.[14] Models are typically induced in rodents using streptozotocin (STZ) to destroy pancreatic beta cells and induce hyperglycemia.[1][15]

  • Experimental Rationale: In an STZ-induced DPN model, rodents develop measurable sensory deficits and pain hypersensitivity over several weeks.[16] VUF 8430 could be administered chronically to determine if it can prevent the development of neuropathy or acutely in animals with established DPN to assess for symptomatic relief. Key outcome measures would include behavioral tests of sensory function, nerve conduction velocity studies, and biochemical analysis of neural tissues for inflammatory and oxidative stress markers.[14][17]

Experimental Protocols: A Practical Framework

The following provides a detailed, self-validating protocol for assessing the efficacy of VUF 8430 in a mouse model of neuropathic pain, which can be adapted for various neuropathy models.

Workflow for a Preclinical VUF 8430 Efficacy Study

G cluster_pre Phase 1: Baseline & Induction cluster_dev Phase 2: Neuropathy Development cluster_treat Phase 3: Treatment & Assessment cluster_post Phase 4: Terminal Analysis A Animal Acclimatization (1 week) B Baseline Behavioral Testing (von Frey, Plantar Test) A->B C Induce Neuropathy (e.g., SNI Surgery) B->C D Post-Induction Recovery (e.g., 7 days post-SNI) C->D E Confirm Neuropathy (Behavioral Testing) D->E F Randomize into Groups (Vehicle, VUF 8430, Controls) E->F G Administer Treatment (e.g., Intrathecal VUF 8430) F->G H Post-Treatment Behavioral Testing (Time-course: 1, 2, 4, 24h) G->H I Euthanasia & Tissue Collection (Spinal Cord, DRG, Sciatic Nerve) H->I J Biochemical Analysis (ELISA, Western Blot, qPCR) I->J

Experimental workflow for VUF 8430 preclinical study.
Step-by-Step Protocol: Intrathecal Administration and Behavioral Testing

1. Animal Model and Neuropathy Induction:

  • Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction: Perform Spared Nerve Injury (SNI) surgery under isoflurane anesthesia. This involves the ligation and transection of the tibial and common peroneal nerve branches, leaving the sural nerve intact.

  • Validation: Allow animals to recover for 7 days. Confirm the development of mechanical allodynia by measuring a significant decrease in the paw withdrawal threshold in the affected paw compared to baseline.

2. Drug Preparation and Administration:

  • VUF 8430 Preparation: Dissolve VUF 8430 dihydrobromide in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., for a 20 µ g/mouse dose in a 5 µL injection volume, prepare a 4 mg/mL solution).

  • Control Groups:

    • Vehicle Control: Administer an equal volume of sterile 0.9% saline.

    • Sham Control: Use sham-operated animals (surgery performed without nerve damage) receiving vehicle to control for the effects of the injection procedure.

    • (Optional) Antagonist Control: To confirm H4R-specificity, pre-treat a group of animals with a selective H4R antagonist (e.g., JNJ 7777120) before VUF 8430 administration.

  • Intrathecal Injection:

    • Briefly anesthetize the mouse with isoflurane.

    • Position the mouse to feel the iliac crests. The injection site is on the midline between the crests (L5-L6 intervertebral space).[18]

    • Use a 30-gauge needle attached to a Hamilton syringe to deliver a 5 µL volume. A characteristic tail-flick reflex confirms successful intrathecal delivery.[19]

3. Behavioral Assessment (Mechanical Allodynia):

  • Apparatus: Use a set of calibrated von Frey filaments.

  • Procedure: Place mice in individual chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply filaments to the lateral plantar surface of the hind paw (the territory of the intact sural nerve) with increasing force.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Timeline: Measure PWT at baseline (before surgery), post-surgery (to confirm neuropathy), and at various time points after VUF 8430 administration (e.g., 1, 2, 4, and 24 hours) to establish a time-course of the effect.[20]

4. Biochemical Analysis (Post-mortem):

  • Use standard techniques like ELISA or Western blotting to quantify the levels of IL-1β and TNF-α.

  • Assess oxidative stress by measuring markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) or the activity of enzymes like manganese superoxide dismutase (MnSOD).[17]

Future Directions and Therapeutic Potential

The preclinical evidence supporting the role of H4R activation in mitigating neuropathic pain is compelling. VUF 8430 has proven to be a critical tool in establishing this proof-of-concept. The path forward for drug development will involve several key steps:

  • Broadening the Scope: Systematically evaluating VUF 8430 and other selective H4R agonists in validated models of CIPN and DPN is a critical next step.

  • Optimizing Selectivity: While VUF 8430 is highly useful, its moderate activity at the H3 receptor warrants the development of next-generation agonists with even greater selectivity for the H4R to ensure a clean therapeutic mechanism.

  • Translational Studies: Investigating the expression and function of H4R in human DRG neurons and immune cells from patients with peripheral neuropathy will be crucial for validating the target in a clinical context.

References

  • Obrosova, I. G., & Pacher, P. (2014). Neuroinflammation and Oxidative Stress in Diabetic Neuropathy: Futuristic Strategies Based on These Targets. Antioxidants & Redox Signaling, 21(11), 1594-1615. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • Hagenimana, A., et al. (2025). Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice. Journal of Pain Research, 18, 3341-3356. [Link]

  • Gao, T., et al. (2016). TRPV1 and PLC Participate in Histamine H4 Receptor-Induced Itch. Neural Plasticity, 2016, 5824870. [Link]

  • Lucarini, L., et al. (2020). The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells. International Journal of Molecular Sciences, 21(23), 9034. [Link]

  • Chen, K. F., et al. (2014). Streptozotocin-Induced Diabetic Neuropathic Pain Is Associated with Potentiated Calcium-Permeable AMPA Receptor Activity in the Spinal Cord. The Journal of Neuroscience, 34(43), 14247-14257. [Link]

  • ResearchGate. (2015). I am looking for a protocol or method for intrathecal dosing in mice?. ResearchGate. [Link]

  • Borgonetti, V., & Galeotti, N. (2022). H4R-mediated anti-neuropathic effect of histamine (HA) and VUF8430... ResearchGate. [Link]

  • Liang, L. (2019). Biochemical Measures of Neuropathy - Hydrogen Peroxide Assay. protocols.io. [Link]

  • Star-Lack, J., et al. (2025). Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy. International Journal of Molecular Sciences, 26(1), 267. [Link]

  • Connelly, W. M., et al. (2009). The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS. British Journal of Pharmacology, 157(1), 55–63. [Link]

  • Zis, P., et al. (2020). The Role of Oxidative Stress in Peripheral Neuropathy. Journal of Molecular Neuroscience, 70(6), 843-851. [Link]

  • Sisignano, M., et al. (2021). Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems. Experimental Neurology, 343, 113778. [Link]

  • ALZET Osmotic Pumps. (n.d.). Intrathecal Administration. ALZET. [Link]

  • Hagenimana, A., et al. (2025). Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice. Semantic Scholar. [Link]

  • de la Torre-Martinez, R., & Cardenas, E. (2021). Properties and Differential Expression of H+ Receptors in Dorsal Root Ganglia: Is a Labeled-Line Coding for Acid Nociception Possible?. Frontiers in Cellular Neuroscience, 15, 686883. [Link]

  • Sanna, M. D., et al. (2017). Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress. British Journal of Pharmacology, 174(1), 29-41. [Link]

  • Star-Lack, J., et al. (2025). Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy. ResearchGate. [Link]

  • Uddin, M. S., et al. (2023). New Insights into Oxidative Stress and Inflammatory Response in Neurodegenerative Diseases. Antioxidants, 12(3), 633. [Link]

  • Iqbal, Z., et al. (2022). Investigation of Natural Compounds for Therapeutic Potential in Streptozotocin-induced Diabetic Neuroinflammation and Neuropathic Pain. Frontiers in Pharmacology, 13, 978839. [Link]

  • Connelly, W. M., et al. (2009). The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS. PubMed. [Link]

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  • Kim, J., et al. (2024). Pinitol Improves Diabetic Foot Ulcers in Streptozotocin-Induced Diabetes Rats Through Upregulation of Nrf2/HO-1 Signaling. International Journal of Molecular Sciences, 26(1), 123. [Link]

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Protocols & Analytical Methods

Method

Application Notes: Utilizing VUF 8430 Dihydrobromide for Chemotaxis Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of VUF 8430 dihydrobromide in chemotaxis assays. VUF 8430 is a potent and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of VUF 8430 dihydrobromide in chemotaxis assays. VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), a key modulator of immune cell migration.[1][2] These application notes detail the underlying mechanism, provide step-by-step protocols for robust and reproducible chemotaxis experiments, and offer insights into experimental design, data analysis, and troubleshooting.

Introduction to VUF 8430 Dihydrobromide

VUF 8430 is a non-imidazole, isothiourea-based compound recognized as a high-affinity, full agonist of the histamine H4 receptor.[3] The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5] Its activation is critically involved in mediating inflammatory responses and immune cell trafficking.[4][6] VUF 8430's ability to selectively activate the H4R and induce a directed migratory response (chemotaxis) in these immune cells makes it an invaluable tool for immunological research and drug discovery.[7][8]

Key Scientific Applications:

  • Positive Control: Serves as a reliable positive control to validate chemotaxis assay setups using H4R-expressing cells.

  • Mechanism-of-Action Studies: Enables the elucidation of H4R-mediated signaling pathways that govern cell migration.

  • Compound Screening: Facilitates the screening of novel H4R antagonists or inverse agonists by measuring their ability to inhibit VUF 8430-induced chemotaxis.

Compound Property Value Source
IUPAC Name 2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide[9]
Molecular Formula C4H11N5S · 2HBr[1]
Molecular Weight 323.05 g/mol
Target Receptor Histamine H4 Receptor (H4R)[1][2]
Activity Full Agonist[7]
Binding Affinity (Ki) ~31.6 nM (for human H4R)[1][2]
Functional Potency (EC50) ~50.1 nM[1]
Solubility Soluble in Water (up to 100 mM) and DMSO (up to 100 mM)[1]

Mechanism of Action: H4R-Mediated Chemotaxis

Chemotaxis is the directed migration of a cell along a concentration gradient of a chemoattractant.[10] VUF 8430 initiates this process by binding to and activating the H4 receptor, which is a G protein-coupled receptor (GPCR).

The Signaling Cascade:

  • Agonist Binding: VUF 8430 binds to the H4R.

  • G-Protein Coupling: The activated H4R couples to inhibitory G-proteins (Gαi/o).

  • Downstream Signaling: This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other pathways such as the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways.[1][11]

  • Cytoskeletal Re-organization: These signaling events converge to trigger a rapid and dynamic re-organization of the actin cytoskeleton.[11] This involves the formation of migratory protrusions like lamellipodia and filopodia.

  • Directed Cell Movement: The continuous re-organization of the cytoskeleton, guided by the external VUF 8430 gradient, propels the cell forward, resulting in directed chemotactic migration.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds Gi Gαi/o Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K_ERK PI3K / ERK Pathways Gi->PI3K_ERK Activates cAMP ↓ cAMP AC->cAMP Actin Actin Cytoskeleton Re-organization PI3K_ERK->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: H4R signaling pathway initiated by VUF 8430.

Experimental Design & Critical Parameters

A well-designed chemotaxis experiment is crucial for obtaining reliable and interpretable data. The following parameters must be carefully considered and optimized.

Cell Selection

The choice of cells is paramount. The cells must endogenously express the histamine H4 receptor at sufficient levels to elicit a migratory response.

  • Primary Cells: Human or mouse eosinophils, mast cells, basophils, and monocyte-derived dendritic cells are excellent models.[4][7][12]

  • Cell Lines: Cell lines engineered to stably express the human H4 receptor (e.g., HEK293/H4R) can also be used.[13]

VUF 8430 Concentration (Dose-Response)

The optimal concentration of VUF 8430 will induce a maximal chemotactic response without causing receptor desensitization or cytotoxicity.

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type. A typical range to test is between 10 nM and 10 µM.[7][14]

  • Bell-Shaped Curve: Chemotactic dose-responses often exhibit a bell-shaped curve. At very high concentrations, the gradient is lost, and cells may become desensitized, leading to reduced migration (chemokinesis rather than chemotaxis).

Cell Type Typical Concentration Range Reference
Eosinophils10 nM - 10 µM (EC50 ~83 nM for histamine)[14]
Mast Cells100 nM - 10 µM[15]
Monocyte-Derived Dendritic Cells~10 µM[7]
Assay Controls (Self-Validating System)

Controls are non-negotiable for validating the assay's integrity.

  • Negative Control (Basal Migration): Lower chamber contains assay medium without any chemoattractant. This measures the random, unstimulated migration of cells.

  • Vehicle Control: Lower chamber contains the same concentration of the solvent (e.g., water or DMSO) used to dissolve VUF 8430. This ensures the solvent itself does not induce or inhibit migration.

  • Positive Control (VUF 8430): Lower chamber contains the predetermined optimal concentration of VUF 8430.

  • Inhibitor Control: To confirm H4R specificity, pre-incubate cells with a known H4R antagonist (e.g., JNJ 7777120) before adding them to the upper chamber, with VUF 8430 in the lower chamber.[14] A significant reduction in migration confirms the response is H4R-mediated.

Protocol: Transwell (Boyden Chamber) Chemotaxis Assay

The Transwell assay is a widely accepted, robust method for quantifying chemotaxis.[16][17] It uses a permeable membrane insert to create two compartments—an upper and a lower chamber—allowing cells to migrate through the pores in response to a chemoattractant.

G A 1. Cell Preparation - Harvest & Resuspend - Starve cells (optional) - Count & adjust density B 2. Chamber Setup - Add chemoattractant (VUF 8430) to lower chamber - Add cells to upper insert A->B C 3. Incubation - 37°C, 5% CO2 - 1.5 - 4 hours B->C D 4. Cell Staining - Remove non-migrated cells - Fix & stain migrated cells on underside of membrane C->D E 5. Quantification - Image membrane - Count cells per field - Calculate Chemotactic Index D->E

Caption: Standard workflow for a Transwell chemotaxis assay.

Materials
  • VUF 8430 dihydrobromide (prepare fresh stock solutions)

  • H4R-expressing cells

  • Transwell permeable supports (e.g., Corning Costar); choose pore size based on cell type (typically 3-8 µm). For eosinophils and dendritic cells, 5 µm is common.[7][16]

  • 24-well or 96-well companion plates

  • Assay Medium: Serum-free or low-serum (e.g., 0.1% BSA) cell culture medium. Serum contains growth factors that can mask the chemotactic effect.

  • Fixing Solution: 70% Ethanol or 4% Paraformaldehyde.[18]

  • Staining Solution: Crystal Violet (0.5%) or DAPI.

  • Cotton swabs, microscope, and imaging software.

Step-by-Step Methodology
  • Preparation of VUF 8430:

    • VUF 8430 dihydrobromide is readily soluble in water or saline.[7] Prepare a 10 mM stock solution in sterile water.

    • Further dilute the stock solution in assay medium to achieve the desired final concentrations for the lower chamber. Prepare dilutions for all controls.

  • Cell Preparation:

    • Culture cells to ~80% confluency.[18]

    • Optional but Recommended: Starve cells in serum-free medium for 2-4 hours prior to the assay. This reduces basal activity and enhances sensitivity.

    • Harvest cells and resuspend them in serum-free assay medium at a concentration of 1 x 10^6 to 2 x 10^6 cells/mL. Ensure a single-cell suspension.

  • Assay Setup:

    • Add 600 µL (for 24-well plate) of assay medium containing the chemoattractant (VUF 8430) or control solutions to the lower wells of the companion plate.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator. Incubation time is critical and cell-type dependent, typically ranging from 1.5 to 4 hours.[7] Optimization is recommended.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. Be careful not to puncture the membrane.

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in a fixing solution for 10-15 minutes.[18]

    • Wash the insert gently in PBS.

    • Stain the cells by submerging the insert in a staining solution (e.g., 0.5% Crystal Violet) for 10-20 minutes.

    • Wash again in water to remove excess stain and allow the membrane to air dry completely.

    • Using a microscope, count the number of stained cells in 3-5 high-power fields for each membrane. Calculate the average cell count per field for each condition.

Data Analysis and Interpretation

The primary output is the number of migrated cells. This data is used to calculate the Chemotactic Index (CI) , which normalizes the data against random migration.

Chemotactic Index (CI) = (Number of cells migrating towards VUF 8430) / (Number of cells migrating towards negative control medium)

A CI significantly greater than 1.0 indicates a positive chemotactic response. Data should be analyzed for statistical significance using appropriate tests (e.g., Student's t-test or ANOVA).[19]

Troubleshooting

Problem Potential Cause Solution
High background migration in negative control Cells are overly active; serum in assay medium; incubation time is too long.Serum-starve cells before the assay; ensure assay medium is serum-free; optimize (reduce) incubation time.
Low or no migration towards VUF 8430 VUF 8430 concentration is suboptimal; low/no H4R expression; cells are not viable; incorrect pore size.Perform a full dose-response curve; confirm H4R expression via qPCR or flow cytometry; check cell viability with Trypan Blue; ensure pore size is appropriate for your cell type.
High variability between replicates Inconsistent cell counting; uneven cell seeding; air bubbles under inserts.Ensure a single-cell suspension before seeding; be meticulous when pipetting cells and placing inserts; increase the number of fields counted per membrane.
No inhibition with H4R antagonist Antagonist concentration is too low or incubation time is too short; response is not H4R-mediated.Increase antagonist concentration or pre-incubation time; verify the specificity of the chemotactic response.

Conclusion

VUF 8430 dihydrobromide is a potent and specific tool for investigating H4R-mediated chemotaxis. By following the principles and protocols outlined in these application notes—including careful experimental design, inclusion of all necessary controls, and optimized assay conditions—researchers can generate high-quality, reproducible data. This enables a deeper understanding of the role of the histamine H4 receptor in immunity and inflammation and provides a robust platform for the development of novel therapeutics.

References

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 58-67. [Link]

  • Bio-Techne. (n.d.). VUF 8430 dihydrobromide Biological Activity. Retrieved from [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Justesen, S., et al. (2020). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British journal of pharmacology, 157(1), 24–33. [Link]

  • ibidi GmbH. (n.d.). Data Analysis of Chemotaxis Assays. Retrieved from [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. [Link]

  • van Helvert, S., et al. (2018). A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells. Journal of Immunological Methods. [Link]

  • Fiebich, B. L., et al. (2021). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. International Journal of Molecular Sciences. [Link]

  • Clark, R. A., Gallin, J. I., & Kaplan, A. P. (1975). The selective eosinophil chemotactic activity of histamine. The Journal of experimental medicine. [Link]

  • Hofstra, C. L., et al. (2003). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Animalab. (2024). 5 Methods to Analyze Chemotaxis. Retrieved from [Link]

  • Thurmond, R. L., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology. [Link]

  • Gschwandtner, M., et al. (2013). Human basophil chemotaxis and activation are regulated via the histamine H4 receptor. Allergy. [Link]

  • ibidi GmbH. (n.d.). Chemotaxis Assay. Retrieved from [Link]

  • Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]

  • Ling, P., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British Journal of Pharmacology. [Link]

  • Sartorius. (n.d.). Chemotaxis Cell Migration & Invasion. Retrieved from [Link]

  • Al-Dossary, A. A., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. International Journal of Molecular Sciences. [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Kovarova, M., et al. (2012). Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways. Frontiers in Immunology. [Link]

  • Ling, P., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British journal of pharmacology. [Link]

Sources

Application

Application Notes and Protocols: VUF 8430 Dihydrobromide in Cell Culture

Introduction: Unraveling Immune Responses with a Potent H4 Receptor Agonist VUF 8430 dihydrobromide is a potent and selective agonist for the histamine H4 receptor, a key player in inflammatory and immune responses.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Immune Responses with a Potent H4 Receptor Agonist

VUF 8430 dihydrobromide is a potent and selective agonist for the histamine H4 receptor, a key player in inflammatory and immune responses.[1][2][3] Unlike the other three histamine receptors, the H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[4] Its activation is implicated in a range of cellular responses, from chemotaxis to cytokine and chemokine production, making it a critical target for investigating allergic diseases, asthma, and other inflammatory disorders.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of VUF 8430 dihydrobromide stock solutions for use in cell culture-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility and generating reliable data. We will delve into the rationale behind each step, from solvent selection to storage, to empower researchers with the knowledge to confidently utilize this valuable pharmacological tool.

Mechanism of Action: The Histamine H4 Receptor Signaling Cascade

VUF 8430 is a non-imidazole agonist that exhibits high affinity for the human histamine H4 receptor, with a Ki of approximately 31.6 nM and an EC50 of around 50 nM.[3] It also displays moderate affinity for the H3 receptor but has negligible activity at H1 and H2 receptors.[2][7][8] The histamine H4 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G-protein βγ subunits can activate phospholipase C (PLC), resulting in the mobilization of intracellular calcium and the activation of downstream signaling pathways, such as the MAPK cascade.[6][9] This signaling cascade ultimately mediates the chemotaxis of immune cells, a critical process in the inflammatory response.[5][6]

Diagram 1: Simplified Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates ATP ATP Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to cAMP cAMP ATP->cAMP Inihibited by αi MAPK MAPK Cascade Ca2->MAPK Activates Chemotaxis Chemotaxis MAPK->Chemotaxis Induces

Caption: VUF 8430 activates the H4 receptor, initiating a Gi/o-mediated signaling cascade.

Physicochemical Properties and Solubility

Understanding the physical and chemical characteristics of VUF 8430 dihydrobromide is fundamental to its proper handling and use.

PropertyValueSource
Molecular Formula C4H11N5S · 2HBr[1][2][3]
Molecular Weight 323.05 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility in Water ≥ 100 mM (32.31 mg/mL)[2][3]
Solubility in DMSO ≥ 100 mM (32.31 mg/mL)[2][3]

The high solubility of VUF 8430 dihydrobromide in both aqueous solutions and DMSO provides flexibility in stock solution preparation. For most cell culture applications, sterile-filtered deionized water or phosphate-buffered saline (PBS) are the preferred solvents to avoid the potential cytotoxicity associated with DMSO. However, if co-treatment with other less soluble compounds dissolved in DMSO is required, DMSO can be used as the solvent for VUF 8430 as well.

Protocol: Preparation of a 10 mM VUF 8430 Dihydrobromide Stock Solution

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration that allows for a wide range of working dilutions.

Materials
  • VUF 8430 dihydrobromide powder

  • Sterile, nuclease-free deionized water or DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Experimental Workflow

Diagram 2: VUF 8430 Stock Solution Preparation Workflow

Stock_Prep_Workflow Start Start: VUF 8430 Powder Weigh 1. Weigh VUF 8430 Dihydrobromide Start->Weigh Solvent 2. Add Sterile Water or DMSO Weigh->Solvent Dissolve 3. Vortex to Dissolve Solvent->Dissolve Sterilize 4. Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot 5. Aliquot into Sterile Tubes Sterilize->Aliquot Store 6. Store at -80°C Aliquot->Store End Ready for Use Store->End

Caption: Step-by-step workflow for preparing sterile VUF 8430 stock solutions.

Step-by-Step Procedure
  • Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:

    • Volume of solvent (L) x Molar concentration (mol/L) x Molecular weight ( g/mol ) = Mass (g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: 0.001 L x 0.01 mol/L x 323.05 g/mol = 0.00323 g = 3.23 mg

  • Weigh the compound: Carefully weigh out 3.23 mg of VUF 8430 dihydrobromide powder and transfer it to a sterile conical tube. To minimize handling of small powder quantities, it is often more practical to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly (in this case, to 3.096 mL for a 10 mM solution).

  • Add solvent: Add the calculated volume of sterile water or DMSO to the tube containing the VUF 8430 powder.

  • Dissolve the compound: Vortex the tube until the powder is completely dissolved.[10] Gentle warming to 37°C in a water bath can aid in dissolution if necessary, but given its high solubility, this is typically not required for VUF 8430.[10]

  • Sterile filtration: For aqueous stock solutions, it is imperative to sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.[1][11] This step removes any potential microbial contamination. DMSO is a bactericidal solvent, so filtration is not strictly necessary but is still recommended as good practice.[11]

  • Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[11] This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[1][11]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of your VUF 8430 dihydrobromide stock solutions.

Storage TemperatureShelf LifeNotes
-80°C Up to 6 monthsRecommended for long-term storage.[1]
-20°C Up to 1 monthSuitable for short-term storage.[1]
4°C (Solid) As per manufacturer's recommendationProtect from light.[1]

Important Considerations:

  • Always protect stock solutions from light.[1]

  • Before use, thaw a single aliquot at room temperature and gently mix before diluting to the final working concentration in your cell culture medium.

  • Discard any unused portion of the thawed aliquot; do not refreeze.

Application in Cell Culture: Preparing Working Solutions

The final concentration of VUF 8430 in your cell culture experiment will depend on the cell type and the specific assay being performed. A typical starting point is to perform a dose-response curve ranging from 1 nM to 10 µM.

Dilution Protocol:

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is advisable to first prepare an intermediate dilution of your stock solution. For example, dilute your 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock.

  • Final Working Solution: Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration.

A Note on Solvent Concentration: If using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is less than 0.5%, and preferably below 0.1%, to prevent solvent-induced cytotoxicity.[10][11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[12]

Conclusion

The meticulous preparation and storage of VUF 8430 dihydrobromide stock solutions are foundational to the success of in vitro studies investigating the role of the histamine H4 receptor. By understanding the rationale behind each step and adhering to these detailed protocols, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data. This powerful pharmacological tool, when used correctly, will continue to be invaluable in advancing our understanding of immune regulation and in the development of novel therapeutics for inflammatory diseases.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 45–55. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British journal of pharmacology, 157(1), 24–33. [Link]

  • A protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform. (2024). STAR Protocols. [Link]

  • Wikipedia. (2023, December 1). Histamine H4 receptor. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved January 23, 2026, from [Link]

  • Schneider, E. H., Seifert, R., & Neumann, D. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Molecular immunology, 68(2 Pt C), 522–527. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The histamine H4 receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & therapeutics, 117(1), 30–43. [Link]

  • Captivate Bio. (n.d.). Small Molecules. Retrieved January 23, 2026, from [Link]

  • Fogel, W. A., et al. (2023). The Impact of H1–H4 Receptor Antagonists on the Levels of Selected Oxidative Stress Markers in Liver and Muscle Tissue in an Animal Model of Colitis. International Journal of Molecular Sciences. [Link]

  • Meneses, A., & Hong, E. (1997). Mechanism of action of 8-OH-DPAT on learning and memory. Pharmacology, biochemistry, and behavior, 58(4), 987–993. [Link]

  • ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved January 23, 2026, from [Link]

  • Tiligada, E., & Zampeli, E. (2012). Histamine H4 Receptors and their Significance. Allergy, Asthma & Clinical Immunology. [Link]

Sources

Method

Administration of VUF 8430 Dihydrobromide in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of VUF 8430 in Histamine H4 Receptor Research VUF 8430, chemically know...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of VUF 8430 in Histamine H4 Receptor Research

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] As a non-imidazole compound, it serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the H4R, distinguishing its effects from those mediated by other histamine receptors.[2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells, implicating it in the modulation of immune responses and inflammatory processes. VUF 8430 also displays a moderate affinity for the histamine H3 receptor, a factor to consider in experimental design.[1][2]

This comprehensive guide provides detailed application notes and protocols for the administration of VUF 8430 dihydrobromide to rodent models. The methodologies outlined herein are synthesized from established practices in rodent compound administration and specific literature pertaining to VUF 8430 and other histamine receptor ligands. The objective is to equip researchers with the necessary knowledge to design and execute well-controlled, reproducible in vivo studies.

Core Compound Attributes and Preparation of Dosing Solutions

A thorough understanding of the physicochemical properties of VUF 8430 dihydrobromide is paramount for accurate and effective in vivo studies.

PropertyValueSource
Molecular Formula C4H11N5S · 2HBr[3]
Molecular Weight 323.05 g/mol
Appearance Crystalline solid[3]
Solubility Water: 100 mMDMSO: 100 mM[3]

Vehicle Selection and Dosing Solution Preparation:

The choice of vehicle is critical for ensuring the stability and bioavailability of the administered compound. For VUF 8430 dihydrobromide, sterile saline (0.9% NaCl) is the recommended vehicle for parenteral routes of administration.[1]

Protocol for Preparing a 1 mg/mL Dosing Solution in Saline:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of VUF 8430 dihydrobromide powder using a calibrated analytical balance.

  • Dissolution: Add the powder to a sterile container. Gradually add sterile saline while vortexing or sonicating until the compound is completely dissolved. For a 1 mg/mL solution, add 1 mL of sterile saline for every 1 mg of VUF 8430.

  • Final Volume Adjustment: Adjust the final volume with sterile saline to achieve the target concentration.

  • Sterile Filtration: It is best practice to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Dosing solutions should be prepared fresh on the day of use.[1] If short-term storage is necessary, store at 2-8°C and protect from light. Stability under these conditions should be validated by the end-user.

Administration Routes: A Comparative Overview and Detailed Protocols

The selection of an appropriate administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of VUF 8430. The most common routes for systemic administration in rodents are intraperitoneal, subcutaneous, and oral gavage.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a widely used method for systemic drug delivery in rodents, offering rapid absorption into the vasculature.

Causality Behind Experimental Choices:

  • Rapid Onset: IP administration bypasses first-pass metabolism in the liver, leading to a faster onset of action compared to oral administration.

  • Ease of Administration: The procedure is relatively simple and can be performed quickly with proper training.

  • Dosage Accuracy: Allows for precise control over the administered dose.

Experimental Workflow for Intraperitoneal Injection

cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Calculate Dose (mg/kg) P2 Prepare Dosing Solution (e.g., in Saline) P1->P2 P3 Draw up Calculated Volume P2->P3 A1 Properly Restrain Animal P3->A1 A2 Locate Injection Site (Lower Right Quadrant) A1->A2 A3 Insert Needle (30-45° angle) A2->A3 A4 Aspirate to Check for Fluids A3->A4 A5 Inject Compound Smoothly A4->A5 M1 Return Animal to Cage A5->M1 M2 Monitor for Adverse Effects M1->M2

Caption: Workflow for IP Injection of VUF 8430.

Detailed Step-by-Step Protocol for Intraperitoneal Injection:

Materials:

  • VUF 8430 dosing solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol or other appropriate disinfectant

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the animal and calculate the required volume of the dosing solution based on the desired dosage (mg/kg). A typical administration volume is 5-10 mL/kg.[4] For example, for a 25g mouse receiving a 10 mg/kg dose from a 1 mg/mL solution, the volume would be 0.25 mL.

  • Animal Restraint: Properly restrain the mouse or rat. For a one-person technique, scruff the mouse or securely hold the rat. For a two-person technique, one person restrains the animal while the other performs the injection.

  • Injection Site Identification: Position the animal with its head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and reinject at a new site with a fresh needle and syringe.

  • Injection: Once proper placement is confirmed, inject the solution smoothly and steadily.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

Recommended Dosage Range (Starting Point):

  • Mice: 5-20 mg/kg

  • Rats: 5-30 mg/kg[3]

Note: The optimal dose should be determined empirically for each specific experimental model.

Subcutaneous (SC) Injection

Subcutaneous injection involves administering the compound into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption compared to IP injection.

Causality Behind Experimental Choices:

  • Sustained Release: Slower absorption can provide a more prolonged therapeutic effect.

  • Reduced Stress: Can be less stressful for the animal compared to intravenous injections.

  • Ease of Administration: A relatively simple and well-tolerated procedure.

Experimental Workflow for Subcutaneous Injection

cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Calculate Dose (mg/kg) P2 Prepare Dosing Solution (e.g., in Saline) P1->P2 P3 Draw up Calculated Volume P2->P3 A1 Properly Restrain Animal P3->A1 A2 Lift a Fold of Skin (Scruff Area) A1->A2 A3 Insert Needle into the 'Tent' of Skin A2->A3 A4 Aspirate to Check for Blood A3->A4 A5 Inject Compound A4->A5 M1 Return Animal to Cage A5->M1 M2 Monitor for Local Reactions M1->M2 cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Calculate Dose (mg/kg) P2 Prepare Dosing Solution P1->P2 P3 Select Appropriate Gavage Needle P2->P3 P4 Measure Insertion Depth P3->P4 A1 Properly Restrain Animal P4->A1 A2 Gently Insert Gavage Needle A1->A2 A3 Advance to the Pre-measured Depth A2->A3 A4 Administer Solution Slowly A3->A4 M1 Return Animal to Cage A4->M1 M2 Monitor for Respiratory Distress M1->M2 VUF8430 VUF 8430 H4R Histamine H4 Receptor VUF8430->H4R Gi_Go Gαi/o H4R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits MAPK ↑ MAPK Activation (ERK1/2) Gi_Go->MAPK Ca_mobilization ↑ Intracellular Ca²⁺ Mobilization Gi_Go->Ca_mobilization cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified H4R signaling pathway activated by VUF 8430.

Trustworthiness and Self-Validating Systems

To ensure the integrity and reproducibility of your research, the following points are crucial:

  • Pilot Studies: Always conduct pilot studies to determine the optimal dosage and to observe for any potential adverse effects of VUF 8430 in your specific rodent model and strain.

  • Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself.

  • Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize bias in data collection and analysis.

  • Power Analysis: Perform a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.

  • Consistent Handling: Ensure all animals are handled and dosed in a consistent manner to reduce stress-induced variability.

Conclusion

VUF 8430 dihydrobromide is a powerful tool for elucidating the role of the histamine H4 receptor in health and disease. The selection of the appropriate administration route and adherence to rigorous, well-documented protocols are essential for obtaining reliable and interpretable in vivo data. The information and protocols provided in this guide serve as a comprehensive starting point for researchers embarking on studies with this important H4 receptor agonist.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J. P., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45–55. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Rat. Retrieved from [Link]

  • Gazerani, P., & Cairns, B. E. (2014). Effects of administration of histamine and its H1, H2, and H3 receptor antagonists into the primary somatosensory cortex on inflammatory pain in rats. Iranian Journal of Basic Medical Sciences, 17(11), 857–865. [Link]

  • Näsman-Glaser, B., & Albertsson, M. (1998). Histamine pharmacokinetics in tumor and host tissues after bolus-dose administration in the rat. Cancer Letters, 124(2), 169–174. [Link]

  • Procedures for Animal Research. (2020). Subcutaneous Injection in the Rat. Retrieved from [Link]

  • University of British Columbia Animal Care Committee. (n.d.). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. Retrieved from [Link]

  • Virginia Tech IACUC. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Institute of Laboratory Animal Science. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Retrieved from [Link]

  • The University of Queensland. (2023). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]

  • Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Retrieved from [Link]

  • Institute of Laboratory Animal Science. (2020). Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. Retrieved from [Link]

  • Brown, A. P., Dinger, N., & Levine, B. S. (2000). Stress produced by gavage administration in the rat. Contemporary topics in laboratory animal science, 39(1), 17-21. [Link]

  • Instech Labs. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link]

  • Wang, S., Chen, F., Chen, H., Chen, Y., Liu, J., & Wang, H. (2022). Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. Molecules (Basel, Switzerland), 27(9), 2736. [Link]

Sources

Application

protocol for radioligand binding assay with VUF 8430 dihydrobromide

Determining the Binding Affinity of VUF 8430 Dihydrobromide at the Human Histamine H4 Receptor Using a Radioligand Binding Assay Abstract This document provides a detailed protocol for determining the binding affinity of...

Author: BenchChem Technical Support Team. Date: February 2026

Determining the Binding Affinity of VUF 8430 Dihydrobromide at the Human Histamine H4 Receptor Using a Radioligand Binding Assay

Abstract

This document provides a detailed protocol for determining the binding affinity of VUF 8430 dihydrobromide, a potent agonist, for the human histamine H4 receptor (H4R) using a competitive radioligand binding assay. The H4R is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin and is a key target in the development of therapeutics for inflammatory and immune disorders.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and radioisotope handling. The described methodology employs membranes from a cell line recombinantly expressing the human H4R and utilizes [³H]-Histamine as the radioligand. The causality behind experimental choices and critical parameters are explained to ensure robust and reproducible results.

Introduction

The histamine H4 receptor (H4R) is the most recently identified of the four histamine receptor subtypes and has emerged as a significant target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[1][2] Its activation is involved in critical immune responses, including mast cell activation, eosinophil chemotaxis, and cytokine production.[1][3] VUF 8430 has been identified as a potent and selective agonist for the H4R, making it a valuable pharmacological tool for investigating the receptor's physiological roles.[5][6][7][8] While it is a potent H4R agonist, it's important to note that VUF 8430 also exhibits a moderate affinity for the H3 receptor.[7]

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor. In this application note, we describe a competition binding assay to determine the inhibitory constant (Ki) of VUF 8430 dihydrobromide. This assay measures the ability of VUF 8430 to displace a radiolabeled ligand, [³H]-Histamine, from the H4R. The resulting data allows for the precise determination of the affinity of VUF 8430 for the receptor.

Pharmacological Profile of VUF 8430 Dihydrobromide
ParameterValueReceptor SubtypeReference
Ki 31.6 nMHuman H4[9][10]
pKi 7.5Human H4
EC50 50 nMHuman H4[9][10]
pEC50 7.3Human H4
Selectivity 33-fold over H3Human H4 vs. H3[7]

Experimental Design and Workflow

The experimental workflow for this radioligand binding assay is a multi-step process that begins with the preparation of cell membranes containing the H4R and culminates in the analysis of the binding data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis Culture Cell Culture (HEK293-hH4R) Harvest Cell Harvesting Culture->Harvest Membrane Membrane Preparation Harvest->Membrane Quantify Protein Quantification Membrane->Quantify Assay_Setup Assay Setup (Radioligand, Competitor, Membranes) Quantify->Assay_Setup Incubation Incubation Assay_Setup->Incubation Termination Termination & Harvesting Incubation->Termination Counting Scintillation Counting Termination->Counting Data_Processing Data Processing (CPM to DPM) Counting->Data_Processing Binding_Curves Generation of Competition Binding Curves Data_Processing->Binding_Curves Ki_Calculation Ki Determination Binding_Curves->Ki_Calculation

Caption: Workflow for the H4R Radioligand Binding Assay.

Detailed Protocol

Part 1: Preparation of Cell Membranes

This protocol assumes the use of a human embryonic kidney (HEK293) cell line stably expressing the human histamine H4 receptor (HEK293-hH4R).

Materials:

  • HEK293-hH4R cells

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Cell scraper

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • Bradford assay kit for protein quantification

Procedure:

  • Cell Culture: Culture HEK293-hH4R cells to ~80-90% confluency in appropriate culture flasks.

  • Harvesting:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer containing a protease inhibitor cocktail.

    • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in Membrane Preparation Buffer.

  • Protein Quantification:

    • Determine the protein concentration of the membrane preparation using a Bradford assay or a similar protein quantification method.

    • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Competition Binding Assay

Materials:

  • HEK293-hH4R cell membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-Histamine (specific activity ~20-40 Ci/mmol)

  • VUF 8430 dihydrobromide

  • Non-specific binding control: Histamine (10 µM final concentration)

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of VUF 8430 dihydrobromide in the Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the [³H]-Histamine in Assay Buffer to a working concentration. The final concentration in the assay should be approximately equal to its Kd for the H4R.

    • Dilute the cell membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Histamine + 100 µL cell membranes.

    • Non-specific Binding: 50 µL Histamine (10 µM) + 50 µL [³H]-Histamine + 100 µL cell membranes.

    • Competition Binding: 50 µL VUF 8430 dilutions + 50 µL [³H]-Histamine + 100 µL cell membranes.

    • Perform all additions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in Assay Buffer.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis

The data obtained from the scintillation counter (in counts per minute, CPM) is used to determine the Ki of VUF 8430.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the VUF 8430 concentration. The percentage of specific binding at each concentration of VUF 8430 is calculated as: (Binding in the presence of VUF 8430 - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of VUF 8430 that inhibits 50% of the specific binding of [³H]-Histamine.

  • Calculate Ki:

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]-Histamine).

      • Kd is the dissociation constant of the radioligand for the H4R.

H4R Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor that primarily couples to Gi/o proteins. Upon agonist binding, such as VUF 8430, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

G VUF8430 VUF 8430 (Agonist) H4R Histamine H4 Receptor VUF8430->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Chemotaxis Cell Chemotaxis Actin_polymerization->Chemotaxis

Caption: Simplified H4R Signaling Pathway.

Troubleshooting

Problem Possible Cause Solution
High non-specific binding Insufficient washingIncrease the number and/or volume of washes.
Radioligand concentration too highUse a radioligand concentration closer to its Kd.
Filter binding of the radioligandPre-soak filters in buffer containing a high concentration of a non-radiolabeled ligand.
Low total binding Inactive membranesUse freshly prepared membranes or ensure proper storage at -80°C.
Low receptor expressionVerify receptor expression in the cell line.
Incorrect buffer pH or compositionPrepare fresh buffer and verify the pH.
Poor curve fit Inaccurate dilutions of competitorPrepare fresh dilutions of VUF 8430.
Insufficient data pointsIncrease the number of competitor concentrations, especially around the expected IC50.

Conclusion

This application note provides a comprehensive and robust protocol for determining the binding affinity of VUF 8430 dihydrobromide for the human histamine H4 receptor. By carefully following the outlined procedures and understanding the underlying principles, researchers can obtain high-quality, reproducible data to advance the pharmacological characterization of this and other H4R ligands. This information is critical for the development of novel therapeutics targeting the H4R for the treatment of a variety of inflammatory and immune-related diseases.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J. P., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-53. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • PubMed. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Retrieved January 24, 2026, from [Link]

  • Pan, P., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules, 26(11), 3195. [Link]

  • Wikipedia. (n.d.). VUF-8430. Retrieved January 24, 2026, from [Link]

  • Kiss, R., et al. (2008). Discovery of novel human histamine H4 receptor ligands by large-scale structure-based virtual screening. Journal of Medicinal Chemistry, 51(11), 3145-3153. [Link]

  • Ceni, E., et al. (2011). Histamine H4 receptor ligands and their potential therapeutic applications. Current Medicinal Chemistry, 18(30), 4628-4640. [Link]

  • Schneider, E. H., & Seifert, R. (2016). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Methods in Pharmacology and Toxicology, 1-22. [Link]

  • Wikipedia. (n.d.). Histamine H4 receptor. Retrieved January 24, 2026, from [Link]

  • Pockes, S., & Tropmann, K. (2021). Histamine H2 Receptor Radioligands: Triumphs and Challenges. Future Medicinal Chemistry, 13(8), 757-773. [Link]

  • de Graaf, C., et al. (2012). Mapping histamine H4 receptor-ligand binding modes. Molecular Pharmacology, 82(5), 843-855. [Link]

  • Xia, R. X., et al. (2024). Structural basis of ligand recognition and activation of the histamine receptor family. Nature Communications, 15(1), 2493. [Link]

  • Medina-Lozano, C., & López-Castellano, A. (2019). Histamine H4 receptor ligands: future applications and state of art. Future Medicinal Chemistry, 11(15), 1937-1956. [Link]

Sources

Method

Application Notes and Protocols: Utilizing VUF 8430 to Investigate the Role of the Histamine H4 Receptor in Gastric Acid Secretion in Rats

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Beyond the H2 Receptor - Unraveling the Nuances of Histaminergic Control of Gastric Acid Secret...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Beyond the H2 Receptor - Unraveling the Nuances of Histaminergic Control of Gastric Acid Secretion

For decades, the role of histamine in gastric acid secretion has been primarily attributed to its action on the histamine H2 receptor on parietal cells.[1][2] This understanding led to the development of H2 receptor antagonists, a cornerstone in the treatment of acid-related disorders.[1] However, the discovery of the histamine H4 receptor, expressed in the gastrointestinal tract, has opened new avenues for research into the complex regulation of gastric function.[3][4]

VUF 8430 is a potent and selective agonist for the histamine H4 receptor, exhibiting a Ki of 31.6 nM and an EC50 of 50 nM.[5] Crucially, it displays very weak activity at the H2 receptor, making it a valuable pharmacological tool to dissect the specific roles of the H4 receptor in physiological processes.[6][7] In vivo studies in rats have shown that VUF 8430 causes only a weak stimulation of gastric acid secretion, an effect mediated by the H2 receptor at high doses.[6][7] This pivotal finding suggests that the primary utility of VUF 8430 in studying gastric acid secretion is not as a direct secretagogue, but as a probe to investigate the modulatory functions of the H4 receptor.

These application notes provide a comprehensive guide for researchers on how to effectively use VUF 8430 in rat models to explore the multifaceted role of the H4 receptor in gastric acid secretion. We will delve into the scientific rationale behind experimental designs, provide detailed, field-proven protocols, and offer insights into data interpretation.

Part 1: Understanding the Landscape - The Rationale for Studying the H4 Receptor in Gastric Acid Secretion

The traditional model of gastric acid secretion highlights a final common pathway involving the activation of the H+/K+ ATPase (proton pump) in parietal cells.[8][9] This process is stimulated by histamine (via H2 receptors), acetylcholine, and gastrin.[8][9]

The histamine H4 receptor, a G-protein coupled receptor, is known to be involved in inflammatory and immune responses.[10] Its presence in the gastric mucosa suggests a potential role in modulating the intricate network of signals that govern acid secretion and mucosal defense.[3][4] Activation of the H4 receptor could, for instance, influence the release of other signaling molecules like gastrin or somatostatin, or impact mucosal blood flow and integrity. A study in rats indicated that H4 receptor agonists, including VUF 8430, may have proulcerogenic effects under certain conditions, further highlighting the need to elucidate their function in the stomach.[11]

Our experimental approach will therefore be twofold:

  • Characterization of the Direct Effect of VUF 8430: To confirm and quantify the minor direct secretagogue effect of VUF 8430 and its H2 receptor dependency.

  • Investigation of the Modulatory Role of VUF 8430: To assess the ability of H4 receptor activation to modulate gastric acid secretion induced by other primary secretagogues like histamine (acting on H2 receptors) or pentagastrin.

Signaling Pathways in Gastric Acid Secretion

cluster_lumen Gastric Lumen cluster_parietal Parietal Cell cluster_ecl ECL Cell cluster_gcell G Cell H+/K+ ATPase H+/K+ ATPase H2R H2 Receptor AC Adenylyl Cyclase H2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->H+/K+ ATPase GastrinR Gastrin Receptor PLC PLC GastrinR->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 Ca2->H+/K+ ATPase GastrinR_ECL Gastrin Receptor Histamine Histamine GastrinR_ECL->Histamine Histamine->H2R Gastrin Gastrin Gastrin->GastrinR Gastrin->GastrinR_ECL

Caption: Simplified signaling pathways stimulating gastric acid secretion.

Part 2: Experimental Design and Protocols

Animal Model and Ethical Considerations
  • Species: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[12][13]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[12]

  • Acclimatization: Allow at least one week for acclimatization to the facility before any experimental procedures.[12]

  • Fasting: Rats should be fasted for 18-24 hours before the experiment to ensure an empty stomach, with free access to water.[12]

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.

Protocol 1: Pylorus Ligation (Shay Rat) Model for Assessing Gastric Acid Secretion

This model is a widely used method to induce gastric acid accumulation and is suitable for screening the effects of secretagogues and anti-secretory agents.[12][14]

Rationale: Ligation of the pyloric sphincter prevents the passage of gastric contents into the duodenum, allowing for the collection of secreted gastric juice over a defined period.[12]

Materials:

  • VUF 8430 (Tocris, MedChemExpress, or equivalent)

  • Vehicle (e.g., saline, PBS)

  • Anesthetic (e.g., urethane, ketamine/xylazine cocktail)

  • Surgical instruments

  • Sutures (silk or equivalent)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Phenolphthalein indicator

Procedure:

  • Anesthesia: Anesthetize the fasted rat. Urethane (1.25 g/kg, i.p.) is a suitable choice as it has minimal effects on gastric acid secretion compared to some other anesthetics.[15][16]

  • Surgical Preparation: Place the rat in a supine position. Make a midline abdominal incision to expose the stomach.

  • Pylorus Ligation: Carefully isolate the pylorus at the junction of the stomach and the duodenum. Ligate the pylorus with a silk suture, being careful not to obstruct major blood vessels.[12]

  • Drug Administration: Immediately after pylorus ligation, administer VUF 8430 or vehicle. The route of administration (e.g., intraperitoneal, subcutaneous, or intravenous) should be consistent across all experimental groups.

  • Closure: Close the abdominal incision with sutures.

  • Incubation: Allow the animal to recover from anesthesia and maintain its body temperature. The duration of gastric juice collection is typically 4 hours.

  • Sample Collection: After the designated time, euthanize the animal via an approved method. Open the abdomen and clamp the esophagus. Carefully remove the stomach.

  • Gastric Juice Analysis:

    • Collect the gastric content into a graduated centrifuge tube.

    • Centrifuge the sample at 2000 rpm for 10 minutes to remove any solid debris.

    • Volume: Record the volume of the supernatant (gastric juice).

    • pH: Measure the pH of the gastric juice using a calibrated pH meter.

    • Total Acidity: Pipette 1 ml of gastric juice into a beaker and add a few drops of phenolphthalein indicator. Titrate with 0.01 N NaOH until a stable pink color is achieved.[12] Calculate the total acidity using the formula:

      • Acidity (mEq/L) = (Volume of NaOH used in ml × Normality of NaOH × 1000) / Volume of gastric juice used in ml

Experimental Groups for Protocol 1:

  • Group 1: Vehicle control

  • Group 2: VUF 8430 (e.g., 1, 3, 10, 30 mg/kg)

  • Group 3: Histamine (positive control, e.g., 10 mg/kg)

  • Group 4: VUF 8430 (30 mg/kg) + Ranitidine (H2 antagonist, e.g., 10 mg/kg) to confirm H2 receptor involvement.[6]

Workflow for Pylorus Ligation Model

Fasting 24h Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Abdominal Incision Anesthesia->Surgery Ligation Pylorus Ligation Surgery->Ligation Drug_Admin VUF 8430 / Vehicle Administration Ligation->Drug_Admin Closure Suture Abdomen Drug_Admin->Closure Incubation 4h Incubation Closure->Incubation Euthanasia Euthanasia Incubation->Euthanasia Stomach_Removal Stomach Removal Euthanasia->Stomach_Removal Collection Gastric Juice Collection Stomach_Removal->Collection Analysis Volume, pH, Acidity Measurement Collection->Analysis

Caption: Experimental workflow for the pylorus ligation model.

Protocol 2: Anesthetized Rat with Gastric Perfusion for Studying Modulatory Effects

This model allows for the continuous measurement of gastric acid secretion and is ideal for studying the time course of drug action and interactions between different compounds.[15][17]

Rationale: By perfusing the stomach with a solution and continuously monitoring the pH of the effluent, real-time changes in acid secretion can be determined. This is particularly useful for investigating the modulatory effects of VUF 8430 on secretion stimulated by other agents.

Materials:

  • VUF 8430

  • Histamine or Pentagastrin

  • Anesthetic (Urethane)

  • Peristaltic pump

  • pH electrode and meter with a recorder

  • Catheters (for esophagus, duodenum, and intravenous access)

  • Saline solution (0.9% NaCl)

  • Surgical instruments

Procedure:

  • Anesthesia and Cannulation: Anesthetize the rat with urethane. Cannulate the trachea to ensure a clear airway. Cannulate a femoral or jugular vein for intravenous drug administration.

  • Gastric Perfusion Setup:

    • Make a midline abdominal incision.

    • Insert a catheter through the esophagus into the stomach and secure it. This will serve as the inflow cannula.

    • Insert another catheter into the duodenum close to the pylorus and advance it into the stomach, then ligate the pylorus. This will be the outflow cannula.

  • Perfusion:

    • Begin perfusing the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

    • Place a pH electrode in the outflow to continuously monitor the pH of the perfusate.

    • Allow the system to stabilize and establish a basal acid secretion rate.

  • Drug Administration:

    • Once a stable baseline is achieved, administer a continuous intravenous infusion of a secretagogue such as histamine (e.g., 2 mg/kg/hr) or pentagastrin (e.g., 16 µg/kg/hr).

    • After a stable stimulated secretion rate is reached, administer a bolus or a continuous infusion of VUF 8430 intravenously.

    • Alternatively, pre-treat with VUF 8430 before starting the secretagogue infusion to assess its prophylactic potential.

  • Data Collection: Record the pH of the effluent continuously. The acid output can be calculated from the pH changes and the perfusion rate.

Experimental Groups for Protocol 2:

  • Group 1: Histamine infusion alone

  • Group 2: Pentagastrin infusion alone

  • Group 3: Histamine infusion + VUF 8430 (various doses)

  • Group 4: Pentagastrin infusion + VUF 8430 (various doses)

  • Group 5: VUF 8430 infusion alone (to confirm low direct effect in this model)

Diagram of Gastric Perfusion Setup

Pump Peristaltic Pump Stomach Rat Stomach Pump->Stomach Inflow Saline Saline Reservoir Saline->Pump Inflow pH_Meter pH Meter & Recorder Stomach->pH_Meter Outflow IV_Line IV Drug Administration Rat Anesthetized Rat IV_Line->Rat

Caption: Schematic of the anesthetized rat gastric perfusion model.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

Table 1: Effect of VUF 8430 on Gastric Secretion Parameters in the Pylorus Ligation Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Gastric Volume (ml/4h)pHTotal Acidity (mEq/L)
Vehicle-4.5 ± 0.51.8 ± 0.285 ± 7
VUF 843014.6 ± 0.41.7 ± 0.288 ± 8
VUF 843034.8 ± 0.51.6 ± 0.192 ± 9
VUF 8430105.2 ± 0.61.5 ± 0.1105 ± 10*
VUF 8430305.8 ± 0.7 1.4 ± 0.1120 ± 12**
VUF 8430 + Ranitidine30 + 104.7 ± 0.51.7 ± 0.287 ± 8
Histamine107.5 ± 0.8 1.2 ± 0.1150 ± 15***

*Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Interpretation of Expected Results:

  • Protocol 1: We anticipate that VUF 8430 will show a dose-dependent, but modest, increase in gastric volume and total acidity, with a corresponding decrease in pH.[6] This effect is expected to be significantly less pronounced than that of a direct H2 agonist like histamine. The co-administration of ranitidine should abolish the secretagogue effect of VUF 8430, confirming its mediation via the H2 receptor.[6]

  • Protocol 2: In the gastric perfusion model, VUF 8430 alone is expected to have a minimal effect on basal acid secretion. When co-administered with histamine or pentagastrin, the results will reveal the modulatory role of the H4 receptor. An enhancement of stimulated secretion would suggest a permissive or synergistic role for H4 activation, while an inhibition would indicate a regulatory negative feedback mechanism.

Conclusion: A Valuable Tool for Elucidating H4 Receptor Function

VUF 8430 is an indispensable tool for investigating the role of the histamine H4 receptor in gastric physiology. While it is not a potent direct stimulant of gastric acid secretion, its selectivity allows for the precise exploration of the H4 receptor's modulatory functions. The protocols detailed in these application notes provide a robust framework for researchers to design and execute experiments that will contribute to a deeper understanding of the complex regulation of gastric acid secretion and the potential of the H4 receptor as a therapeutic target for gastrointestinal disorders.

References

  • Coruzzi, G., et al. (2011). Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. European Journal of Pharmacology, 670(1), 199-205. [Link]

  • Kim, S. H., et al. (2018). Gastric acid response to acute exposure to hypergravity. Journal of Neurogastroenterology and Motility, 24(1), 122-129. [Link]

  • Lippe, I. T., et al. (1993). Measurement of Gastric Acid Secretion in the Anaesthetized Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.3. [Link]

  • Parsons, M. E. (1969). Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. British Journal of Pharmacology, 36(2), 403-411. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47-57. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 47-57. [Link]

  • Coruzzi, G., & Adami, M. (2007). Measurement of gastric acid secretion in the anaesthetized rat. Methods in Molecular Biology, 403, 275-286. [Link]

  • Chen, D., & Zhao, C. M. (2022). Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology. Molecular and Cellular Endocrinology, 547, 111599. [Link]

  • Håkanson, R., et al. (1974). Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved?. Journal of Physiology, 239(1), 139-155. [Link]

  • de Esch, I. J., et al. (2005). Histamine H4 receptors in the gastrointestinal tract. British Journal of Pharmacology, 146(8), 1031-1037. [Link]

  • Prinz, C., et al. (1998). Anaesthetic agents inhibit gastrin-stimulated but not basal histamine release from rat stomach ECL cells. British Journal of Pharmacology, 123(5), 987-992. [Link]

  • Dr. Oracle. (2025). What is the mechanism of gastric acid secretion?. Retrieved from [Link]

  • Coruzzi, G., & Morini, G. (2012). Role of histamine H4 receptors in the gastrointestinal tract. Frontiers in Bioscience, E4(1), 253-261. [Link]

  • Sandvik, A. K., & Waldum, H. L. (1991). Stomach Effects of Anaesthetic Agents on Gastrin-Stimulated and Histamine-Stimulated Gastric Acid Secretion in the Totally Isolated Vascularly Perfused Rat Stomach. Scandinavian Journal of Gastroenterology, 26(5), 536-540. [Link]

  • Coruzzi, G., et al. (2011). Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. European Journal of Pharmacology, 670(1), 199-205. [Link]

  • Håkanson, R., et al. (1974). Mechanisms of gastric acid secretion after pylorus and oesophagus ligation in the rat. Journal of Physiology, 243(1), 115-127. [Link]

  • Sachs, G., et al. (1995). Gastric acid secretion: activation and inhibition. Alimentary Pharmacology & Therapeutics, 9 Suppl 1, 1-11. [Link]

  • Cho, C. H., & Ogle, C. W. (1987). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. British Journal of Pharmacology, 92(1), 23-28. [Link]

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  • Wikipedia. (2024). Antihistamine. In Wikipedia. Retrieved from [Link]

  • Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology, 5, 43-61. [Link]

  • Stark, H. (2007). Easy as 1, 2, 3? Histamine receptors and gastric acid. Gut, 56(6), 759-761. [Link]

  • Wang, X. Y., et al. (2011). Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability. Journal of Pharmacological Sciences, 117(2), 107-117. [Link]

  • Medicosis Perfectionalis. (2024, October 4). Stomach Physiology | Gastric Secretion & Acid Regulation [Video]. YouTube. [Link]

  • Thurmond, R. L., et al. (2004). Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. [Link]

  • Parsons, M. E. (1969). Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. British Journal of Pharmacology, 36(2), 403-411. [Link]

  • Davio, C. A., et al. (2017). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 8, 53. [Link]

  • Nirogi, R., et al. (2012). In Vivo Receptor Occupancy Assay of Histamine H₃ Receptor Antagonist in Rats Using Non-Radiolabeled Tracer. Journal of Pharmacological and Toxicological Methods, 65(3), 115-121. [Link]

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Sources

Application

Application of VUF 8430 in Mast Cell Activation Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling Mast Cell Activation with VUF 8430 Mast cells are critical players in the immune system, acting as both sentinels and potent effect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Mast Cell Activation with VUF 8430

Mast cells are critical players in the immune system, acting as both sentinels and potent effectors in allergic and inflammatory responses. Their activation, a complex process involving degranulation and the release of a plethora of inflammatory mediators, is a key area of research for understanding and treating various pathologies, from allergies and asthma to autoimmune disorders. VUF 8430, a potent and selective agonist for the histamine H4 receptor (H4R), has emerged as a valuable pharmacological tool to specifically probe the role of this receptor in mast cell function. This guide provides a comprehensive overview of the application of VUF 8430 in mast cell activation studies, complete with detailed protocols and an exploration of the underlying scientific principles.

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a non-imidazole compound that exhibits high affinity and full agonist activity at the human H4 receptor.[1] Its selectivity over other histamine receptor subtypes, particularly the H1 and H2 receptors, makes it a precise tool for dissecting H4R-mediated signaling pathways and cellular responses in mast cells.[1] Understanding how VUF 8430 triggers mast cell activation can provide crucial insights into the development of novel therapeutic strategies targeting H4R for the management of inflammatory and allergic diseases.

The Science Behind VUF 8430-Induced Mast Cell Activation

The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells.[1] Upon binding of an agonist like VUF 8430, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initial signaling event triggers a cascade of downstream pathways that ultimately culminate in mast cell activation.

Key downstream signaling events initiated by H4R activation in mast cells include the activation of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways, particularly Extracellular signal-regulated kinase (ERK).[2][3][4] The activation of these pathways is crucial for orchestrating the two main phases of mast cell response: immediate degranulation and delayed cytokine/chemokine synthesis and release.

Key Pharmacological Properties of VUF 8430

PropertyValueSpeciesReference
H4R Agonist Activity Full AgonistHuman[1]
H4R Affinity (pKi) 7.5Human[1]
H3R Agonist Activity Full AgonistHuman[1]
H3R Affinity (pKi) 6.8Human[1]
H1R/H2R Activity InactiveHuman[1]

Visualizing the VUF 8430-Induced Signaling Cascade in Mast Cells

To better understand the molecular events following VUF 8430 stimulation, the following diagram illustrates the key signaling pathways involved in H4 receptor-mediated mast cell activation.

VUF8430_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Activates Degranulation Degranulation (Histamine, β-Hexosaminidase) Akt->Degranulation Cytokine_Synthesis Cytokine & Chemokine Gene Transcription Akt->Cytokine_Synthesis ERK->Degranulation ERK->Cytokine_Synthesis Mediator_Release Mediator Release (Cytokines, Chemokines) Cytokine_Synthesis->Mediator_Release

Caption: VUF 8430-induced H4R signaling cascade in mast cells.

Experimental Protocols for Studying VUF 8430-Mediated Mast Cell Activation

The following protocols provide detailed, step-by-step methodologies for assessing mast cell degranulation and cytokine release upon stimulation with VUF 8430. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.[5][6][7]

Materials:

  • Mast cells (e.g., LAD2, bone marrow-derived mast cells)

  • VUF 8430

  • Tyrode's buffer (or HEPES-buffered saline)[5][6]

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well microplate

  • Microplate reader (405 nm)

  • Triton X-100 (for cell lysis)

Experimental Workflow:

Caption: Workflow for β-Hexosaminidase Release Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Washing: Gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer.

  • Pre-incubation: Add 50 µL of Tyrode's buffer to each well and pre-incubate for 10 minutes at 37°C.

  • Stimulation: Add 50 µL of VUF 8430 solution at various concentrations (e.g., 10 nM to 10 µM) to the respective wells. For negative control wells, add 50 µL of Tyrode's buffer alone. For positive control (total release), add 50 µL of 0.5% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[8]

  • Centrifugation: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Enzyme Reaction: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

  • Incubation for Reaction: Incubate the plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Total Release (Cell Lysate): To the remaining cell pellets from the original plate, add 100 µL of 0.5% Triton X-100 to lyse the cells. Transfer 50 µL of the lysate to a new plate and proceed with the enzyme reaction as described in steps 8-11.

  • Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

Expected Results and Interpretation:

VUF 8430 should induce a dose-dependent increase in β-hexosaminidase release. The EC50 value, the concentration of VUF 8430 that elicits 50% of the maximal response, can be calculated from the dose-response curve. This provides a quantitative measure of the potency of VUF 8430 in inducing mast cell degranulation.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the release of specific cytokines (e.g., TNF-α, IL-6, IL-8) from mast cells stimulated with VUF 8430 using an enzyme-linked immunosorbent assay (ELISA).[9][10][11]

Materials:

  • Mast cells

  • VUF 8430

  • Culture medium

  • Commercially available ELISA kit for the cytokine of interest

  • 96-well ELISA plate

  • Microplate reader

Experimental Workflow:

Caption: Workflow for Cytokine Release ELISA Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed mast cells in a 24-well plate at a density of 1 x 10^6 cells/well in 500 µL of culture medium and incubate overnight.

  • Washing: Gently wash the cells twice with 500 µL of pre-warmed culture medium.

  • Stimulation: Add 500 µL of fresh culture medium containing various concentrations of VUF 8430 (e.g., 10 nM to 10 µM) to the respective wells. For the negative control, add medium alone.

  • Incubation: Incubate the plate at 37°C for 6 to 24 hours, depending on the cytokine being measured. Optimal incubation times should be determined empirically.

  • Centrifugation: Centrifuge the plate at 400 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant from each well. Supernatants can be stored at -80°C until the ELISA is performed.

  • ELISA Procedure: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Expected Results and Interpretation:

VUF 8430 is expected to induce a dose-dependent release of pro-inflammatory cytokines and chemokines from mast cells. By quantifying the levels of different cytokines, researchers can gain insights into the specific inflammatory profile induced by H4R activation.

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. Key to ensuring the trustworthiness of the results is the inclusion of appropriate controls:

  • Negative Control (Unstimulated Cells): This establishes the baseline level of mediator release in the absence of any stimulus.

  • Positive Control (e.g., Triton X-100 for degranulation, LPS for cytokine release): This confirms that the cells are responsive and the assay is working correctly.

  • Vehicle Control: If VUF 8430 is dissolved in a solvent (e.g., DMSO), a vehicle control should be included to rule out any effects of the solvent itself.

  • H4R Antagonist Control: Pre-treatment with a selective H4R antagonist (e.g., JNJ 7777120) should block the effects of VUF 8430, confirming that the observed mast cell activation is indeed mediated by the H4 receptor.

Conclusion and Future Directions

VUF 8430 serves as an indispensable tool for elucidating the role of the H4 receptor in mast cell biology. The detailed protocols and scientific rationale presented in this guide provide a solid foundation for researchers to investigate the intricate mechanisms of mast cell activation. By employing these methods, scientists can further unravel the complexities of H4R signaling and its contribution to inflammatory and allergic diseases, ultimately paving the way for the development of novel and targeted therapies. Future studies could focus on using VUF 8430 in more complex in vivo models of allergic inflammation to validate the in vitro findings and to assess the therapeutic potential of targeting the H4 receptor.

References

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • Kovnyak, D., et al. (2018). Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. Journal of Visualized Experiments, (137), e57821. [Link]

  • Kuno, H., et al. (2012). Class I PI3K-mediated Akt and ERK signals play a critical role in FcεRI-induced degranulation in mast cells. Cellular Signalling, 24(11), 2110-2118. [Link]

  • Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. [Link]

  • Wernersson, S., & Pejler, G. (2014). Mast cell signaling cascades. The Journal of Immunology, 192(6), 2487-2495.
  • Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current Protocols in Immunology, Chapter 7, Unit 7.28. [Link]

  • Breuel, K. F., & De Ponti, W. K. (2006). Measurement of mast cell cytokine release by multiplex assay. Methods in Molecular Biology, 315, 217-230. [Link]

  • Kuehn, H. S., et al. (2010). A mast cell degranulation screening assay for the identification of novel mast cell activating agents. Journal of Immunological Methods, 352(1-2), 1-8. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

  • protocols.io. (2023). Detecting degranulation via hexosaminidase assay. [Link]

  • Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]

  • ResearchGate. (n.d.). Class I PI3K-mediated Akt and ERK signals play a critical role in Fc RI-induced degranulation in mast cells. [Link]

  • Idzko, M., et al. (2014). Degranulation of human mast cells: modulation by P2 receptors' agonists. Frontiers in Immunology, 5, 497. [Link]

  • National Cancer Institute. (2023). NCL Method ITA-38: Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. [Link]

  • Giner, T., et al. (2021). The SCF/KIT axis in human mast cells: Capicua acts as potent KIT repressor and ERK predominates PI3K. Allergy, 76(11), 3399-3412. [Link]

  • ResearchGate. (n.d.). H4 receptor and TLR4 pathways mediate mast cell degranulation, activation and chemotaxis. [Link]

  • Rolvering, C., et al. (2020). PI3Kγ Regulatory Protein p84 Determines Mast Cell Sensitivity to Ras Inhibition-Moving Towards Cell Specific PI3K Targeting?. International Journal of Molecular Sciences, 21(21), 8031. [Link]

  • Folkerts, J., et al. (2020). Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy. Nature Protocols, 15(10), 3244-3271. [Link]

  • Grimm, M., et al. (2022). Mast cell-mediated inflammation relies on insulin-regulated aminopeptidase controlling cytokine export from the Golgi. bioRxiv. [Link]

  • Leurs, R., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 34-43. [Link]

  • ResearchGate. (n.d.). Schematic depicting the canonical pathways for each histamine receptor. [Link]

  • Ennis, M. (1982). An investigation of the optimal conditions for the in vivo production of immunologically sensitised rat mast cells. Agents and Actions, 12(1-2), 101-105. [Link]

  • Kjaer, A., et al. (1998). Stimulation of brain mast cells by compound 48/80, a histamine liberator, evokes renin and vasopressin release in dogs. Endocrinology, 139(11), 4567-4573. [Link]

  • Farrell, D. J., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 691, 35-52. [Link]

  • Viswanath, V., et al. (2024). Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists. The Journal of Allergy and Clinical Immunology. [Link]

Sources

Method

Application Notes and Protocols: VUF 8430 Dihydrobromide for Investigating Pruritus Models

Introduction: The Histamine H4 Receptor as a Key Target in Pruritus Research Pruritus, or itch, is a primary symptom in numerous dermatological and systemic diseases, significantly impairing quality of life.[1] While his...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Histamine H4 Receptor as a Key Target in Pruritus Research

Pruritus, or itch, is a primary symptom in numerous dermatological and systemic diseases, significantly impairing quality of life.[1] While histamine is a well-established mediator of acute itch, primarily acting through the histamine H1 receptor (H1R), the development of antihistamines targeting H1R has shown limited efficacy in many chronic itch conditions.[1][2] This has driven research toward other pathways, revealing the crucial role of the histamine H4 receptor (H4R) as a distinct and important target in the pathophysiology of pruritus.[3]

The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells, as well as on sensory neurons.[3] Its activation is implicated in inflammatory cell chemotaxis and, critically, in the direct signaling of itch sensation.[1][3] To dissect the specific contribution of this receptor to pruritus, potent and selective pharmacological tools are indispensable. VUF 8430 dihydrobromide has emerged as a key investigational compound for this purpose. It is a potent, high-affinity, full agonist for the H4 receptor, providing researchers with a reliable method to induce H4R-mediated itch and inflammation in preclinical models.[4][5][6]

This document provides a detailed guide to the pharmacological profile of VUF 8430 and its application in validated pruritus models, offering step-by-step protocols for researchers in dermatology, neurobiology, and drug development.

Pharmacological Profile of VUF 8430 Dihydrobromide

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a non-imidazole compound, which distinguishes it structurally from histamine.[4] Its utility in research stems from its specific agonist activity at the H4R.

Key Pharmacological Attributes:

  • Primary Target (H4R): VUF 8430 is a high-affinity full agonist at the human H4R.[6][7] It effectively mimics the action of endogenous histamine at this specific receptor subtype.

  • Selectivity: While potent at the H4R, VUF 8430 also displays moderate affinity for the histamine H3 receptor (H3R) and has been shown to be a full agonist there as well.[6][7] It is notably inactive or only weakly active at H1 and H2 receptors, which is a critical advantage for isolating H4R-mediated effects from the classical H1R itch pathway.[6][7]

  • Species Reactivity: VUF 8430 demonstrates agonist activity at human, rat, and mouse H4 receptors, although its affinity is lower for the rodent receptors compared to the human variant.[6][7] This is a crucial consideration for dose selection in preclinical rodent models.

Quantitative Pharmacological Data
ParameterHuman H4RRodent (Rat/Mouse) H4RHuman H3RHuman H1R & H2RReference(s)
Affinity (pKi) ~7.5Lower than human~6.0Negligible[5][7]
Activity Full AgonistFull AgonistFull AgonistInactive / Weak Partial Agonist (H2R)[6][7]
Potency (pEC50) ~7.3Lower than humanModerateN/A[5]
Preparation of VUF 8430 Dihydrobromide Stock Solutions

Proper preparation of VUF 8430 is critical for experimental reproducibility. The dihydrobromide salt is soluble in aqueous solutions.

  • Compound: VUF 8430 Dihydrobromide (Molecular Weight: 323.05 g/mol )

  • Recommended Solvents: Sterile saline (0.9% NaCl) or Water.

  • Storage: Store the solid compound desiccated at room temperature.[5] Stock solutions should be prepared fresh before each experiment. If short-term storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light.[8] Avoid repeated freeze-thaw cycles.[8]

Example Calculation for a 10 mM Stock Solution: To prepare 1 mL of a 10 mM stock solution:

  • Weigh out 3.23 mg of VUF 8430 dihydrobromide.

  • Dissolve in 1 mL of sterile saline.

  • Vortex gently until fully dissolved.

  • Further dilute with sterile saline to achieve the desired final concentration for injection.

Mechanism of Action: H4R Signaling in Sensory Neurons

The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of H4R by an agonist like VUF 8430 initiates a signaling cascade within the cell. In the context of pruritus, the most relevant cells are sensory neurons and surrounding immune cells.

  • Agonist Binding: VUF 8430 binds to and activates the H4R on the membrane of a sensory neuron.

  • Gi/o Pathway Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, causing it to dissociate from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The reduction in cAMP and the direct action of the Gβγ dimer can modulate the activity of ion channels, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1), which are crucial integrators of pruritic signals.[1] This modulation leads to neuron depolarization.

  • Signal Transmission: Depolarization of the sensory neuron generates an action potential that travels along the afferent nerve fiber to the spinal cord and ultimately to the brain, where it is perceived as the sensation of itch.[1]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VUF8430 VUF 8430 H4R Histamine H4 Receptor (H4R) VUF8430->H4R Binds & Activates GPCR Gi/o Protein H4R->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Inhibits IonChannel TRP Ion Channels (e.g., TRPV1) GPCR->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Depolarization Neuron Depolarization IonChannel->Depolarization Leads to ItchSignal Action Potential to CNS (Itch Sensation) Depolarization->ItchSignal Generates

Caption: H4R signaling pathway in a sensory neuron.

Experimental Protocol: VUF 8430-Induced Acute Pruritus Model

This protocol describes the use of VUF 8430 to induce a robust and quantifiable scratching response in mice. This model is ideal for screening anti-pruritic compounds targeting the H4R pathway and for fundamental research into H4R-mediated itch.

Rationale and Self-Validation

The core principle of this protocol is the direct and specific activation of the H4R on sensory nerve endings in the skin. The validity of the model is confirmed through a multi-tiered control system:

  • Vehicle Control: Ensures that the injection procedure and vehicle solution do not cause scratching.

  • Dose-Response: Demonstrates that the induced behavior is directly related to the amount of H4R activation.

  • Pharmacological Blockade: The most critical validation step. Pre-treatment with a selective H4R antagonist (e.g., JNJ 7777120) should significantly attenuate the VUF 8430-induced scratching, proving the response is specifically mediated by the H4R.[3][9]

Materials
  • VUF 8430 dihydrobromide

  • Sterile 0.9% saline

  • Experimental animals (e.g., male BALB/c or C57BL/6 mice, 8-10 weeks old)

  • 30-gauge needles and 0.5 mL syringes

  • Transparent observation chambers (e.g., 15x15x20 cm)

  • Video recording system

  • (Optional) H4R antagonist: JNJ 7777120 for validation studies

Step-by-Step Methodology
  • Animal Acclimation:

    • Allow animals to acclimate to the housing facility for at least one week before the experiment.

    • On the day of the experiment, place each mouse individually into an observation chamber.

    • Allow the mice to acclimate to the chamber for at least 30 minutes. This is critical to minimize stress-induced grooming behaviors that could be mistaken for itch-related scratching.[10]

  • Compound Preparation and Administration:

    • Prepare fresh solutions of VUF 8430 in sterile saline at the desired concentrations (e.g., 100, 300, 1000 nmol/site).

    • Gently restrain the mouse and shave a small patch of fur on the rostral back (nape of the neck).

    • Administer a 20-50 µL intradermal (i.d.) injection of the VUF 8430 solution or vehicle. An i.d. injection ensures the compound is delivered directly to the dermal layer where sensory nerve endings are abundant.

  • Behavioral Observation and Quantification:

    • Immediately after the injection, return the mouse to its observation chamber and start video recording.

    • Record behavior for a continuous period of 30 to 60 minutes.

    • Post-recording, a trained observer, blinded to the treatment groups, should quantify the scratching behavior.

    • Definition of a Scratch Bout: A scratch bout is defined as one or more rapid, sequential movements of the hind paw directed at and touching the injection site.[11] The paw is then returned to the floor or licked before the next bout begins.[11]

    • Count the total number of scratch bouts for each animal over the observation period.

Experimental Workflow Diagram

Sources

Technical Notes & Optimization

Troubleshooting

common problems in VUF 8430 dihydrobromide experiments

Welcome to the technical support resource for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common problems enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common problems encountered during experimentation with this potent histamine H4 receptor agonist. My aim is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and properties of VUF 8430.

1. What is VUF 8430 dihydrobromide and what is its primary mechanism of action?

VUF 8430 dihydrobromide is a potent and selective agonist for the histamine H4 receptor.[1][2] It is a non-imidazole compound, S-(2-guanidylethyl)-isothiourea, that is frequently used as a pharmacological tool to investigate the physiological and pathological roles of the H4 receptor.[3] Its primary mechanism of action is to bind to and activate the H4 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gαi/o proteins.[4] Activation of the H4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is involved in various cellular responses, particularly in immune and inflammatory cells.[5]

2. How should I store and handle VUF 8430 dihydrobromide?

For long-term storage, VUF 8430 dihydrobromide solid should be desiccated at room temperature.[6] Stock solutions can be prepared in water or DMSO.[6][7] For aqueous stock solutions, it is recommended to filter and sterilize them before use.[1] Once in solution, it is best to store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound.

3. What are the recommended solvents and concentrations for preparing stock solutions?

VUF 8430 dihydrobromide is soluble in both water and DMSO, with a maximum concentration of 100 mM reported for both solvents.[6][7] The choice of solvent will depend on the experimental system. For cell-based assays, DMSO is a common choice, but it's crucial to ensure the final concentration in the assay medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, saline has been used as a vehicle.[8]

Troubleshooting Guide: Common Experimental Problems

This section delves into specific issues that may arise during your experiments with VUF 8430 and provides actionable solutions based on scientific principles.

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays

Question: I am observing high variability between replicate wells or my results are not what I expected based on the literature. What could be the cause?

Causality and Troubleshooting:

Inconsistent results in cell-based assays can stem from several factors, ranging from basic cell culture practices to the specific pharmacology of VUF 8430.

  • Cell Health and Confluency: Ensure your cells are in the logarithmic growth phase and at a consistent confluency for each experiment.[9][10] Over-confluent or stressed cells can exhibit altered receptor expression and signaling, leading to unreliable data.

  • Off-Target Effects: VUF 8430 is a potent H4 receptor agonist, but it also displays moderate affinity for the histamine H3 receptor.[6] If your cell line endogenously expresses H3 receptors, the observed effects could be a composite of both H3 and H4 receptor activation. To dissect these effects, consider using a selective H3 receptor antagonist in a control experiment. The H3 receptor is also a Gi-coupled receptor, and its activation can lead to the inhibition of neurotransmitter release in neuronal systems.[11]

  • Species-Specific Affinity: VUF 8430 exhibits lower affinity for rat and mouse H4 receptors compared to the human receptor.[12] If you are using rodent cell lines, you may need to use higher concentrations of VUF 8430 to achieve the same level of receptor activation as in human cells. Always confirm the species of your cell line and consult the literature for appropriate concentration ranges.

  • Assay Conditions: Factors such as incubation time, temperature, and media composition can all influence the outcome of your assay. Optimize these parameters for your specific cell type and assay readout. For instance, some media components like phenol red and fetal bovine serum can cause autofluorescence, interfering with fluorescence-based readouts.[13]

Workflow for Diagnosing Inconsistent Results:

G A Inconsistent Results Observed B Check Cell Culture Conditions (Health, Confluency, Passage #) A->B C Review VUF 8430 Preparation (Solvent, Concentration, Storage) A->C D Evaluate Assay Parameters (Incubation Time, Temperature, Plate Type) A->D E Consider Off-Target Effects (H3 Receptor Activity) A->E F Investigate Species Differences in H4R Affinity A->F G Implement Controls (Vehicle, Positive/Negative Controls) B->G Cells Healthy? C->G Prep Correct? D->G Params Optimized? E->G H3R Expressed? F->G Using Rodent Cells? H Refine Experimental Protocol G->H

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Problem 2: Poor Solubility or Precipitation in Assay Media

Question: I prepared my VUF 8430 working solution in my cell culture medium, but I am observing precipitation. How can I resolve this?

Causality and Troubleshooting:

While VUF 8430 has good solubility in water and DMSO, introducing it into complex biological media can sometimes lead to solubility issues.

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. High concentrations of VUF 8430 or interactions with specific media components can lead to precipitation.

  • pH of the Medium: The pH of your culture medium can influence the ionization state and solubility of VUF 8430. Ensure your medium is properly buffered.

  • Preparation Method: Avoid adding a highly concentrated stock solution directly to a large volume of media. Instead, perform serial dilutions. When preparing your working solution, add the VUF 8430 stock solution to the media while gently vortexing to ensure rapid and even dispersion.

Recommended Dilution Protocol:

  • Prepare a high-concentration stock solution of VUF 8430 in sterile water or DMSO (e.g., 100 mM).

  • Create an intermediate dilution of the stock solution in your assay buffer or a simple salt solution (e.g., PBS) before the final dilution into the complete cell culture medium.

  • For the final working concentration, add the intermediate dilution dropwise to the pre-warmed cell culture medium while gently swirling.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Problem 3: Unexpected In Vivo Effects or Lack of Efficacy

Question: I am not observing the expected physiological response in my animal model after administering VUF 8430. What could be the issue?

Causality and Troubleshooting:

Translating in vitro findings to in vivo models introduces additional layers of complexity.

  • Pharmacokinetics and Bioavailability: The route of administration, dose, and the animal model's metabolism will all influence the concentration of VUF 8430 that reaches the target tissue. Consider performing a dose-response study to determine the optimal concentration for your model.

  • Off-Target In Vivo Effects: As mentioned, VUF 8430 can act on H3 receptors. In vivo, H3 receptor activation can have various effects, including modulating the release of other neurotransmitters.[11] This could lead to complex physiological responses that may confound the interpretation of the H4 receptor-mediated effects.

  • Weak H2 Receptor Activity: While generally considered inactive at H1 and H2 receptors, some studies have shown that at very high doses, VUF 8430 can cause weak gastric acid secretion mediated by H2 receptors.[8] This effect is significantly less potent than that of other H2 agonists.[8] If your in vivo model is sensitive to H2 receptor activation, this could be a confounding factor at high concentrations.

Data Summary: VUF 8430 Receptor Selectivity Profile

ReceptorAffinity (pKi) / ActivitySpeciesReference
Histamine H4 7.5 (pKi), 7.3 (pEC50)Human[6]
Lower affinity than humanRat, Mouse[12]
Histamine H3 6.0 (pKi), Full AgonistHuman[6][8]
Histamine H2 Weak partial agonist/very weak activityNot specified[6][8]
Histamine H1 InactiveNot specified[8]

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

This protocol provides a framework for measuring the functional agonism of VUF 8430 at the H4 receptor in a cell line expressing the receptor.

  • Cell Seeding: Plate cells expressing the human H4 receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Compound Preparation: Prepare serial dilutions of VUF 8430 in your assay buffer. Also, prepare a solution of a known adenylyl cyclase activator, such as forskolin.

  • Treatment: Add the VUF 8430 dilutions to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the VUF 8430 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway of VUF 8430 at the H4 Receptor:

G VUF8430 VUF 8430 H4R Histamine H4 Receptor VUF8430->H4R Binds and Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: VUF 8430 activation of the H4 receptor and downstream signaling.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 45–55. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-55. [Link]

  • Wikipedia. (n.d.). VUF-8430. Retrieved from [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., Van Dam, C. M., De Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • MDPI. (n.d.). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • MDPI. (2023, December 2). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The histamine H4 receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & therapeutics, 117(1), 30–43. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Coruzzi, G., & Bertaccini, G. (2001). Role of histamine H(3) receptors in the control of gastrointestinal motility. An overview. Digestive and liver disease, 33 Suppl 2, S132–S138. [Link]

  • Morini, G., & Adami, M. (2006). Mechanisms of inverse agonism at histamine H(2) receptors - potential benefits and concerns. Current topics in medicinal chemistry, 6(16), 1725–1732. [Link]

  • Strasser, A., Wittmann, H. J., & Buschauer, A. (2013). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS medicinal chemistry letters, 4(12), 1183–1187. [Link]

Sources

Optimization

Technical Support Center: Optimizing VUF 8430 Dihydrobromide Concentration for Maximum Efficacy

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for VUF 8430 dihydrobromide. As a potent and selective histamine H4 receptor (H4R) agonist, VUF 8430 is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for VUF 8430 dihydrobromide. As a potent and selective histamine H4 receptor (H4R) agonist, VUF 8430 is a critical tool for investigating the role of H4R in immunology and inflammation.[1][2] Achieving reliable and reproducible results hinges on a crucial parameter: optimizing the agonist concentration. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate experimental design, troubleshoot common issues, and ensure the scientific integrity of your work.

Section 1: Foundational Knowledge & Pre-Experiment Checklist

Before initiating any experiment, a solid understanding of the compound's mechanism and proper handling is essential. This section addresses the most fundamental questions.

FAQ 1: What is VUF 8430 and how does it work?

VUF 8430 is a high-affinity, full agonist for the histamine H4 receptor.[3] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[4] Its activation is pivotal in mediating inflammatory and immune responses.[4][5][6]

Mechanism of Action: The H4 receptor couples to the Gαi/o family of G proteins.[2] Upon binding of VUF 8430, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunits can activate other downstream pathways, including phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺) and activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These signaling events culminate in various cellular responses, most notably chemotaxis (cell migration) of immune cells like eosinophils and mast cells.[5][6]

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization VUF8430 VUF 8430 VUF8430->H4R Binds ATP ATP ATP->AC MAPK MAPK Activation Chemotaxis Chemotaxis & Immune Cell Recruitment MAPK->Chemotaxis Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->MAPK

Caption: VUF 8430 signaling via the H4 Receptor.
FAQ 2: How should I prepare and store VUF 8430 dihydrobromide stock solutions?

Proper preparation and storage are critical for maintaining the compound's potency and ensuring experimental reproducibility.

Technical Data Summary:

PropertyValueSource
Molecular Formula C₄H₁₁N₅S·2HBr[3]
Molecular Weight 323.05 g/mol [3]
Solubility Soluble in Water and DMSO to 100 mM[3]
Storage Desiccate at room temperature[3]

Step-by-Step Protocol for Stock Solution Preparation (10 mM):

  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.

  • Weighing: Carefully weigh out the required amount of VUF 8430 dihydrobromide powder. For 1 mL of a 10 mM stock, you would need 0.323 mg. Scientist's Tip: It is more accurate to weigh a larger mass (e.g., 3.23 mg) and dissolve it in a larger volume (1 mL) to minimize weighing errors.

  • Solvent Addition: Add the appropriate volume of sterile, high-purity solvent (e.g., water or DMSO) to the powder.[3]

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but avoid overheating.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce variability between experiments.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your assay buffer or cell culture medium. Do not re-freeze and reuse thawed aliquots.

Section 2: Designing the Dose-Response Experiment

The core of optimizing VUF 8430 is the dose-response experiment. The goal is to determine the EC₅₀ (the concentration that produces 50% of the maximal response), which is essential for selecting the appropriate concentrations for your primary experiments.

FAQ 3: How do I determine the optimal concentration range for my experiment?

The optimal concentration depends heavily on the cell type, the specific assay, and the species of the H4 receptor being studied. VUF 8430 has been shown to have lower affinity for rodent H4 receptors compared to human H4 receptors.[8][9]

Recommended Starting Concentration Ranges:

Assay TypeHuman H4R (HEK293 cells)Rodent H4R (SK-N-MC cells)Key Cellular Response
cAMP Inhibition pEC₅₀ ≈ 7.3 (approx. 50 nM)pEC₅₀ ≈ 6.4-6.5 (approx. 300-400 nM)Gαi/o pathway activation
Chemotaxis Effective range: 100 nM - 10 µMEffective range: 1 µM - 50 µMCell migration
Calcium Mobilization Effective range: 10 nM - 1 µMEffective range: 100 nM - 10 µMGβγ pathway activation

Data synthesized from multiple sources.[3][8][10][11]

Step-by-Step Protocol for a Dose-Response Experiment:

  • Select a Wide Range: Based on the table above, choose a broad range of concentrations spanning several orders of magnitude. A good starting point is a 10-point, half-log serial dilution from 10⁻¹⁰ M to 10⁻⁵ M (0.1 nM to 10 µM).

  • Cell Seeding: Plate your cells at the appropriate density and allow them to adhere or stabilize as required by your specific protocol.

  • Compound Addition: Replace the medium with your assay buffer and add the prepared VUF 8430 dilutions to the respective wells. Include a "vehicle control" (buffer/medium with no compound) and a "positive control" (e.g., histamine or another known agonist).

  • Incubation: Incubate for the appropriate time and temperature for your assay (e.g., 30 minutes for calcium flux, several hours for chemotaxis).

  • Data Acquisition: Measure the response using your chosen method (e.g., fluorescence plate reader, flow cytometry, microscopy).

  • Data Analysis: Normalize the data (e.g., setting the vehicle control to 0% and the maximum response to 100%). Plot the response versus the log of the VUF 8430 concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare 10-point Serial Dilution (e.g., 10µM to 0.1nM) B1 Add VUF 8430 Dilutions + Controls to Cells A1->B1 A2 Seed Cells in Assay Plate A2->B1 B2 Incubate (Time & Temp Dependent) B1->B2 B3 Acquire Data (e.g., Fluorescence) B2->B3 C1 Normalize Data (0% to 100%) B3->C1 C2 Plot: Response vs. log[Concentration] C1->C2 C3 Fit Sigmoidal Curve & Determine EC₅₀ C2->C3

Caption: Workflow for a standard dose-response experiment.

Section 3: Troubleshooting Common Issues

Even with careful planning, experiments can yield unexpected results. This section addresses specific problems in a Q&A format.

Q1: My cells are not responding to VUF 8430, or the response is very weak. What should I check?

A: A lack of response can stem from several factors. Systematically check the following:

  • H4 Receptor Expression: First, confirm that your cell model expresses the H4 receptor at sufficient levels. Verify with qPCR, Western blot, or flow cytometry. Remember that H4R expression is primarily restricted to immune cells.[4]

  • Compound Integrity: Was the stock solution prepared and stored correctly? Improper storage or multiple freeze-thaw cycles can degrade the compound. If in doubt, prepare a fresh stock solution from the powder.

  • Concentration Range: Is your concentration range appropriate for the species you are studying? Rodent H4 receptors require higher concentrations of VUF 8430 than human receptors.[8][9] You may need to shift your dose-response curve to higher concentrations (e.g., up to 100 µM).

  • Assay Viability: Is the assay itself working? Run a positive control using a compound known to elicit a response in your system (e.g., histamine for H4R, or a different agonist for another receptor expressed on your cells). This validates that the cells are healthy and the detection machinery is functional.

Q2: I'm seeing high background or a variable response between replicates. Why?

A: Variability often points to issues with experimental technique or cell health.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells can respond erratically.

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of variability. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Assay Buffer Components: Some buffer components can interfere with the assay. For example, serum in cell culture medium contains components that can non-specifically bind compounds or degrade them. Whenever possible, perform the assay in a simplified buffer (e.g., HBSS).

  • Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile buffer/PBS to maintain humidity.

Q3: At high concentrations, I'm observing unexpected effects. Could this be off-target activity?

A: Yes, this is a critical consideration. While VUF 8430 is selective for H4R, no compound is perfectly specific, especially at high concentrations.[12][13]

  • Known Off-Target: VUF 8430 displays moderate affinity for the histamine H3 receptor (H3R) and can act as a full agonist there.[3][9] It also has very weak activity at the H2 receptor at high concentrations.[3][8] If your cell model expresses these receptors, the effects you observe at high micromolar concentrations could be due to H3R or H2R activation.

  • Troubleshooting Strategy: To confirm the observed effect is H4R-mediated, use a selective H4R antagonist, such as JNJ 7777120. Pre-incubate your cells with the antagonist before adding VUF 8430. If the response is blocked, it is H4R-specific. If the response persists, it is likely an off-target effect.[8]

Troubleshooting_Flowchart Start Unexpected Result Q1 Is there NO response or a WEAK response? Start->Q1 Q2 Is the response HIGHLY VARIABLE? Start->Q2 Q3 Are there UNEXPECTED effects at HIGH [C]? Start->Q3 A1_1 Check H4R Expression (qPCR, WB) Q1->A1_1 Yes A2_1 Verify Cell Health & Plating Density Q2->A2_1 Yes A3_1 Consider H3R/H2R Off-Target Activity Q3->A3_1 Yes A1_2 Prepare Fresh Compound Aliquot A1_1->A1_2 A1_3 Widen/Shift Concentration Range A1_2->A1_3 A1_4 Run Positive Control (e.g., Histamine) A1_3->A1_4 A2_2 Check Pipette Calibration & Technique A2_1->A2_2 A2_3 Use Simplified Assay Buffer (No Serum) A2_2->A2_3 A2_4 Mitigate Plate Edge Effects A2_3->A2_4 A3_2 Use Selective H4R Antagonist (e.g., JNJ 7777120) to confirm H4R mediation A3_1->A3_2

Caption: A logical flowchart for troubleshooting common VUF 8430 issues.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J. P., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-55. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. PubMed. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., Van Dam, C. M., De Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24-33. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from [Link]

  • Grosch, S., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Journal of Receptors and Signal Transduction, 35(6), 508-518. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics, 117(3), 351-357. [Link]

  • Cowden, J. M., Riley, J. P., Ma, J. Y., & Thurmond, R. L. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 165. [Link]

  • Leighton, J. K. (2012). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 40(2), 230-234. [Link]

  • Lin, H., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

Sources

Troubleshooting

how to prevent degradation of VUF 8430 dihydrobromide in solution

Welcome to the technical support center for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, storage, and use of VUF 8430 dihydrobromide in solution to ensure the integrity and reproducibility of your experiments.

Introduction to VUF 8430

VUF 8430 is a potent and selective agonist for the histamine H4 receptor, a G protein-coupled receptor involved in inflammatory and immune responses.[1][2] Its utility as a pharmacological tool makes understanding its stability in experimental settings crucial for obtaining reliable data. This guide addresses common questions and troubleshooting scenarios to help you prevent the degradation of VUF 8430 in your solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store VUF 8430 dihydrobromide powder?

For long-term storage, the lyophilized powder should be kept in a cool, dry, and dark environment.[3] Ideal storage conditions are at -20°C or below, in a desiccator to minimize exposure to moisture, as many research compounds are hygroscopic.[4] Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming on the compound.[4]

Q2: What is the best solvent to dissolve VUF 8430 dihydrobromide?

VUF 8430 dihydrobromide is soluble in both water and dimethyl sulfoxide (DMSO).[5] The choice of solvent will depend on the requirements of your specific experiment. For cell-based assays, DMSO is a common choice, but it is critical to keep the final concentration of DMSO in your assay low (typically less than 0.5%) to avoid solvent-induced artifacts. For in vivo studies, saline has been used as a vehicle.[6]

Q3: What are the recommended storage conditions for VUF 8430 stock solutions?

Once dissolved, stock solutions of VUF 8430 are more susceptible to degradation. Based on supplier recommendations, the following storage conditions are advised:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month, protected from light.

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q4: Can I store VUF 8430 solutions at 4°C?

While some compounds are stable at 4°C for short periods, long-term storage at this temperature is generally not recommended for VUF 8430 solutions. One study on a large compound library found that 85% of compounds in a DMSO/water mixture were stable for up to 2 years at 4°C.[5] However, the stability of individual compounds can vary significantly. For optimal stability and to minimize the risk of degradation, freezing at -20°C or -80°C is the best practice.[3]

Troubleshooting Guide: Degradation in Solution

Degradation of VUF 8430 in solution can lead to a loss of potency and the formation of confounding byproducts. Understanding the potential causes can help you troubleshoot and prevent these issues.

Issue 1: Loss of compound activity over time.

Potential Cause A: Hydrolytic Degradation

VUF 8430 contains an isothiourea group, which can be susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH.[7] The hydrolysis of isothioureas can be influenced by the stability of the resulting carbocation.[7] While a specific study on VUF 8430 hydrolysis is not available, the general mechanism suggests that the carbon-sulfur bond can be cleaved, leading to inactive products.

Preventative Measures:

  • pH Control: The stability of many compounds is pH-dependent.[8] While the optimal pH for VUF 8430 stability has not been published, maintaining a pH in the range of 4.5 to 6.5 is often a good starting point for maximizing the stability of many drugs in aqueous solutions.[8]

  • Solvent Choice: Using a high-purity, anhydrous solvent like DMSO for long-term storage of stock solutions can minimize hydrolysis.

  • Fresh Preparations: For critical experiments, preparing fresh dilutions from a frozen stock solution is the most reliable approach.

Potential Cause B: Oxidative Degradation

The guanidinium group in VUF 8430 could be susceptible to oxidation.[3] The presence of dissolved oxygen in the solvent can contribute to the oxidative degradation of sensitive compounds.

Preventative Measures:

  • Degassed Solvents: For preparing aqueous solutions, using degassed water or buffers can help to reduce the amount of dissolved oxygen.

  • Inert Atmosphere: While not always practical, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze photo-oxidation.

Issue 2: Inconsistent results in cell-based assays.

Potential Cause: Degradation in Cell Culture Media

Cell culture media is a complex mixture that can contribute to compound degradation through several mechanisms:

  • Enzymatic Degradation: Media supplemented with serum contains enzymes like esterases and proteases that can metabolize VUF 8430.

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) may not be optimal for the stability of VUF 8430 over long incubation periods.

  • Binding to Media Components: VUF 8430 may bind to proteins like albumin in the serum, reducing its effective concentration.[9]

Troubleshooting Steps:

  • Incubation Time: Minimize the incubation time of VUF 8430 with cells to what is necessary for the biological effect.

  • Serum-Free Media: If your experiment allows, consider using serum-free media during the compound treatment phase to reduce enzymatic degradation.

  • Control Experiments: Include appropriate controls to assess the stability of VUF 8430 in your specific cell culture media over the course of the experiment. This can be done by incubating the compound in media without cells and then analyzing its concentration or activity.

Experimental Protocols

Protocol 1: Preparation of VUF 8430 Stock Solution
  • Equilibrate: Allow the vial of VUF 8430 dihydrobromide powder to reach room temperature in a desiccator before opening.

  • Weighing: Weigh the desired amount of powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 10 mM). If using water, sonication may be necessary to fully dissolve the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by a UV scan of VUF 8430.

  • Standard Preparation: Prepare a standard curve with freshly prepared solutions of VUF 8430 of known concentrations.

  • Sample Analysis: Analyze your stored solutions and compare the peak area and retention time to the freshly prepared standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

For more sensitive detection, especially for histamine-like compounds, derivatization followed by fluorescence detection can be employed.[10][11]

Visualization of Key Concepts

Diagram 1: Factors Contributing to VUF 8430 Degradation

cluster_factors Contributing Factors VUF8430 VUF 8430 in Solution Degradation Degradation Products VUF8430->Degradation Degradation Pathways pH Inappropriate pH pH->Degradation Oxygen Dissolved Oxygen Oxygen->Degradation Light Light Exposure Light->Degradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation Enzymes Enzymes in Media Enzymes->Degradation

A diagram illustrating the primary factors that can lead to the degradation of VUF 8430 in solution.

Diagram 2: Recommended Workflow for VUF 8430 Handling

Start Start: Lyophilized VUF 8430 Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store Use Use in Experiment Store->Use

A recommended workflow for the proper handling and storage of VUF 8430 to maintain its stability.

Summary of Recommendations

ParameterRecommendationRationale
Powder Storage -20°C or below, in a desiccator, protected from light.To prevent degradation from heat, moisture, and light.[3][4]
Solvent Choice High-purity, anhydrous DMSO or sterile water.To ensure complete dissolution and minimize hydrolysis.[5]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.To slow down chemical degradation processes.
Aliquoting Prepare single-use aliquots.To avoid repeated freeze-thaw cycles that can damage the compound.[3]
pH of Aqueous Solutions Maintain a stable pH, ideally between 4.5 and 6.5.To minimize pH-dependent hydrolysis.[8]
Protection Use amber vials or wrap in foil.To prevent photodegradation.

By adhering to these guidelines, you can significantly enhance the stability of your VUF 8430 dihydrobromide solutions, leading to more accurate and reproducible experimental outcomes. For further assistance, please consult the product's Certificate of Analysis or contact your supplier's technical support.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 44–53. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 44-53. [Link]

  • Pure Tides Therapy. (2026, January 9). Best Practices for Reconstituting and Storing Research Peptides. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Martin, R. B., & Hedrick, J. L. (1962). The SN1 hydrolysis of isothioureas. 2. Journal of the American Chemical Society, 84(1), 106-109. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]

  • Histamine H4 receptor. In Wikipedia. [Link]

  • Smith, A. D. (2011). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Chemical Science, 2(7), 1269-1274. [Link]

  • Korte, F., & Weitkamp, H. (1959). High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde. Justus Liebigs Annalen der Chemie, 628(1), 159-170. [Link]

  • Guanidine. In Wikipedia. [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). [Link]

  • Calabretta, L. O. (2022). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. [Link]

  • Development of a new HPLC method for rapid histamine quantification in fish and fishery products without sample clean-up. (2020). Food Chemistry, 327, 127054. [Link]

  • Chen, S., et al. (2021). Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. Applied Microbiology and Biotechnology, 105(21-22), 8133-8146. [Link]

  • Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. (2018). Organic Process Research & Development, 22(10), 1438-1443. [Link]

  • Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. (2024, March 11). YouTube. [Link]

  • González-Sánchez, M. I., et al. (2022). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. Pharmaceutics, 14(11), 2351. [Link]

  • Lehane, L., & Olley, J. (2000). Methodology for histamine and biogenic amines analysis. Archimer. [Link]

  • Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(1), 1-23. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). Toxics, 11(1), 1. [Link]

  • Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. (2021). Journal of Science and Technology, 13(1), 1-8. [Link]

  • Ziemba, T. M., & Pikal, M. J. (1992). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Pharmaceutical research, 9(4), 500–507. [Link]

  • Organometallic Chemistry of Guanidines. (2022). Encyclopedia.pub. [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]

  • Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. (2017). Journal of analytical methods in chemistry, 2017, 8129324. [Link]

  • Effect of buffers and pH on Rifampicin stability. (2018). International Journal of Pharmaceutics, 548(1), 323-330. [Link]

  • Zhang, J., et al. (2018). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 9, 215. [Link]

Sources

Optimization

Technical Support Center: 2-Guanidinoethyl Carbamimidothioate Dihydrobromide (GEC-D)

A Guide to Ensuring On-Target Specificity and Minimizing Off-Target Effects Introduction from the Senior Application Scientist: Welcome to the technical support center for 2-guanidinoethyl carbamimidothioate dihydrobromi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring On-Target Specificity and Minimizing Off-Target Effects

Introduction from the Senior Application Scientist:

Welcome to the technical support center for 2-guanidinoethyl carbamimidothioate dihydrobromide (hereafter referred to as GEC-D). This guide is designed for researchers, scientists, and drug development professionals utilizing this novel compound in their experiments. Given the chemical structure of GEC-D, containing a guanidino group, it is hypothesized to be an inhibitor of nitric oxide synthases (NOS), a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[1][2] The guanidino moiety is found in many known NOS inhibitors and arginase inhibitors.[3][4]

This document provides a structured, question-and-answer-based resource to help you validate the on-target activity of GEC-D, troubleshoot unexpected experimental outcomes, and design experiments that minimize the risk of off-target effects confounding your results. Our goal is to provide you with the scientific rationale and practical protocols needed for rigorous and reproducible research.

Section 1: Compound Handling and Initial Validation

This section addresses the critical first steps of working with a new small molecule inhibitor. Improper handling can lead to issues like poor solubility and degradation, which can be misinterpreted as poor efficacy or off-target effects.

FAQs:

Q1: What is the best way to dissolve and store GEC-D?

A1: Proper solubilization and storage are paramount. We recommend the following:

  • Solubility Testing: Before starting any biological experiments, it is crucial to determine the kinetic solubility of GEC-D in your specific cell culture media or assay buffer.[5][6] Poor solubility is a common reason for a lack of dose-dependent effects and can lead to compound precipitation, causing artifacts.[5] A recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Then, perform serial dilutions into your aqueous experimental buffer.[5] Observe for any precipitation visually or by using nephelometry for a more quantitative measure.[5]

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. We recommend using low-protein-binding tubes to prevent loss of the compound.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store compounds in aqueous buffers for extended periods, as they may be prone to hydrolysis or degradation.

ParameterRecommendationRationale
Primary Solvent DMSOHigh dissolving power for many organic molecules.
Stock Concentration 10-50 mMAllows for a wide range of working dilutions with minimal solvent carryover.
Storage Temperature -20°C or -80°CMinimizes degradation and solvent evaporation.
Aliquoting YesAvoids repeated freeze-thaw cycles that can degrade the compound.
Aqueous Dilutions Prepare fresh dailyEnsures compound stability and prevents hydrolysis.

Q2: My cells are dying at concentrations where I expect to see specific inhibition. Is this an off-target effect?

A2: While it could be an off-target effect, it is more likely non-specific cytotoxicity, especially at high concentrations. Here’s how to dissect this issue:

  • Establish a Therapeutic Window: First, determine the maximum tolerated concentration of GEC-D in your cell model. This can be done using a simple cell viability assay (e.g., MTT, CellTiter-Glo®). Test a broad range of concentrations (e.g., from 100 nM to 100 µM) over your typical experimental timeframe.

  • Compare with IC50: Once you have established the on-target IC50 (the concentration that inhibits 50% of the target's activity - see Section 2), compare it to the concentration that causes cytotoxicity. A good chemical probe should have a significant window (ideally >100-fold) between its on-target potency and its cytotoxic concentration.[7]

  • Solvent Control: Always include a vehicle-only (e.g., DMSO) control at the highest concentration used in your experiment to ensure the solvent itself is not causing the toxicity.

Section 2: Confirming On-Target Activity

Before investigating off-target effects, you must be confident that GEC-D is engaging its intended target, iNOS, in your experimental system.

FAQs:

Q1: How do I confirm that GEC-D is inhibiting iNOS in my cells?

A1: A multi-pronged approach is essential for validating on-target activity:

  • Biochemical Assay: If possible, start with a cell-free biochemical assay using purified iNOS enzyme. This will confirm direct inhibition of the enzyme without the complexity of a cellular environment. Measure the conversion of radiolabeled L-arginine to L-citrulline in the presence of varying concentrations of GEC-D to determine a biochemical IC50.[8]

  • Cell-Based Assay: In a relevant cell line (e.g., RAW 264.7 macrophages stimulated with LPS and IFN-γ to induce iNOS expression), measure the downstream product of NOS activity, nitric oxide (NO). This is typically done by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[8] A dose-dependent decrease in nitrite production upon GEC-D treatment is strong evidence of target engagement.

  • Western Blot Analysis: Confirm that your stimulation protocol is inducing iNOS protein expression. You can also probe for downstream markers of NO signaling, if known in your system. For example, inhibition of iNOS has been shown to affect the phosphorylation of Akt in some models.[3]

Q2: I've generated a dose-response curve. What should I look for?

A2: A well-defined sigmoidal dose-response curve is a hallmark of specific, on-target activity.[9][10]

  • Shape: The curve should have a clear upper and lower plateau, with a sloped region in between.[11] An unusually steep or flat curve might suggest non-specific activity, compound aggregation, or other artifacts.[9][12]

  • IC50/EC50: This is the concentration at which you see 50% of the maximal effect and is a key measure of the compound's potency. It is crucial to determine this value accurately in your specific assay system.[10]

  • Maximal Effect: The curve should plateau at a maximal level of inhibition. If you see a "hook" effect, where the response decreases at very high concentrations, it could be due to cytotoxicity or compound insolubility.

Section 3: Troubleshooting Unexpected Phenotypes and Identifying Off-Target Effects

This is the core of troubleshooting. An unexpected result is not necessarily a failed experiment; it's an opportunity to understand the compound's full activity profile.

Q1: GEC-D is showing the expected iNOS inhibition, but I'm also seeing a cellular phenotype that isn't typically associated with iNOS. How do I determine if this is an off-target effect?

A1: This is a common and important question. A systematic approach is needed to distinguish on-target from off-target effects.

Step 1: Use Orthogonal Controls. Relying on a single compound is a frequent pitfall.[7] To build a stronger case, you should use:

  • A Structurally Unrelated iNOS Inhibitor: Use a well-characterized iNOS inhibitor with a different chemical scaffold (e.g., 1400W).[13] If this second inhibitor reproduces the unexpected phenotype, it is more likely to be a result of iNOS inhibition. If it does not, the phenotype is likely a GEC-D-specific off-target effect.

  • A Structurally Related Inactive Analog: If available, use a molecule that is structurally very similar to GEC-D but is inactive against iNOS. If this inactive analog still produces the phenotype, it strongly suggests an off-target mechanism.[14]

Step 2: Rescue Experiment. Can you reverse the phenotype by bypassing the target? For iNOS, this could involve adding an NO donor (like SNAP or SNP) to the system. If the phenotype is on-target, the NO donor should rescue it. If the phenotype persists, it is independent of iNOS inhibition.

Step 3: Target Knockdown/Knockout. The gold standard for validating that a phenotype is caused by modulating a specific target is to use genetic tools.[15] Use siRNA or CRISPR/Cas9 to reduce or eliminate iNOS expression in your cells. If the phenotype observed with GEC-D is replicated in the iNOS-knockdown/knockout cells (without the compound), this confirms it is an on-target effect. If the GEC-D-induced phenotype is still present in cells lacking iNOS, the effect is definitively off-target.

The following flowchart illustrates this decision-making process:

G A Unexpected Phenotype Observed with GEC-D B Does a structurally distinct iNOS inhibitor (e.g., 1400W) replicate the phenotype? A->B C Phenotype is likely ON-TARGET B->C Yes D Phenotype is likely OFF-TARGET B->D No E Can the phenotype be rescued by an NO donor? C->E I Proceed with caution. Consider off-target profiling. D->I E->D No F Does iNOS knockdown/knockout replicate the phenotype? E->F Yes G High confidence ON-TARGET effect F->G Yes H High confidence OFF-TARGET effect F->H No

Caption: A decision tree for validating on-target vs. off-target effects.

Section 4: Advanced Strategies for Off-Target Profiling

If you have evidence of a significant off-target effect or are developing GEC-D for therapeutic use, a broader, unbiased screen is necessary.

Q1: How can I identify the specific off-targets of GEC-D?

A1: Several advanced techniques can be used to identify unintended binding partners:

  • Kinase Profiling: Since many inhibitors show cross-reactivity with kinases, screening GEC-D against a panel of kinases is a standard first step.[16][17] Commercial services are available that can test your compound against hundreds of kinases in biochemical assays.[18][19]

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or cell lysates.[20][21] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21] By treating cells with GEC-D, heating them across a temperature gradient, and then quantifying the remaining soluble proteins via mass spectrometry (thermal proteome profiling), you can identify which proteins were stabilized by the compound.[20] This provides direct evidence of binding in a physiological context.

  • Chemical Proteomics: This involves creating an affinity probe by immobilizing GEC-D on a solid support (like beads) and then incubating it with a cell lysate. Proteins that bind to GEC-D can be "pulled down," identified by mass spectrometry, and validated as off-targets.

TechniquePrincipleThroughputContext
Kinase Profiling Measures inhibition of a large panel of purified kinases.HighBiochemical
CETSA® Ligand binding increases protein thermal stability.Medium-HighCellular/In situ
Affinity Pulldown-MS Immobilized compound captures binding partners from lysate.LowBiochemical

Section 5: Key Experimental Protocols

Protocol 1: Griess Assay for Nitrite Quantification (Cell-Based iNOS Activity)

This protocol is for measuring the product of iNOS activity in cell culture supernatants.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma)

  • GEC-D

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes just before use.

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well flat-bottom plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: The next day, remove the media and replace it with fresh media containing serial dilutions of GEC-D or vehicle control. Incubate for 1 hour.

  • iNOS Induction: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of NaNO2 (e.g., from 100 µM down to 0 µM) in culture media. Add 50 µL of each standard to the new plate.

  • Griess Reaction: Add 50 µL of freshly mixed Griess Reagent to all samples and standards.

  • Incubation & Read: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in your samples by interpolating from the standard curve. Plot the % inhibition of nitrite production vs. the log of GEC-D concentration to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection

This protocol provides a basic workflow to validate target engagement of GEC-D with iNOS in intact cells.

Materials:

  • Cells expressing iNOS

  • GEC-D and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blot reagents

  • Anti-iNOS antibody, anti-GAPDH (loading control) antibody

Procedure:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one batch of cells with a saturating concentration of GEC-D (e.g., 10-20x the cellular IC50) and another with vehicle control for 1-2 hours.[22]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10^7 cells/mL.

  • Aliquoting: Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

  • Heating: Place the tubes in a thermal cycler. Heat each tube to a different temperature for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Immediately cool to 4°C for 3 minutes.[22]

  • Lysis: Add an equal volume of lysis buffer. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or sonication.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Prep: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting to detect iNOS in the soluble fractions. Also probe for a loading control like GAPDH.

  • Analysis: In the vehicle-treated samples, the iNOS band intensity should decrease as the temperature increases. In the GEC-D-treated samples, the iNOS protein should be stabilized, resulting in a stronger band intensity at higher temperatures compared to the vehicle control. This "shift" in the melting curve confirms direct binding.

G cluster_0 Cell Culture cluster_1 Heating & Lysis cluster_2 Analysis A Treat cells with GEC-D or Vehicle B Aliquot and heat across a temperature gradient A->B C Lyse cells and pellet aggregated proteins B->C D Collect supernatant (soluble fraction) C->D E Analyze by Western Blot for target protein D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

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  • Piotrowska, H., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available from: [Link].

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link].

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link].

  • Practical Fragments. (2023). A rule of two for using chemical probes?. Available from: [Link].

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Available from: [Link].

  • Semantic Scholar. Identification and validation of bioactive small molecule target through phenotypic screening. Available from: [Link].

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link].

  • Pharmaron. Kinase Panel Profiling. Available from: [Link].

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Troubleshooting

VUF 8430 Dihydrobromide: Technical Support &amp; Troubleshooting Guide

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with VUF 8430 dihydrobromide. We address common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with VUF 8430 dihydrobromide. We address common challenges, particularly those related to solubility, to ensure the successful and accurate execution of your experiments. Our protocols are designed to be self-validating, and our explanations are grounded in the physicochemical properties of the compound.

Frequently Asked Questions (FAQs)

Q1: What is VUF 8430 dihydrobromide and what is its primary mechanism of action?

VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), with a reported Ki value of 31.6 nM.[1][2] It functions as a full agonist at the H4 receptor.[3][4] While highly selective, it's important for researchers to be aware that VUF 8430 also displays moderate affinity for the histamine H3 receptor (H3R) and weak partial agonist activity at the histamine H2 receptor (H2R).[3][5] Its action as an H4R agonist makes it a valuable tool for investigating the role of this receptor in inflammatory and immune responses, as the H4R is primarily expressed on cells like mast cells, eosinophils, dendritic cells, and T cells.[6]

Q2: Why is the compound supplied as a dihydrobromide salt?

VUF 8430 is a basic compound. Preparing it as a dihydrobromide salt significantly enhances its crystallinity, stability, and aqueous solubility compared to the freebase form. The salt form readily dissociates in aqueous solutions, making the molecule available for receptor interaction. However, the presence of the salt can influence the overall solubility and requires accurate molecular weight calculations for preparing solutions of a specific molarity.

Q3: How should I store VUF 8430 dihydrobromide?
  • Solid Form: The solid compound should be stored desiccated at room temperature.[3]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For shorter-term storage (up to 1 month), -20°C is sufficient. Always protect solutions from light.[2]

Solubility Data Summary

The solubility of a compound is a critical parameter for experimental success. Below is a summary of the maximum concentrations for VUF 8430 dihydrobromide in common laboratory solvents. Note that the batch-specific molecular weight, found on the product's Certificate of Analysis, should always be used for the most accurate calculations.[3]

SolventMax Concentration (mg/mL)Max Concentration (mM)Notes
Water 32.31100May require assistance (warming, sonication) to reach max concentration.[1][3]
DMSO 32.31100Readily soluble; ideal for high-concentration stock solutions.[1][3]
Saline SolubleSolubleVUF 8430 has been successfully dissolved in saline for in vivo studies.[7]

Data is based on a molecular weight of 323.05 g/mol . This may vary slightly between batches.[3]

Troubleshooting Guide: Solubility Issues

Q4: I'm having trouble dissolving VUF 8430 dihydrobromide in water or my aqueous buffer. What should I do?

This is a common issue that can often be resolved with a systematic approach. The dihydrobromide salt form is intended to enhance aqueous solubility, but achieving high concentrations can require overcoming the compound's crystal lattice energy.

Causality: For a solid to dissolve, the energy released from solvent-solute interactions must be greater than the energy holding the solid's crystal lattice together and the solvent-solvent interactions. Sometimes, kinetic barriers prevent this from happening efficiently at room temperature.

Solutions Workflow:

  • Verify Concentration: First, confirm that your target concentration does not exceed the known maximum solubility of 100 mM (approx. 32.3 mg/mL).[1][3] Attempting to prepare supersaturated solutions will inevitably lead to precipitation.

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. This increases the kinetic energy of both the solvent and solute molecules, disrupting the crystal lattice more effectively and increasing the rate of dissolution. Swirl the vial intermittently. Do not boil, as this can degrade the compound.

  • Sonication: If warming is insufficient, use a bath sonicator. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent.[8] The collapse of these bubbles generates localized energy, which physically breaks apart the solute particles and facilitates dissolution. One supplier specifically notes that sonication may be needed to achieve a 125 mg/mL concentration in water.[2]

  • pH Adjustment: While VUF 8430 is soluble in neutral water, the pH of your specific buffer can impact solubility. Ensure your buffer's pH is compatible and stable.

The following diagram outlines the recommended workflow for dissolving VUF 8430.

G cluster_0 VUF 8430 Dissolution Workflow start Start: Weigh VUF 8430 Dihydrobromide add_solvent Add chosen solvent (e.g., Water, Saline) start->add_solvent vortex Vortex/Mix at Room Temperature add_solvent->vortex check_sol Is the solution clear and particulate-free? vortex->check_sol warm Warm solution to 37°C with swirling check_sol->warm No success Solution Ready for Use (Sterile filter if necessary) check_sol->success Yes check_sol2 Is the solution clear? warm->check_sol2 sonicate Use bath sonicator for 10-15 minutes check_sol2->sonicate No check_sol2->success Yes check_sol3 Is the solution clear? sonicate->check_sol3 check_sol3->success Yes fail Re-evaluate Experiment: - Lower concentration - Use DMSO for stock check_sol3->fail No

Caption: Workflow for solubilizing VUF 8430 dihydrobromide.

Q5: My compound dissolved initially in my aqueous buffer but then precipitated out over time. Why did this happen?

Precipitation after initial dissolution often points to either the formation of a supersaturated solution or issues with solution stability and storage.

Causality:

  • Supersaturation: If aggressive heating was used to dissolve the compound beyond its thermodynamic solubility limit at room temperature, it will precipitate as it cools.

  • Solvent Evaporation: If the solution is stored in a container that is not properly sealed, solvent evaporation can increase the compound's concentration, leading to precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause the compound to come out of solution. During the freezing process, pure solvent crystallizes first, effectively concentrating the compound in the remaining liquid phase, which can lead to precipitation.[8]

Solutions:

  • Avoid Supersaturation: Only use gentle warming (37°C) and ensure your concentration is within the published limits.

  • Proper Storage: Always use tightly sealed vials for storage.

  • Aliquot Solutions: Prepare aliquots of your stock solution to avoid subjecting the entire stock to multiple freeze-thaw cycles.[2]

Q6: Should I use DMSO to prepare my stock solution? What are the best practices?

Yes, using DMSO is a highly recommended and common practice, especially when high concentrations are needed or when the final experiment is in a buffered aqueous solution.

Causality: DMSO is a polar aprotic solvent that is miscible with water and a wide range of organic solvents.[9][10] It is an excellent solvent for many organic molecules that have limited aqueous solubility, allowing for the preparation of highly concentrated stock solutions (e.g., 100 mM for VUF 8430).[1][3] These stocks can then be diluted to a final, low concentration in your aqueous experimental buffer, where the final percentage of DMSO is low enough (typically <0.5%) to not interfere with the biological system.

Best Practices Protocol:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs water from the air).[8] Absorbed water can decrease the solubility of some compounds. Use high-purity, anhydrous DMSO and handle it quickly, sealing the bottle immediately after use.

  • Preparation: To prepare a 100 mM stock, for example, add 3.10 mL of DMSO to 10 mg of VUF 8430 (assuming MW of 323.05).[3] Vortex until the solid is completely dissolved. A clear, colorless solution should be formed.

  • Dilution: When diluting the DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing. Do not add buffer to the DMSO stock, as this can cause the compound to precipitate out.

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your experiment and run a vehicle control with the same final DMSO concentration to ensure it does not affect your results.

Mechanism of Action & Receptor Selectivity

Understanding the receptor interaction profile of VUF 8430 is crucial for proper experimental design and data interpretation. As a potent H4R agonist, it primarily signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] This signaling cascade is central to its effects on immune cell chemotaxis and cytokine production.[6]

G cluster_1 VUF 8430 Signaling Pathway VUF8430 VUF 8430 H4R Histamine H4 Receptor (Primary Target) VUF8430->H4R Potent Agonist (pKi = 7.5) H3R Histamine H3 Receptor (Moderate Affinity) VUF8430->H3R Agonist (pKi = 6.0) G_protein Gi/o Protein Activation H4R->G_protein H3R->G_protein Presynaptic Inhibition AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ intracellular cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Modulation) cAMP->Response

Caption: Simplified signaling pathway for VUF 8430.

References

  • Quora. (2023). What is the solubility of DMSO in water? Retrieved from [Link]

  • Gbahou, F., et al. (2007). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. Retrieved from [Link]

  • Gbahou, F., et al. (2007). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). VUF-8430. Retrieved from [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • Thurmond, R. L., et al. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics, 113(3), 594-606. Retrieved from [Link]

  • Coruzzi, G., & Adami, M. (2001). Role of histamine H(3) receptors in the control of gastrointestinal motility. An overview. Digestive and Liver Disease, 33 Suppl 2, S132-139. Retrieved from [Link]

  • Lambert, K. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Central Science, 1(4), 208-213. Retrieved from [Link]

  • Morini, G., et al. (2010). Mechanisms of Inverse Agonism at Histamine H(2) Receptors - Potential Benefits and Concerns. Current Medicinal Chemistry, 17(31), 3690-3698. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Optimization

interpreting unexpected results with VUF 8430 dihydrobromide

Technical Support Center: VUF 8430 Dihydrobromide Document ID: VUF8430-TSG-20260124 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals utili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: VUF 8430 Dihydrobromide

Document ID: VUF8430-TSG-20260124

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing VUF 8430 dihydrobromide in their experiments. VUF 8430 is a valuable pharmacological tool, known primarily as a potent and high-affinity full agonist for the histamine H4 receptor (H4R).[1] However, its utility is nuanced by its activity at other histamine receptors, which can lead to unexpected or complex experimental outcomes. This guide provides a structured framework for interpreting such results, offering troubleshooting strategies and detailed experimental protocols to ensure data integrity and accelerate your research.

The core principle of this guide is to foster a deep understanding of the compound's pharmacological profile, enabling you to anticipate, identify, and resolve experimental challenges. We will delve into the causality behind experimental choices and provide self-validating systems to enhance the trustworthiness of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of VUF 8430.

Q1: What is the primary mechanism of action for VUF 8430?

VUF 8430 is a potent and selective full agonist for the histamine H4 receptor, with a reported pEC50 of 7.3 and a pKi of 7.5.[1] It is structurally related to agmatine.[2] The H4 receptor is a G-protein-coupled receptor (GPCR) primarily involved in inflammatory and immune responses.[2][3]

Q2: Does VUF 8430 have activity at other receptors?

Yes, and this is a critical consideration for experimental design. VUF 8430 exhibits moderate affinity for the histamine H3 receptor (H3R), where it acts as a full agonist (pKi = 6.0).[4] It also displays weak partial agonist activity at the histamine H2 receptor (H2R), particularly at higher concentrations.[2] It is reported to be inactive at the H1 receptor.[2]

Q3: What are the recommended solvent and storage conditions for VUF 8430 dihydrobromide?

VUF 8430 dihydrobromide is soluble in water and DMSO up to 100 mM (32.31 mg/mL). For long-term storage, it is recommended to desiccate the solid compound at room temperature. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: What are typical working concentrations for in vitro and in vivo experiments?

  • In Vitro : The EC50 is reported to be around 50 nM.[1] Effective concentrations in cell-based assays, such as chemotaxis or cytokine release, typically range from 100 nM to 10 µM.[2][5]

  • In Vivo : Dosing is highly dependent on the animal model and route of administration. In rodent models, doses have been used up to 30 mg/kg (i.v.), though H2R-mediated side effects like weak gastric acid secretion were observed at these high concentrations.[2] It is crucial to perform dose-response studies to determine the optimal concentration for your specific model.

Q5: Are there species-specific differences in VUF 8430 activity?

Yes. VUF 8430 has been shown to have a lower affinity for rat and mouse H4 receptors compared to the human H4 receptor.[4] This is a significant factor to consider when translating results from rodent models to human systems. Such species differences are not uncommon for GPCR ligands and can impact both binding affinity and functional activity.[6]

Part 2: Troubleshooting Unexpected Results

This section is structured to help you diagnose and resolve specific experimental issues.

Issue 1: Observation of a Biphasic or Unexpected Dose-Response Curve

Question: I'm performing a functional assay (e.g., cAMP accumulation, calcium flux, or cell migration) and my dose-response curve for VUF 8430 is not a standard sigmoidal shape. I'm seeing a biphasic response or a plateau that is lower/higher than expected. What could be the cause?

Possible Causes & Solutions:

  • Dual H4R/H3R Agonism: The most likely cause is the compound's activity at both H4 and H3 receptors, which can have opposing downstream effects. H4R activation is typically coupled to Gαi/o, leading to inhibition of adenylyl cyclase and a decrease in cAMP.[3] H3R is also primarily Gαi/o-coupled, acting as an autoreceptor to inhibit histamine release and a heteroreceptor to modulate the release of other neurotransmitters.[7] If your system expresses both receptors, the net effect can be complex.

    • Troubleshooting Workflow:

      • Receptor Expression Profiling: Confirm the expression of H3R and H4R in your experimental system (cell line, primary cells) using qPCR or Western blot.

      • Pharmacological Blockade: Use selective antagonists to isolate the receptor-specific effects.

        • To confirm H4R-mediated effects, pre-incubate with a selective H4R antagonist (e.g., JNJ 7777120, 1-10 µM).[2][5] The unexpected response should be reversed.

        • To investigate H3R contribution, pre-incubate with a selective H3R antagonist (e.g., Pitolisant or Clobenpropit, 1-10 µM).[7][8]

      • Assay Selection: Consider assays that measure proximal signaling events (e.g., G-protein activation, β-arrestin recruitment) which are less prone to confounding effects from downstream pathway convergence.[9]

  • H2R Partial Agonism at High Concentrations: At concentrations typically above 10 µM, the weak partial agonism at H2R might become apparent.[2] H2R is coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP. This can counteract the Gαi/o-mediated effects of H4R/H3R activation, especially in cAMP assays.

    • Troubleshooting Step: If using high concentrations, co-incubate with a selective H2R antagonist (e.g., Ranitidine or Cimetidine) to block this effect.[2]

Logical Flow for Diagnosing Biphasic Response

A Unexpected Dose-Response Curve Observed B Hypothesis 1: Dual H4R/H3R Agonism A->B C Hypothesis 2: H2R Partial Agonism (at high concentrations) A->C D Action: Profile H3R/H4R Expression (qPCR, Western Blot) B->D E Action: Use Selective H4R Antagonist (e.g., JNJ 7777120) B->E F Action: Use Selective H3R Antagonist (e.g., Pitolisant) B->F G Action: Use Selective H2R Antagonist (e.g., Ranitidine) C->G If [VUF 8430] > 10µM H Result: Response Blocked/Altered? E->H F->H G->H I Conclusion: Effect is H4R-mediated H->I Yes, with H4R antagonist J Conclusion: Effect involves H3R H->J Yes, with H3R antagonist K Conclusion: Effect involves H2R H->K Yes, with H2R antagonist

Caption: Troubleshooting workflow for non-standard dose-response curves.

Issue 2: Reduced or No Effect in an In Vivo Model

Question: I've administered VUF 8430 to my animal model based on in vitro effective concentrations, but I'm observing a much weaker effect than anticipated, or no effect at all. Why is this happening?

Possible Causes & Solutions:

  • Species-Specific Affinity: As noted, VUF 8430 has lower affinity for rodent H4R compared to human H4R.[4] Therefore, higher doses may be required in mice or rats to achieve the same level of receptor occupancy and functional effect seen in human cell-based assays.

    • Troubleshooting Step: Conduct a thorough dose-response study in your animal model. Start with the dose equivalent to the in vitro EC50 and escalate until a clear effect is observed or side effects (see below) become limiting.

  • Pharmacokinetics (PK) and Bioavailability: The dihydrobromide salt form generally confers good aqueous solubility, but the route of administration, metabolism, and clearance will significantly impact the effective concentration at the target tissue.

    • Troubleshooting Step: If possible, perform a basic PK study to measure plasma and target tissue concentrations of VUF 8430 over time. This will help determine the Cmax (maximum concentration) and half-life, informing your dosing regimen. If PK studies are not feasible, consider adjusting the dosing frequency or route of administration (e.g., continuous infusion via osmotic pump vs. bolus i.p. injection).

  • Off-Target Effects Masking the Primary Effect: In a complex biological system, the simultaneous activation of H3R and H4R can lead to confounding outcomes. For example, in the central nervous system, H3R activation can inhibit the release of various neurotransmitters, potentially counteracting the intended pro-inflammatory or other effects mediated by H4R in the periphery.[7][10]

    • Troubleshooting Step: Use selective antagonists to dissect the pharmacology in vivo. Co-administer VUF 8430 with a brain-penetrant H3R antagonist to block central H3R effects, or with a peripherally-restricted H4R antagonist to confirm the peripheral H4R is the target of interest.

Part 3: Experimental Protocols

This section provides standardized protocols for validating VUF 8430 activity and troubleshooting.

Protocol 1: In Vitro Pharmacological Blockade Assay

Objective: To dissect the contributions of H4R, H3R, and H2R to a functional response in a cell-based assay.

Materials:

  • Your cell line or primary cells of interest

  • VUF 8430 dihydrobromide

  • Selective H4R antagonist: JNJ 7777120 (Tocris, Cat. No. 2555)

  • Selective H3R antagonist: Pitolisant (hydrochloride) (Tocris, Cat. No. 4177)

  • Selective H2R antagonist: Ranitidine (hydrochloride) (Tocris, Cat. No. 0679)

  • Assay buffer and plates appropriate for your functional readout (e.g., cAMP, calcium, migration)

Procedure:

  • Cell Preparation: Plate cells at a pre-determined optimal density and culture until ready for the assay. If required, serum-starve the cells for 2-4 hours prior to the experiment to reduce basal signaling.[11]

  • Antagonist Pre-incubation:

    • Prepare stock solutions of antagonists in an appropriate vehicle (e.g., DMSO, water).

    • Add the selective antagonist to the appropriate wells at a final concentration of 100x their Ki (typically 1-10 µM). Include a vehicle-only control.

    • Incubate for 20-30 minutes at 37°C.

  • VUF 8430 Stimulation:

    • Prepare a serial dilution of VUF 8430.

    • Add VUF 8430 to the wells (both with and without antagonist) to generate a full dose-response curve (e.g., 1 pM to 100 µM).

  • Incubation & Readout: Incubate for the required time for your specific functional assay. Measure the response according to your assay protocol.

  • Data Analysis:

    • Plot the dose-response curves for VUF 8430 alone and in the presence of each antagonist.

    • A rightward shift in the dose-response curve in the presence of an antagonist indicates competitive antagonism at that receptor and confirms its involvement in the observed effect.

Data Interpretation Table

Experimental ConditionExpected Outcome if Response is...
VUF 8430 alone Dose-dependent response (potentially complex).
VUF 8430 + H4R Antagonist Response is significantly inhibited or abolished.
VUF 8430 + H3R Antagonist Response is altered (either potentiated or inhibited, depending on H3R's role in the system).
VUF 8430 + H2R Antagonist Response at high VUF 8430 concentrations (>10 µM) is altered.
Protocol 2: Validating Compound Stock Solution

Objective: To ensure the integrity and accurate concentration of your VUF 8430 stock solution.

Rationale: Incorrect stock concentration is a common source of experimental variability and irreproducibility. This protocol uses a simple, robust control system.

Materials:

  • A cell line with robust, well-characterized expression of the human H4 receptor (e.g., HEK293 or CHO cells stably transfected with hH4R).

  • A reference H4R agonist with a well-defined EC50 (e.g., histamine).

  • Your prepared stock of VUF 8430.

  • A validated H4R antagonist (e.g., JNJ 7777120).

  • A suitable functional assay, such as a cAMP inhibition assay or a β-arrestin recruitment assay.[11]

Procedure:

  • Run three parallel dose-response curves in your validated assay system:

    • Curve A: Reference agonist (e.g., histamine).

    • Curve B: Your VUF 8430 stock.

    • Curve C: Your VUF 8430 stock + a fixed, high concentration of the H4R antagonist (e.g., 10 µM JNJ 7777120).

  • Analysis:

    • Compare EC50: The EC50 of your VUF 8430 (Curve B) should be within the expected range (~50 nM).[1]

    • Confirm Mechanism: The response from your VUF 8430 stock should be completely blocked by the H4R antagonist (Curve C).

    • Benchmark: The maximal efficacy of VUF 8430 should be comparable to that of the reference full agonist, histamine.

Self-Validation Workflow

cluster_0 Control Experiments cluster_1 Validation Step A Run Dose-Response: Reference Agonist (Histamine) D Analyze Data A->D B Run Dose-Response: Test VUF 8430 Stock B->D C Run Dose-Response: VUF 8430 + H4R Antagonist C->D E EC50 of VUF 8430 matches literature values? D->E F Response blocked by antagonist? E->F Yes H Troubleshoot Stock: - Re-weigh & re-dissolve - Check solubility - Order new batch E->H No G Stock is Validated F->G Yes F->H No

Caption: Workflow for validating the integrity of a VUF 8430 stock solution.

References

  • Lim, H.D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 48-58. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Wang, L., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(9), 2615-2636. [Link]

  • Staus, D. P., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Clauzure, M., et al. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International Journal of Molecular Sciences, 23(3), 1378. [Link]

  • Kathmann, M., et al. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 307-313. [Link]

  • Szałaj, N., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules, 28(14), 5406. [Link]

  • Abu-El-Rub, E., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 858373. [Link]

  • Clauzure, M., et al. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International journal of molecular sciences, 23(3), 1378. [Link]

  • Ge, M., & Li, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Peters, G. J., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17029. [Link]

  • Lefkowitz, R. J., & Shenoy, S. K. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1045-1061. [Link]

  • Al-Hossaini, A. M., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. International Journal of Molecular Sciences, 24(21), 15273. [Link]

  • Wikipedia. (n.d.). VUF-8430. Wikipedia. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. Retrieved January 24, 2026, from [Link]

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Troubleshooting

VUF 8430 Dihydrobromide: A Technical Support and Troubleshooting Guide

Welcome to the comprehensive technical support center for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for VUF 8430 dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and experimental use of this potent histamine H4 receptor agonist. Our goal is to empower you with the knowledge to conduct reliable and reproducible experiments, troubleshoot common issues, and ensure the integrity of your research.

Section 1: Product Characteristics and Storage

This section provides crucial information on the fundamental properties of VUF 8430 dihydrobromide and the necessary conditions for maintaining its stability and purity.

Physicochemical Properties

A clear understanding of the physicochemical properties of VUF 8430 dihydrobromide is the first step toward its effective use.

PropertyValueSource
Chemical Name 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester dihydrobromide
Molecular Formula C₄H₁₁N₅S · 2HBr
Molecular Weight 323.05 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage and Stability: A Self-Validating System

Proper storage is paramount to preserving the activity of VUF 8430 dihydrobromide. Incorrect storage can lead to degradation, impacting experimental outcomes.

Powder:

  • Condition: Store at room temperature, desiccated.[1]

  • Rationale: VUF 8430 dihydrobromide is a salt and, like many guanidino compounds, can be hygroscopic.[2] Desiccation prevents the absorption of moisture, which can lead to chemical degradation and clumping of the powder.

  • Long-Term Stability: When stored correctly, the powder is stable for at least four years.[3]

Stock Solutions:

  • Recommended Solvents: High-purity water or DMSO.

  • Storage Conditions:

    • -80°C: Stable for up to 6 months.[4]

    • -20°C: Stable for up to 1 month.[4]

  • Light Sensitivity: Protect from light.[4]

  • Expert Insight: For maximum reproducibility, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. While some small molecules are resilient, repeated temperature fluctuations can introduce variability.[5]

Section 2: Solution Preparation and Handling

This section details the preparation of stock and working solutions, along with essential handling precautions.

Preparing Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reliable experimental results.

Solubility Data:

SolventMaximum ConcentrationSource
Water100 mM (32.31 mg/mL)
DMSO100 mM (32.31 mg/mL)

Step-by-Step Protocol for Reconstitution:

  • Equilibrate: Allow the vial of VUF 8430 dihydrobromide powder to reach room temperature before opening to prevent condensation of moisture onto the powder.

  • Solvent Addition: Add the desired volume of high-purity water or DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of powder, add 309.5 µL of solvent.

  • Solubilization: Vortex briefly to mix. If needed, sonication in a water bath can aid in complete dissolution, especially for higher concentrations in aqueous solutions.[4]

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials.

  • Storage: Immediately store the aliquots at -80°C or -20°C as recommended.

Safety and Handling

As a guanidino compound, VUF 8430 dihydrobromide requires careful handling to ensure researcher safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder or solutions. Nitrile gloves are a suitable choice.[4]

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.[2]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

  • Disposal: Dispose of waste in accordance with local regulations.

Section 3: Experimental Applications and Troubleshooting

This section provides guidance on using VUF 8430 dihydrobromide in common experimental setups and offers solutions to potential challenges.

Pharmacological Profile

VUF 8430 is a potent and selective agonist for the histamine H4 receptor, but it's crucial to be aware of its activity at other receptors to interpret results accurately.

ReceptorActivityAffinity (pKi)Source
Histamine H4 Full Agonist 7.5
Histamine H3Full Agonist6.0
Histamine H2Weak Partial Agonist< 4.0[6]
Histamine H1Inactive< 4.0[6]

Expert Insight: The full agonist activity at the H3 receptor is the most significant off-target effect. When designing experiments, consider using an H3 receptor antagonist as a control to confirm that the observed effects are mediated by the H4 receptor.

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by VUF 8430 initiates a cascade of intracellular events. The H4 receptor is coupled to the Gαi/o family of G proteins.[7] This leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1]

  • Activation of the MAPK/ERK signaling pathway.[8]

  • Mobilization of intracellular calcium (Ca²⁺).[1]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R binds G_protein Gαi/o βγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) PLC Phospholipase C G_protein->PLC activates (βγ) MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release PKA ↓ PKA cAMP->PKA Chemotaxis Chemotaxis MAPK->Chemotaxis Ca_release->Chemotaxis

Caption: H4 Receptor Signaling Pathway

FAQs and Troubleshooting

Q1: My VUF 8430 dihydrobromide solution appears cloudy or has precipitates after dilution in my cell culture medium. What should I do?

A1: Precipitation in cell culture media is a common issue with small molecules.[3][9] Here’s a systematic approach to troubleshooting:

  • Check the Final Concentration: Ensure the final concentration of VUF 8430 in your assay medium does not exceed its solubility limit in a complex aqueous environment. While highly soluble in pure water, its solubility can be lower in buffers containing salts and proteins.

  • Solvent Carryover: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.

  • pH of the Medium: Guanidinium compounds can be sensitive to pH changes.[10] Ensure the pH of your final assay buffer is within the physiological range (7.2-7.4).

  • Temperature Effects: Avoid drastic temperature changes when preparing your working solutions.[3] Allow all components to equilibrate to room temperature before mixing.

  • Filtration: If you suspect precipitation, you can try preparing a more concentrated working solution and then sterile-filtering it through a 0.22 µm filter before the final dilution into the assay medium.[4]

Q2: I am observing inconsistent results between experiments. Could my VUF 8430 be degrading?

A2: Inconsistent results can stem from compound instability. Here's how to ensure the integrity of your VUF 8430:

  • Adhere to Storage Guidelines: Strictly follow the recommended storage conditions for both the powder and stock solutions.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution. Repeated freezing and thawing of DMSO stocks can lead to water absorption, which can alter the concentration and potentially degrade the compound.[5]

  • Light Exposure: Protect your solutions from light at all stages of preparation and use.

  • Perform Quality Control: If you have access to HPLC-MS, you can verify the purity and concentration of your stock solution.

Q3: How can I be sure that the observed biological effect is mediated by the H4 receptor and not an off-target effect?

A3: This is a critical aspect of pharmacological studies. Here are some essential controls:

  • Use a Selective Antagonist: Pre-incubate your cells or tissue with a selective H4 receptor antagonist, such as JNJ 7777120, before adding VUF 8430. A reversal of the effect by the antagonist provides strong evidence for H4 receptor mediation.

  • Control for H3 Receptor Activity: As VUF 8430 has moderate affinity for the H3 receptor, consider using an H3 receptor-selective antagonist in a parallel experiment to rule out its involvement.

  • Use a Structurally Unrelated Agonist: If possible, confirm your findings with another potent and selective H4 receptor agonist that is structurally different from VUF 8430, such as 4-methylhistamine.[6]

  • Knockdown/Knockout Models: The gold standard is to use cells or animal models where the H4 receptor has been genetically knocked down or knocked out. The absence of a response to VUF 8430 in these models provides definitive evidence of H4 receptor involvement.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving VUF 8430 dihydrobromide.

Chemotaxis Assay with Human Monocyte-Derived Dendritic Cells (MoDCs)

This protocol is adapted from a study characterizing the pharmacological effects of VUF 8430.[6]

Materials:

  • Human monocyte-derived dendritic cells (MoDCs)

  • Chemotaxis chambers (e.g., Boyden chambers) with 5 µm pore size polycarbonate membranes

  • VUF 8430 dihydrobromide

  • Positive control (e.g., CCL2)

  • Cell culture medium

  • Trypan blue solution and hemocytometer

Procedure:

  • Cell Preparation: Culture and harvest MoDCs. Resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Prepare Chemoattractants: Prepare serial dilutions of VUF 8430 in cell culture medium. A typical concentration to elicit a strong response is 10 µM.[6] Include a positive control (e.g., 0.8 nM CCL2) and a negative control (medium alone).

  • Assay Setup:

    • Add 600 µL of the chemoattractant solutions (VUF 8430, positive control, negative control) to the lower wells of the chemotaxis chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add 250 µL of the MoDC suspension (2.5 x 10⁵ cells) to the upper chamber.

  • Incubation: Incubate the chamber for 1.5 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Counting:

    • After incubation, carefully remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the underside of the membrane or count the cells that have migrated into the lower chamber using a hemocytometer after staining with Trypan blue.

  • Data Analysis: Express the results as the number of migrated cells per well or as a percentage of the input cells.

Quality Control: A Self-Validating HPLC-MS Method

To ensure the integrity of your VUF 8430 dihydrobromide, a simple HPLC-MS analysis can be performed. This protocol provides a starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., single quadrupole or Q-TOF)

  • C18 reverse-phase column (e.g., 4.6 x 100 mm, 4 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of VUF 8430 dihydrobromide in the mobile phase.

  • Injection: Inject 1-5 µL of the sample.

  • Detection:

    • UV Detection: Monitor at a low wavelength, such as 195 nm, as guanidino compounds have poor chromophores.[11]

    • MS Detection: Use positive ion electrospray ionization (ESI+). The expected m/z for the parent ion of VUF 8430 (as the free base) is approximately 162.08.

  • Data Analysis:

    • Purity: Assess the purity by integrating the peak area of VUF 8430 relative to any impurity peaks in the chromatogram.

    • Identity: Confirm the identity by the mass-to-charge ratio (m/z) of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample VUF 8430 Powder Solution 1 mg/mL Solution Sample->Solution Solvent Mobile Phase Solvent->Solution HPLC HPLC System (C18 Column) Solution->HPLC UV UV Detector (195 nm) HPLC->UV MS Mass Spectrometer (ESI+) HPLC->MS Purity Purity (%) UV->Purity Identity Identity (m/z) MS->Identity

Caption: HPLC-MS Quality Control Workflow

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-55. [Link]

  • Massachusetts Institute of Technology. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. [Link]

  • Universität Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • ResearchGate. (2010). Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. [Link]

  • ResearchGate. (2025). Mapping histamine H4 receptor–ligand binding modes. [Link]

  • ResearchGate. 11: Signalling pathways of GPCRs, exemplified by the histamine receptor.... [Link]

  • Kooti, W., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Nigerian Medical Journal, 54(1), 33-36. [Link]

  • National Institutes of Health. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]

  • MicroSolv. Guanidine Analyzed with HPLC- AppNote. [Link]

  • MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. [Link]

  • ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl?. [Link]

  • YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. [Link]

  • ScienceLab.com. material safety data sheet - guanidine hydrochloride 99%. [Link]

  • MDPI. (2023). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. [Link]

  • SIELC. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • Wikipedia. Guanidine. [Link]

  • Wikipedia. VUF-8430. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]

  • National Center for Biotechnology Information. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. [Link]

  • ResearchGate. (2025). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

  • Charles River. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

  • MDPI. (2022). Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. [Link]

  • National Institutes of Health. (2019). Process characterization strategy for a precipitation step for host cell protein reduction. [Link]

  • BioProcess International. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. [Link]

  • MDPI. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. [Link]

  • Beermann, S., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Cytokine, 76(2), 551-559. [Link]

  • ResearchGate. Schematic models of histamine recognition, receptor activation, and G.... [Link]

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Troubleshooting

VUF 8430 Technical Support Center: Isolating H3/H4 Receptor Activity from H2 Partial Agonism

Welcome to the technical support resource for researchers utilizing VUF 8430. This guide is designed to provide in-depth, practical solutions for controlling the compound's partial agonist activity at the histamine H2 re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing VUF 8430. This guide is designed to provide in-depth, practical solutions for controlling the compound's partial agonist activity at the histamine H2 receptor, ensuring the accurate characterization of its effects on H3 and H4 receptors. My insights are drawn from extensive experience in GPCR pharmacology and assay development.

Understanding the Pharmacology of VUF 8430

VUF 8430 is a valuable pharmacological tool, primarily recognized as a potent and selective histamine H4 receptor (H4R) agonist.[1][2][3] However, its utility is nuanced by its activity at other histamine receptors. A comprehensive understanding of its receptor profile is the first step in designing robust experiments.

VUF 8430 exhibits a complex pharmacological profile:

  • Primary Target (High Affinity): Full agonist at the histamine H4 receptor.[1][2]

  • Secondary Target (Moderate Affinity): Full agonist at the histamine H3 receptor.[1][2]

  • Off-Target Activity (Low Affinity): Weak partial agonist at the histamine H2 receptor.[1][2]

This multi-receptor activity necessitates careful experimental design to isolate and study the effects mediated by the H3 and H4 receptors without confounding signals from H2 receptor activation.

Pharmacological Profile of VUF 8430
ReceptorAffinity (pKi)Functional ActivityPotency (pEC50)
Histamine H4 7.5Full Agonist7.3
Histamine H3 6.0Full Agonist-
Histamine H2 LowWeak Partial Agonist-

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges researchers encounter when working with VUF 8430, with a focus on mitigating its H2 receptor activity.

Q1: I'm seeing an unexpected increase in cAMP levels in my cells treated with VUF 8430. Is this expected?

A1: Yes, this is a potential and expected observation, particularly in cell systems endogenously or recombinantly expressing the histamine H2 receptor. The H2 receptor is canonically coupled to the Gs signaling pathway, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[4] Since VUF 8430 is a weak partial agonist at the H2 receptor, it can elicit a submaximal increase in cAMP, which might confound the interpretation of its effects on the Gi-coupled H3 and H4 receptors (which typically decrease cAMP levels).[1][5]

Q2: How can I be sure that the cAMP increase I'm observing is due to H2 receptor activation and not an artifact?

A2: This is a critical question of experimental validity. To confirm that the observed cAMP elevation is H2-mediated, you should employ a selective H2 receptor antagonist. Pre-incubating your cells with an appropriate concentration of an H2 antagonist, such as ranitidine or cimetidine, should block the VUF 8430-induced cAMP increase. If the cAMP response to VUF 8430 is abolished in the presence of the H2 antagonist, this provides strong evidence for H2 receptor involvement.

Q3: What concentration of H2 antagonist should I use to block VUF 8430's activity at the H2 receptor?

A3: The optimal concentration of an H2 antagonist needs to be empirically determined for your specific cell system and experimental conditions. The goal is to use a concentration that is sufficient to fully block the H2 receptor-mediated effects of VUF 8430 without causing off-target effects on the H3 and H4 receptors.

A good starting point is to use the H2 antagonist at a concentration approximately 10- to 100-fold higher than its reported Ki or pA2 value for the H2 receptor. For example:

  • Ranitidine: Has a pA2 of approximately 6.95-7.2 for the H2 receptor.[6] A starting concentration range of 1-10 µM is reasonable.

  • Cimetidine: Has a pA2 of approximately 6.1 for the H2 receptor. A starting concentration range of 10-100 µM may be necessary.

Crucially, you must validate that the chosen concentration of the H2 antagonist does not affect the signaling of VUF 8430 at the H3 and H4 receptors. This can be done by running a parallel experiment in a cell line expressing only H3 or H4 receptors and confirming that the antagonist does not alter the VUF 8430 dose-response curve.

Q4: I'm still having trouble interpreting my results. How can I design a definitive experiment to isolate the H3/H4 effects of VUF 8430?

A4: A well-designed experiment with proper controls is paramount. The following experimental workflow is recommended to definitively parse out the receptor-specific effects of VUF 8430.

Figure 1: Experimental workflow for controlling H2 receptor activity.

Experimental Protocols

Here, I provide a detailed, step-by-step methodology for a common application: measuring cAMP levels in response to VUF 8430 in a cell line co-expressing H2, H3, and H4 receptors.

Protocol 1: cAMP Accumulation Assay in CHO-K1 Cells Co-expressing Histamine Receptors

This protocol is designed for a 96-well plate format and utilizes a commercially available cAMP assay kit.

Materials:

  • CHO-K1 cells stably co-expressing human H2, H3, and H4 receptors

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)

  • VUF 8430

  • Histamine (as a full agonist control)

  • Forskolin (to stimulate adenylyl cyclase and measure H3/H4-mediated inhibition)

  • Ranitidine or Cimetidine (as H2 antagonists)

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or similar)

  • 96-well white opaque cell culture plates

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a cell dissociation solution and resuspend in culture medium.

    • Seed cells into a 96-well white opaque plate at a pre-determined optimal density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed stimulation buffer.

    • For the "H2-blocked" wells, add 50 µL of stimulation buffer containing the desired concentration of the H2 antagonist (e.g., 10 µM ranitidine).

    • For the "unblocked" wells, add 50 µL of stimulation buffer with the vehicle control for the antagonist.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Agonist Stimulation:

    • Prepare a serial dilution of VUF 8430 and histamine in stimulation buffer at 2x the final desired concentration.

    • Add 50 µL of the agonist dilutions to the appropriate wells.

    • For wells measuring inhibition of forskolin-stimulated cAMP, add a constant concentration of forskolin along with the VUF 8430.

    • Incubate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves for VUF 8430 in the presence and absence of the H2 antagonist.

    • Compare the curves to determine the contribution of H2 receptor activation to the overall response.

Figure 2: Workflow for the cAMP accumulation assay.

Signaling Pathways Overview

To aid in data interpretation, the following diagram illustrates the primary signaling pathways of the histamine receptors relevant to VUF 8430.

Histamine_Signaling cluster_VUF8430 VUF 8430 cluster_receptors Histamine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers VUF8430 VUF 8430 H2R H2 Receptor VUF8430->H2R Weak Partial Agonist H3R H3 Receptor VUF8430->H3R Full Agonist H4R H4 Receptor VUF8430->H4R Full Agonist Gs Gs H2R->Gs Gi Gi/o H3R->Gi H4R->Gi AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down

Figure 3: VUF 8430 signaling at H2, H3, and H4 receptors.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 45–55. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., Van Dam, C. M., De Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Simon, T., & Lüllmann, H. (1983). What are the differences between the H2-receptor antagonists? Hepato-gastroenterology, 30(2), 59–64. [Link]

  • H2 Blockers (Cimetidine, Ranitidine, Famotidine, Nizatidine) Mnemonic for USMLE. (2022, February 17). [Video]. YouTube. [Link]

  • VUF-8430. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Helman, C. A., & Tim, L. O. (1983). Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist. Pharmacotherapy, 3(4), 185–192. [Link]

  • Antihistamine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Luo, J., Chen, Q., Zhang, J., Li, H., & Chen, J. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of neurochemistry, 130(5), 655–667. [Link]

  • Lim, H. D., de Graaf, C., de Esch, I. J., Leurs, R., & Bakker, R. A. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. [Link]

  • Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). The pharmacology of cimetidine, a new histamine H2-receptor antagonist. British journal of pharmacology, 53(3), 435P–436P. [Link]

  • Norris, D. B., Rising, T. J., & Wood, T. P. (1982). 3H-cimetidine and the H2-receptor. Nature, 298(5872), 395–396. [Link]

  • Measuring partial and biased agonism at GPCRs on the FDSS/μCell. (n.d.). Montana Molecular. Retrieved January 24, 2026, from [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., Van Dam, C. M., De Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651. [Link]

  • Bongers, G., van Koppen, C. J., & Leurs, R. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Daly, M. J., Humphray, J. M., & Stables, R. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. British journal of pharmacology, 72(1), 49–54. [Link]

  • Lecklin, A., Etu-Seppälä, P., & Tuomisto, L. (1998). Effects of intracerebroventricularly infused histamine and selective H1, H2 and H3 agonists on food and water intake and urine flow in Wistar rats. Brain research, 793(1-2), 279–288. [Link]

  • Gbahou, F., Vincent, L., Humbert-Claude, M., Tardivel-Lacombe, J., Gicquel, S., & Le-Goux, P. (2006). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 147(7), 768–776. [Link]

  • Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in pharmacology, 8, 18. [Link]

  • Pyka, A., Kedzierska, E., & Marona, H. (2010). ChemInform Abstract: Synthesis and Pharmacology of Two New Histamine Receptor Antagonists Related to Ranitidine. ChemInform, 41(32). [Link]

  • Kumar, A., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Archiv der Pharmazie, 355(2), e2100329. [Link]

  • Wang, D., et al. (2020). Rapid oxidation of histamine H2-receptor antagonists by peroxymonosulfate during water treatment: Kinetics, products, and toxicity evaluation. Water research, 185, 116248. [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]

  • van der Goot, H., Bast, A., & Timmerman, H. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 34(11), 3447–3452. [Link]

  • Gard, P. R., & Alexander, S. P. (2013). Biased agonism: an emerging paradigm in GPCR drug discovery. British journal of pharmacology, 170(5), 941–943. [Link]

  • Szałach, Ł. P., et al. (2021). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Leurs, R., Smit, M. J., & Timmerman, H. (1995). Molecular pharmacological aspects of histamine receptors. Pharmacology & therapeutics, 66(3), 413–463.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating H4 Receptor Activation by VUF 8430 Dihydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a host of inflammatory and immune-mediated disor...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a host of inflammatory and immune-mediated disorders, including asthma, allergic rhinitis, and atopic dermatitis.[1][2] Unlike the well-known H1 and H2 receptors, the H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T-cells, where it modulates critical immune processes like chemotaxis and cytokine release.[2][3][4]

Pharmacological tools are indispensable for dissecting the complex biology of this receptor. VUF 8430 dihydrobromide is a potent and widely used non-imidazole agonist for this purpose.[5] However, rigorous validation of its activity is not a mere checkbox exercise; it is the foundation upon which reliable and translatable data are built. This guide provides a comprehensive framework for validating H4R activation by VUF 8430, focusing on the causality behind experimental choices, self-validating protocols, and a comparative analysis with other key pharmacological agents.

Understanding the Primary Tool: VUF 8430

VUF 8430 (S-(2-guanidylethyl)-isothiourea) is a high-affinity, full agonist at the human H4 receptor.[5][6] Its non-imidazole structure distinguishes it from early histamine-like ligands. While it is an invaluable tool, its utility is defined by its selectivity profile. A critical consideration for any experiment is that VUF 8430 also demonstrates considerable full agonist activity at the histamine H3 receptor (H3R).[6][7] It possesses negligible affinity for H1 and H2 receptors.[5] This dual H4R/H3R activity is not a flaw but a characteristic that must be accounted for experimentally to ensure that observed effects are correctly attributed to H4R activation.

Comparative Pharmacology: The Key to Specificity

No single compound can tell the whole story. A robust validation strategy relies on a panel of well-characterized ligands to build a conclusive pharmacological narrative. The choice of comparators should be deliberate, designed to control for off-target effects and confirm the mechanism of action.

CompoundPrimary Target(s) & ActivityKey Secondary Target(s) & ActivityRationale for Use
VUF 8430 H4R (Full Agonist)H3R (Full Agonist)The primary tool being validated.[6][7]
Histamine H1R, H2R, H3R, H4R (Agonist)-The endogenous, non-selective agonist; serves as a benchmark control.
4-methylhistamine H4R (Full Agonist)H2R (Potent Agonist)A complementary H4R agonist whose primary off-target is H2R, not H3R.[2][7]
JNJ 7777120 H4R (Antagonist / Inverse Agonist)>1000-fold selective over other HRsThe "gold standard" selective H4R antagonist to confirm H4R-mediated effects.[8][9]
Clozapine Multiple (Dopamine, Serotonin)H4R (Partial Agonist)An example of a partial agonist, useful for studying differential signaling.[10][11]
Thioperamide H3R/H4R (Antagonist / Inverse Agonist)-A non-selective H3/H4 antagonist to contrast with JNJ 7777120.[8][12]

This panel allows for a process of elimination. If VUF 8430 and 4-methylhistamine both elicit a response, but only the VUF 8430 effect is blocked by an H3R antagonist, it points to a mixed H3/H4 signal. Conversely, if the effects of both agonists are potently blocked by JNJ 7777120, it builds a strong case for H4R mediation.

H4 Receptor Signaling: The Basis for Assay Selection

The H4R is canonically coupled to the Gi/o family of G-proteins.[1][3] Agonist binding initiates a cascade of intracellular events that provide measurable readouts for receptor activation. Understanding this pathway is crucial for selecting appropriate and mechanistically relevant assays.

Upon activation, the Gi/o protein dissociates, leading to two primary signaling events:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Activation of Phospholipase C (PLC): The Gβγ subunit complex can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][14]

H4R_Signaling cluster_membrane H4R H4 Receptor G_protein Gi/o Protein (α, βγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates VUF8430 VUF 8430 VUF8430->H4R Binds cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 via IP₃ Pathway Validation_Workflow cluster_primary Primary Validation cluster_secondary Secondary Confirmation cluster_selectivity Selectivity Profiling start 1. Primary Assay (e.g., Calcium Mobilization) dose 2. Dose-Response Curve (Calculate EC₅₀ for VUF 8430) start->dose antagonist 3. Antagonist Blockade (Pre-treat with JNJ 7777120) dose->antagonist secondary_assay 4. Orthogonal Assay (e.g., cAMP Inhibition) antagonist->secondary_assay Confirm H4R Specificity functional_assay 5. Functional Assay (e.g., Mast Cell Degranulation) secondary_assay->functional_assay off_target 6. Off-Target Check (Use H3R-expressing cells or H3R-selective antagonist) functional_assay->off_target Confirm Functional Relevance

Logical Workflow for H4R Agonist Validation

Experimental Protocols for H4R Activation

The following protocols provide detailed methodologies for key assays. They are designed as templates that should be optimized for specific cell systems and laboratory equipment.

Protocol 1: Calcium Mobilization Assay

This is often the primary assay due to its robust signal window and straightforward execution.

  • Principle: H4R activation via the Gi/o-PLC-IP3 pathway causes a transient increase in intracellular Ca2+. This is detected by a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM), and the signal is read over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). [14][15]* Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H4 receptor (and preferably a promiscuous G-protein like Gα15/qi5 to amplify the signal). [16][17] * VUF 8430, Histamine, JNJ 7777120.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • 384-well black-walled, clear-bottom microplates.

  • Methodology:

    • Cell Plating: Seed H4R-expressing cells into 384-well plates at a pre-determined optimal density and incubate overnight (37°C, 5% CO2). [17] 2. Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in Assay Buffer. Aspirate the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.

    • Compound Plate Preparation: Prepare a 5X concentration plate of your compounds (VUF 8430 dose-response, histamine control, buffer control). For antagonist validation, prepare a plate where cells will be pre-incubated with JNJ 7777120 (e.g., 1 µM) for 15-30 minutes before adding the agonist.

    • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compounds from the source plate to the cell plate while simultaneously reading fluorescence (e.g., Excitation: 488 nm, Emission: 525 nm) every second for at least 120 seconds. [14]* Data Analysis & Interpretation:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of VUF 8430 to generate a dose-response curve and calculate the EC50 value.

    • Self-Validation: The response to VUF 8430 should be significantly and rightward-shifted (or completely blocked) in the wells pre-treated with the H4R antagonist JNJ 7777120. [2]

Protocol 2: cAMP Inhibition Assay

This assay directly measures the other arm of Gi/o signaling and is an excellent orthogonal method to confirm the findings from the calcium assay.

  • Principle: H4R activation inhibits adenylyl cyclase, leading to a drop in cAMP. To measure this decrease, intracellular cAMP is first artificially elevated using an adenylyl cyclase activator like forskolin. The subsequent reduction in cAMP upon agonist addition is then quantified, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor. [18][19]* Materials:

    • H4R-expressing cells (as above).

    • VUF 8430, JNJ 7777120.

    • Forskolin.

    • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor).

    • 384-well low-volume white microplates.

  • Methodology:

    • Cell Plating: Seed cells as described in Protocol 1.

    • Compound Addition & Stimulation:

      • Add varying concentrations of VUF 8430 to the wells.

      • Simultaneously or shortly after, add a fixed concentration of forskolin (typically a concentration that gives ~80% of the maximal cAMP signal, e.g., 1-10 µM).

      • For antagonist mode, pre-incubate with JNJ 7777120 before adding the agonist and forskolin.

    • Incubation: Incubate for the time recommended by the assay manufacturer (e.g., 30 minutes at room temperature).

    • Detection: Add the detection reagents from the cAMP kit (e.g., HTRF antibody-conjugates or luciferase substrate). Incubate as required.

    • Measurement: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

  • Data Analysis & Interpretation:

    • The signal (e.g., HTRF ratio) is inversely proportional to the amount of cAMP.

    • Plot the signal against the log concentration of VUF 8430 to calculate an IC50 value, which represents the potency for cAMP inhibition.

    • Causality Check: The ability of VUF 8430 to inhibit the forskolin-stimulated cAMP production is the key result. This inhibition should be reversed by the H4R antagonist JNJ 7777120.

Protocol 3: Mast Cell Degranulation Assay

This functional assay provides a more physiologically relevant context, as mast cells are a primary native cell type expressing H4R.

  • Principle: Activation of H4R on certain mast cell types can induce or potentiate degranulation, the release of inflammatory mediators stored in granules. [12][20]This can be measured by quantifying the activity of a co-released enzyme, such as β-hexosaminidase, in the cell supernatant.

  • Materials:

    • Mast cell line (e.g., LAD-2, HMC-1) or primary human mast cells. [4] * VUF 8430, JNJ 7777120.

    • Assay Buffer (e.g., Tyrode's Buffer).

    • β-hexosaminidase substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer).

    • 96-well plates.

  • Methodology:

    • Cell Preparation: Wash mast cells and resuspend in Assay Buffer at a desired concentration.

    • Incubation with Compounds: Aliquot cells into a 96-well plate. Add VUF 8430 (at various concentrations) or controls. For antagonist testing, pre-incubate cells with JNJ 7777120 for 15-30 minutes before adding VUF 8430. [21]Incubate for 30 minutes at 37°C.

    • Collect Supernatant: Pellet the cells by centrifugation (e.g., 300 x g for 5 min). Carefully collect the supernatant, which contains the released granule contents.

    • Enzyme Assay:

      • In a new plate, mix a sample of the supernatant with the pNAG substrate solution.

      • Incubate for 60-90 minutes at 37°C to allow the enzyme to act on the substrate.

      • Add Stop Solution.

    • Measurement: Read the absorbance at 405 nm on a standard plate reader.

  • Data Analysis & Interpretation:

    • Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cell lysis with Triton X-100).

    • A dose-dependent increase in degranulation by VUF 8430, which is blocked by JNJ 7777120, validates functional H4R activation in an immune cell context. [12][21]

Conclusion

Validating the activation of the H4 receptor by VUF 8430 is a multi-faceted process that goes beyond a single experiment. It requires a thoughtful selection of complementary pharmacological tools to control for its known H3R activity. By employing a logical workflow that combines primary (Calcium), secondary (cAMP), and functional (Mast Cell Degranulation) assays, researchers can build a robust and unambiguous case for H4R-mediated effects. This rigorous, evidence-based approach ensures that the data generated are reliable, reproducible, and ultimately, valuable in the quest to develop novel H4R-targeted therapeutics.

References

  • Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. Available from: [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology. Available from: [Link]

  • Szałaj, N., et al. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules, 27(21), 7295. Available from: [Link]

  • Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. Available from: [Link]

  • Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 65. Available from: [Link]

  • Ghaffar, A., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

  • Burbano, C., et al. (2021). Identification of TSPAN4 as Novel Histamine H4 Receptor Interactor. International Journal of Molecular Sciences, 22(16), 8535. Available from: [Link]

  • Thangam, E. B., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. Available from: [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. Available from: [Link]

  • Panula, P., et al. (2015). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 172(1), 1-1. Available from: [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. Available from: [Link]

  • Goto, Y., et al. (2016). Involvement of the histamine H4 receptor in clozapine-induced hematopoietic toxicity: Vulnerability under granulocytic differentiation of HL-60 cells. Human & Experimental Toxicology, 35(9), 970-981. Available from: [Link]

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  • Hofstra, C. L., et al. (2003). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. Available from: [Link]

  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Jemima, E. A., et al. (2014). Functional characterization of histamine H4 receptor on human mast cells. Molecular Immunology, 62(1), 19-28. Available from: [Link]

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Comparative

A Head-to-Head Comparison of VUF 8430 and 4-Methylhistamine for H4 Receptor Agonism

A Technical Guide for Researchers in Immunology and Drug Discovery The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune disorders, includin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Immunology and Drug Discovery

The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune disorders, including asthma, atopic dermatitis, and allergic rhinitis.[1][2][3][4] As a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells such as mast cells, eosinophils, dendritic cells, and T-cells, its activation modulates critical immune responses like chemotaxis and cytokine release.[1][5] For researchers investigating the intricate roles of the H4R, the choice of a suitable agonist is a critical experimental decision. This guide provides an in-depth, data-driven comparison of two widely used H4R agonists: VUF 8430 dihydrobromide and 4-methylhistamine.

Unveiling the Contenders: Chemical and Pharmacological Profiles

4-Methylhistamine , a derivative of histamine, was one of the first identified potent and selective agonists for the H4 receptor.[2] Its discovery was a significant step in enabling the pharmacological interrogation of this receptor subtype.

VUF 8430 (S-(2-guanidylethyl)-isothiourea) is a potent, non-imidazole H4R agonist.[6] Its distinct chemical structure offers a different scaffold for receptor interaction compared to the imidazole-based 4-methylhistamine, making it a valuable tool for comparative studies.[6][7]

Head-to-Head Comparison: Potency, Selectivity, and Functional Activity

A direct comparison of VUF 8430 and 4-methylhistamine reveals distinct pharmacological profiles that dictate their suitability for different experimental contexts. Both are full agonists at the human H4 receptor, but their affinities and activities at other histamine receptor subtypes diverge significantly.[7][8]

ParameterVUF 8430 dihydrobromide4-MethylhistamineKey Insights
H4R Affinity (pKi) 7.5 (human)~7.3 (human)[2]Both compounds exhibit high, nanomolar affinity for the human H4 receptor.
H4R Potency (pEC50) 7.3 (human)7.4 (human)[2]Both are potent full agonists at the human H4 receptor.
H3R Affinity (pKi) 6.0< 5.0VUF 8430 displays moderate affinity for the H3 receptor, where it also acts as a full agonist. 4-methylhistamine has low affinity for the H3R.[7][8]
H2R Activity Weak partial agonistPotent full agonist (pEC50 = 6.8)[8]This is a critical point of differentiation. 4-methylhistamine is nearly as active as histamine at the H2 receptor, leading to potential off-target effects in systems expressing H2R.[8] VUF 8430 is significantly less active at H2R.[7][8]
H1R Activity Inactive[8]Inactive[8]Neither compound shows significant activity at the H1 receptor.
In Vivo H2R-mediated Effects Weak gastric acid secretion at high doses[7][8]Significant gastric acid secretion[8]The in vitro H2R activity of 4-methylhistamine translates to pronounced in vivo effects, which can be a confounding factor in systemic studies.
Functional Activity Induces chemotaxis of monocyte-derived dendritic cells[7][8]Induces chemotaxis of mast cells and eosinophils[3][5]Both agonists effectively trigger key H4R-mediated cellular responses.

Expert Interpretation: The data clearly indicates that while both compounds are potent H4R agonists, VUF 8430 offers a more selective profile by avoiding significant H2 receptor activation. This is a crucial advantage in experimental systems where H2R co-expression could lead to ambiguous results. For instance, in studies of immune cell function where H2R-mediated effects on cytokine release or cellular activation are undesirable, VUF 8430 would be the superior choice. Conversely, 4-methylhistamine's dual H4/H2 agonism, while a limitation for selective H4R studies, could be leveraged in specific contexts where the combined activation of both receptors is of interest.

Visualizing the Mechanism: H4 Receptor Signaling

Activation of the H4 receptor by an agonist like VUF 8430 or 4-methylhistamine initiates a cascade of intracellular events. The H4R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), which in turn leads to intracellular calcium mobilization and the activation of protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis.[5]

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) Calcium Ca²⁺ Mobilization PLC->Calcium Stimulates Agonist VUF 8430 or 4-Methylhistamine Agonist->H4R Binds to G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Chemotaxis Chemotaxis cAMP->Chemotaxis Modulates Calcium->Chemotaxis Leads to

Caption: H4 Receptor Signaling Cascade.

Experimental Protocols: A Guide to Characterizing H4R Agonists

To ensure the validity and reproducibility of research findings, rigorous experimental protocols are paramount. Below are methodologies for key assays used to characterize and compare H4R agonists.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Utilize membranes from cell lines stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]histamine), and varying concentrations of the unlabeled test compound (VUF 8430 or 4-methylhistamine).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.[9]

GTPγS Binding Assay: Assessing G Protein Activation (EC50)

This functional assay measures the activation of G proteins upon agonist binding to the H4 receptor, providing a direct readout of receptor agonism.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing cell membranes expressing the H4 receptor, GDP, and the test agonist at various concentrations.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced receptor activation catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound using rapid filtration.

  • Measurement: Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).

GTP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membranes H4R-expressing Membranes Incubate_1 Pre-incubate Membranes + Agonist + GDP Membranes->Incubate_1 Agonist Test Agonist (VUF 8430 or 4-MH) Agonist->Incubate_1 GDP GDP GDP->Incubate_1 Add_GTPgS Add [³⁵S]GTPγS (Initiate Reaction) Incubate_1->Add_GTPgS Incubate_2 Incubate at 30°C Add_GTPgS->Incubate_2 Filter Rapid Filtration Incubate_2->Filter Count Scintillation Counting Filter->Count Plot Plot Dose-Response Curve (Determine EC50 & Emax) Count->Plot

Caption: GTPγS Binding Assay Workflow.

Conclusion and Recommendations

Both VUF 8430 and 4-methylhistamine are indispensable tools for probing the function of the histamine H4 receptor. However, their distinct selectivity profiles necessitate careful consideration in experimental design.

  • For selective H4R activation , particularly in systems where H2R or H3R are expressed and could produce confounding effects, VUF 8430 is the agonist of choice . Its negligible activity at H1 and H2 receptors, coupled with its high potency at H4R, provides a cleaner pharmacological profile for dissecting H4R-specific pathways.

  • 4-Methylhistamine remains a valuable tool , especially for historical comparison and in cellular systems devoid of H2 receptors. Its potent H4R agonism is well-established, but researchers must remain vigilant about its significant H2R activity and control for potential off-target effects in their experiments.

By understanding the nuanced pharmacological differences between these two key agonists and employing rigorous, validated experimental protocols, researchers can confidently advance our understanding of the H4 receptor's role in health and disease, paving the way for novel therapeutic strategies.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • Smuda, K., & Salaga, M. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules, 27(19), 6176. [Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. [Link]

  • Leurs, R., de Esch, I. J. P., & Thurmond, R. L. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 1–2. [Link]

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  • Nishimura, T., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6393. [Link]

  • Gutzmer, R., et al. (2011). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 164(2b), 535–546. [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 34-43. [Link]

  • ResearchGate. (n.d.). 4-Methylhistamine is a potent and selective H 4 R full agonist. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(22), 6650–6651. [Link]

  • Schneider, E. H., et al. (2010). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 160(3), 638–654. [Link]

  • Al-Dossary, A. A., et al. (2023). Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model. International Journal of Molecular Sciences, 24(16), 12988. [Link]

  • Wifling, D., et al. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(18), 10006. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33. [Link]

  • Seifert, R., et al. (2011). Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences, 32(11), 671–683. [Link]

  • The Assay Depot. (n.d.). H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. [Link]

Sources

Validation

A Researcher's Guide to Navigating H3/H4 Receptor Pharmacology: VUF 8430 dihydrobromide vs. Clobenpropit

In the intricate world of histamine receptor research, the selection of appropriate pharmacological tools is paramount to elucidating the distinct and overlapping roles of the H3 and H4 receptors (H3R and H4R). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of histamine receptor research, the selection of appropriate pharmacological tools is paramount to elucidating the distinct and overlapping roles of the H3 and H4 receptors (H3R and H4R). This guide provides an in-depth, objective comparison of two widely utilized research compounds: VUF 8430 dihydrobromide, primarily known as a potent H4R agonist with H3R activity, and clobenpropit, a classical H3R antagonist/inverse agonist that also exhibits affinity for the H4R. This analysis is grounded in experimental data to empower researchers in making informed decisions for their H3R and H4R studies.

Introduction to the Ligands

VUF 8430 dihydrobromide is a potent, non-imidazole agonist for the histamine H4 receptor.[1] Its high affinity and efficacy at the H4R have made it a valuable tool for investigating the physiological and pathophysiological functions of this receptor, particularly in the context of immune responses and inflammation. However, it is crucial to recognize that VUF 8430 also demonstrates full agonist activity at the histamine H3 receptor, a factor that must be considered in experimental design and data interpretation.[2][3][4][5]

Clobenpropit is a well-established and potent antagonist/inverse agonist at the histamine H3 receptor.[6] For many years, it has been instrumental in defining the role of the H3R as a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[2][7] More recent investigations have revealed that clobenpropit also binds to the H4 receptor, where it acts as a partial agonist.[8] This dual activity necessitates careful consideration of its use in studies aiming to selectively target either receptor.

Head-to-Head Comparison: Pharmacological Profile

The utility of a pharmacological tool is defined by its affinity (how well it binds), efficacy (the response it elicits), and selectivity (its preference for one target over others). The following table summarizes the key pharmacological parameters of VUF 8430 and clobenpropit at the human H3 and H4 receptors, based on available experimental data.

ParameterVUF 8430 dihydrobromideClobenpropit
H4 Receptor Affinity (Ki) 31.6 nM[1][9]13 nM[8]
H4 Receptor Functional Activity Potent Agonist (EC50 = 50 nM)[1]Partial Agonist[8]
H3 Receptor Affinity (pKi) Reasonable affinity (pKi not specified)9.44 (human)[8]
H3 Receptor Functional Activity Full Agonist[2][3][4][5]Antagonist/Inverse Agonist (pEC50 = 8.07)[8]
H1 & H2 Receptor Activity Inactive[2][3][4]Low affinity (pKi of 5.2 and 5.6, respectively)[8]

Expert Insights: The data clearly illustrates the distinct yet overlapping profiles of these two compounds. VUF 8430 is a potent dual agonist at H3R and H4R, with a slightly higher affinity for the H4R. In contrast, clobenpropit exhibits a more complex profile as a potent H3R antagonist/inverse agonist with partial agonist activity at the H4R. The choice between these two ligands will, therefore, depend on the specific research question. For studies aiming to activate H4R, VUF 8430 is a suitable choice, but its concomitant activation of H3R must be accounted for, potentially by using an H3R antagonist in control experiments. Clobenpropit, on the other hand, can be used to block H3R signaling while simultaneously eliciting a partial activation of H4R.

Signaling Pathways: A Visual Guide

Understanding the downstream signaling cascades of H3R and H4R is crucial for interpreting experimental results. Both receptors are primarily coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][9][10][11] The βγ subunits of the G protein can also modulate ion channels.[7] The H4R has also been implicated in Gq-mediated signaling, leading to calcium mobilization.[11]

H3R_Signaling VUF_8430 VUF 8430 (Agonist) H3R H3 Receptor VUF_8430->H3R Activates Clobenpropit Clobenpropit (Antagonist) Clobenpropit->H3R Blocks Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibits K_channel K⁺ Channel Gi_o->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release H4R_Signaling VUF_8430 VUF 8430 (Agonist) H4R H4 Receptor VUF_8430->H4R Activates Clobenpropit Clobenpropit (Partial Agonist) Clobenpropit->H4R Partially Activates Gi_o Gi/o Protein H4R->Gi_o Activates Gq Gq Protein H4R->Gq Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Immune_Response Immune Cell Chemotaxis cAMP->Immune_Response IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Immune_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the activity of compounds like VUF 8430 and clobenpropit at H3 and H4 receptors.

Radioligand Binding Assay (for determining affinity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing H3R or H4R start->prep incubate Incubate membranes with radioligand (e.g., [³H]-Nα-methylhistamine for H3R) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a suitable buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Nα-methylhistamine for H3R), and a range of concentrations of the unlabeled test compound (VUF 8430 or clobenpropit).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Functional Assay (for determining efficacy and potency)

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a key second messenger in H3R and H4R signaling.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the H3 or H4 receptor in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add varying concentrations of the test compound (VUF 8430 or clobenpropit). For antagonist/inverse agonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Forskolin Stimulation (for Gi-coupled receptors): To measure the inhibition of cAMP production, stimulate the cells with forskolin, a direct activator of adenylyl cyclase.

  • Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).

Conclusion and Recommendations

The choice between VUF 8430 dihydrobromide and clobenpropit for H3/H4 receptor studies is not a matter of one being superior to the other, but rather which compound's specific pharmacological profile is best suited for the experimental question at hand.

  • For selective activation of H4R: VUF 8430 is a potent agonist, but its H3R agonist activity must be considered. The use of a selective H3R antagonist in parallel experiments is highly recommended to dissect the H4R-specific effects.

  • For studying H3R antagonism/inverse agonism: Clobenpropit is a well-validated tool. However, researchers must be aware of its partial agonist activity at the H4R, which could influence experimental outcomes, especially in systems where both receptors are expressed.

  • For investigating dual H3R/H4R modulation: Both compounds can be valuable. The contrasting activities of VUF 8430 (dual agonist) and clobenpropit (H3R antagonist/H4R partial agonist) can be leveraged to probe the complex interplay between these two receptors.

Ultimately, a thorough understanding of the pharmacology of these compounds, coupled with rigorous experimental design and appropriate controls, will enable researchers to generate high-quality, reproducible data and advance our understanding of histamine H3 and H4 receptor biology.

References

  • Francis, H., et al. (2011). The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis. Hepatology, 54(5), 1718-28. Available at: [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47-58. Available at: [Link]

  • Smits, R. A., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993-3003. Available at: [Link]

  • Jiang, W., et al. (2013). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 127(4), 481-93. Available at: [Link]

  • Huang, Y., et al. (2007). The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons. European Journal of Pharmacology, 561(1-3), 67-74. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 47–58. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47–58. Available at: [Link]

  • Huang, Y., et al. (2007). The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons. European Journal of Pharmacology, 561(1-3), 67–74. Available at: [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47–58. Available at: [Link]

  • Francis, H., et al. (2011). The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis. Hepatology, 54(5), 1718–1728. Available at: [Link]

  • Francis, H., et al. (2011). The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis. Hepatology, 54(5), 1718–1728. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47–58. Available at: [Link]

  • Francis, H., et al. (2011). The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis. Hepatology, 54(5), 1718–1728. Available at: [Link]

  • Francis, H., et al. (2011). The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis. Hepatology, 54(5), 1718–1728. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Smits, R. A. M., et al. (2011). Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. Journal of Medicinal Chemistry, 54(8), 2993–3003. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 16969. Available at: [Link]

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Comparative

VUF 8430: A Deep Dive into Histamine H4 Receptor Selectivity and Cross-Reactivity

A Comparative Guide for Researchers and Drug Development Professionals In the intricate world of cellular signaling, the histamine H4 receptor stands out as a compelling target for therapeutic intervention in inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, the histamine H4 receptor stands out as a compelling target for therapeutic intervention in inflammatory and immune disorders. VUF 8430, a potent and selective agonist, has emerged as a critical tool for elucidating the physiological and pathophysiological roles of this receptor. This guide provides an in-depth analysis of VUF 8430's cross-reactivity profile with other histamine receptor subtypes (H1, H2, and H3), offering a comprehensive comparison based on experimental data to inform robust experimental design and interpretation.

The Critical Importance of Receptor Selectivity

Histamine, a biogenic amine, orchestrates a wide array of physiological responses by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, leading to diverse and sometimes opposing effects. Therefore, the selectivity of a pharmacological tool is paramount. A highly selective ligand allows researchers to probe the function of a single receptor subtype with confidence, minimizing the confounding effects of off-target interactions. This is particularly crucial in the complex histamine system, where cross-reactivity can lead to misinterpretation of experimental results and hinder the development of targeted therapeutics.

VUF 8430: An Overview

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a non-imidazole compound recognized for its high affinity and efficacy as a histamine H4 receptor agonist.[2] Its primary utility lies in its ability to selectively activate the H4 receptor, a key player in the chemotaxis of immune cells such as mast cells and eosinophils.[3][4] Understanding its full selectivity profile is essential for its proper application in research.

Comparative Analysis of VUF 8430 Activity Across Histamine Receptor Subtypes

To provide a clear and objective comparison, the following table summarizes the binding affinity (Ki) and functional activity (EC50/functional response) of VUF 8430 at each of the four human histamine receptor subtypes. This data has been compiled from peer-reviewed literature and technical datasheets.

Receptor SubtypeBinding Affinity (Ki)Functional Activity
H4 31.6 nM[2]Full Agonist EC50 = 50.1 nM[2]
H3 1 µM (1000 nM)Full Agonist [3][4]
H1 >1 µM (>1000 nM)Inactive (up to 100 µM)[3][4]
H2 Low AffinityInactive (up to 100 µM)[3][4] pD2 = 3.8 (isolated guinea pig atria)

Interpretation of the Data:

The data clearly demonstrates that VUF 8430 is a potent and selective H4 receptor agonist. Its binding affinity for the H4 receptor is approximately 31.6-fold higher than for the H3 receptor and significantly greater than for the H1 and H2 receptors.

While VUF 8430 does exhibit full agonist activity at the H3 receptor, its potency is considerably lower compared to its action on the H4 receptor.[3][4] This separation in potency allows for a concentration window where VUF 8430 can be used to selectively activate H4 receptors with minimal engagement of H3 receptors.

Crucially, VUF 8430 shows negligible affinity and is functionally inactive at H1 and H2 receptors at concentrations well above those required for H4 receptor activation.[3][4] This high degree of selectivity against H1 and H2 subtypes is a significant advantage, as it eliminates the potential for confounding physiological effects mediated by these receptors, such as allergic responses (H1) or gastric acid secretion (H2).

Functional Consequences of Cross-Reactivity: A Signaling Pathway Perspective

Understanding the signaling pathways downstream of each histamine receptor subtype is crucial for appreciating the potential consequences of any cross-reactivity.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gαq H1->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gαs H2->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3 H3R Gi Gαi/o H3->Gi Activates H4 H4R H4->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits MAPK MAPK Pathway Gi->MAPK cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

As illustrated, H1 receptor activation leads to Gq-mediated stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). H2 receptor activation stimulates the Gs pathway, leading to increased cyclic AMP (cAMP) production and protein kinase A (PKA) activation. Both H3 and H4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Given that VUF 8430 can activate both H4 and H3 receptors, at higher concentrations it could potentially lead to a more pronounced inhibition of cAMP and activation of the MAPK pathway in cells or tissues co-expressing both receptor subtypes. This is a critical consideration for in vivo studies or experiments with primary cells where the expression profile of histamine receptors may not be fully characterized.

Best Practices for in vitro Selectivity Profiling: A Self-Validating System

To ensure the trustworthiness of selectivity data, a well-designed and executed experimental protocol is essential. The competitive radioligand binding assay is the gold standard for determining the binding affinity of a compound for a receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells Cells Expressing Receptor of Interest Homogenization Homogenization Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolated Membranes Centrifugation->Membrane_Pellet Incubation Incubate: Membranes + Radioligand + VUF 8430 (Test Compound) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Quantify Bound Radioactivity Washing->Counting IC50 Determine IC50 Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Sources

Validation

A Comparative Guide to VUF 8430 and Other Non-Imidazole Histamine H4 Receptor Agonists for Preclinical Research

This guide provides an in-depth comparative analysis of VUF 8430, a key non-imidazole histamine H4 receptor (H4R) agonist, and other relevant compounds used in preclinical research. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of VUF 8430, a key non-imidazole histamine H4 receptor (H4R) agonist, and other relevant compounds used in preclinical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product sheet to offer a technical narrative grounded in experimental data and methodological rigor. We will explore the pharmacological nuances of these critical tool compounds, explain the rationale behind experimental choices, and provide detailed protocols to ensure scientific integrity and reproducibility in your own laboratory.

The Histamine H4 Receptor: A Key Target in Immunomodulation and Inflammation

The histamine H4 receptor is the most recently identified member of the histamine receptor family and has emerged as a compelling target for therapeutic intervention in a host of inflammatory and immune-related disorders.[1] Unlike the H1 and H2 receptors, which are established targets for allergy and gastric acid secretion respectively, the H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] This specific expression pattern implicates the H4R as a crucial modulator of immune responses.

Activation of the H4R, a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins, triggers a cascade of intracellular events. This signaling pathway is central to its physiological function and is the basis for the experimental assays described herein.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gαi/o Protein Complex (α, β, γ subunits) H4R->G_protein Activates Agonist H4R Agonist (e.g., VUF 8430) Agonist->H4R Binds to AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (via Gβγ) G_protein->PLC Gβγ activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Cellular Responses: - Chemotaxis - Cytokine Release - Cell Shape Change cAMP->Chemotaxis Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Chemotaxis MAPK->Chemotaxis in_vitro_workflow cluster_binding Binding Affinity (pKi) cluster_functional Functional Potency & Efficacy (pEC50, Emax) binding_assay Radioligand Binding Assay (e.g., [³H]histamine) cAMP_assay cAMP Accumulation Assay (Gαi activation) Ca_assay Calcium Mobilization Assay (Gβγ activation) chemotaxis_assay Chemotaxis Assay (Physiological Response) start Test Compound (e.g., VUF 8430) start->binding_assay start->cAMP_assay start->Ca_assay start->chemotaxis_assay

Caption: Standard in vitro workflow for H4R agonist characterization.

1. Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a test compound for the H4R by measuring its ability to compete with a radiolabeled ligand.

  • Causality: This is the foundational assay to determine if, and how strongly, a compound physically interacts with the receptor. It is a prerequisite for functional studies.

  • Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and specific binding (Total - Non-specific). The data should yield a classic sigmoidal competition curve.

  • Protocol:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human H4 receptor (e.g., HEK293 or CHO cells). Determine protein concentration using a BCA or Bradford assay.

    • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

    • Reaction Setup: In a 96-well plate, combine:

      • Cell membranes (e.g., 20-40 µg protein/well).

      • Radioligand: A fixed concentration of [³H]histamine (typically near its Kd value).

      • Test Compound: A range of concentrations of the unlabeled agonist (e.g., VUF 8430) to generate a competition curve.

    • Incubation: Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.

    • Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the cell membranes.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation. [2]

2. cAMP Functional Assay (Gαi Signaling)

This assay measures the functional consequence of Gαi activation—the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP).

  • Causality: This directly confirms that the compound is an agonist and that it engages the canonical Gαi signaling pathway of the H4R.

  • Self-Validation: The protocol includes a step to stimulate adenylyl cyclase with forskolin. A functional agonist will inhibit this forskolin-induced cAMP production in a dose-dependent manner.

  • Protocol:

    • Cell Plating: Seed H4R-expressing cells into a 96-well plate and allow them to adhere overnight.

    • Cell Stimulation:

      • Pre-treat cells with the test compound (e.g., VUF 8430) at various concentrations for 15-30 minutes.

      • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. Incubate for another 15-30 minutes.

    • Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • cAMP Detection: Quantify cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). These kits use antibodies against cAMP and a labeled cAMP tracer.

    • Data Analysis: Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of the agonist to generate a dose-response curve and determine the pEC50 and Emax values.

3. Eosinophil Chemotaxis Assay (Physiological Readout)

This assay provides a highly relevant physiological readout, as the recruitment of eosinophils is a key event in many H4R-mediated pathologies.

  • Causality: This demonstrates the ability of an agonist to induce a complex cellular process directly relevant to inflammation, bridging the gap between receptor signaling and a physiological outcome.

  • Self-Validation: The assay includes a negative control (buffer only, showing basal migration) and a positive control (a known chemoattractant like eotaxin or histamine itself). A selective H4R antagonist (e.g., JNJ7777120) should block the agonist-induced chemotaxis, confirming receptor specificity.

  • Protocol:

    • Eosinophil Isolation: Isolate eosinophils from human or mouse peripheral blood using negative selection magnetic cell sorting for high purity.

    • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size polycarbonate membrane).

      • Lower Chamber: Add assay medium containing various concentrations of the H4R agonist (e.g., VUF 8430).

      • Upper Chamber: Add the purified eosinophil suspension (e.g., 1x10⁵ cells/well).

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow cell migration.

    • Quantification:

      • Remove the upper chamber.

      • Collect the cells that have migrated to the lower chamber.

      • Count the migrated cells using a flow cytometer for a fixed time period or by using a cell counting kit.

    • Data Analysis: Plot the number of migrated cells against the log concentration of the agonist. The resulting bell-shaped curve is characteristic of chemotaxis assays. Determine the EC50 from the rising portion of the curve.

In Vivo Experimental Models

1. Pruritus (Itch) Model in Mice

This model assesses the ability of H4R agonists to induce scratching behavior, a key symptom in atopic dermatitis.

  • Causality: This model directly links H4R activation to a specific in vivo behavioral outcome relevant to disease.

  • Protocol:

    • Acclimation: Acclimate mice individually to observation chambers for at least 30 minutes.

    • Administration: Administer the H4R agonist (e.g., VUF 8430) via intradermal injection into the nape of the neck or the cheek. [3] 3. Observation: Immediately after injection, record the mice for 30-60 minutes.

    • Quantification: A blinded observer counts the number of scratching bouts directed towards the injection site. A bout is defined as one or more rapid scratching motions with the hind paw.

    • Validation: Co-administration of a selective H4R antagonist should significantly reduce the number of scratches, confirming the response is H4R-mediated.

2. Zymosan-Induced Peritonitis in Mice (Inflammation Model)

This is a classic model of acute inflammation used to evaluate the pro-inflammatory effects of receptor activation, such as the recruitment of neutrophils.

  • Causality: This model assesses the ability of an H4R agonist to modulate leukocyte recruitment to an inflammatory site in vivo.

  • Protocol:

    • Compound Administration: Administer the H4R agonist or vehicle via an appropriate route (e.g., intraperitoneal, subcutaneous).

    • Induction of Peritonitis: After a pre-treatment period, induce sterile peritonitis by intraperitoneal (i.p.) injection of zymosan A (a yeast cell wall component, e.g., 1 mg/mouse). [4] 3. Cell Recruitment: After a set time (e.g., 4 hours), euthanize the mice.

    • Peritoneal Lavage: Collect the inflammatory cells from the peritoneal cavity by lavage with 3-5 mL of ice-cold PBS containing EDTA.

    • Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

    • Differential Cell Count: Prepare cytospin slides from the lavage fluid, stain with a differential stain (e.g., Diff-Quik), and count the number of neutrophils, macrophages, and other cell types to assess the composition of the inflammatory infiltrate.

Conclusion and Future Directions

VUF 8430 is a valuable and potent non-imidazole agonist for studying the histamine H4 receptor. Its primary limitation is its cross-reactivity with the H3 receptor, which necessitates careful experimental design and the use of selective antagonists to dissect the specific contributions of each receptor. The comparative data presented here, alongside compounds like VUF 10460, highlights the ongoing need for the development of more highly selective non-imidazole H4R agonists to further probe the receptor's function without the confounding effects of H3R or H2R activation.

The detailed protocols provided in this guide serve as a robust starting point for researchers aiming to characterize novel H4R ligands or investigate H4R biology. Adherence to these rigorous, self-validating methodologies will ensure the generation of high-quality, reproducible data, ultimately accelerating our understanding of this important therapeutic target and paving the way for novel treatments for inflammatory and allergic diseases.

References

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33.
  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of the histamine H4 receptor in immune and inflammatory disorders. Nature Reviews Drug Discovery, 7(1), 41–53.
  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651.
  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., ... & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43.
  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2002). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 1(7), 559-574.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sugimoto, Y., Iba, A., Nakae, K., Kamei, C., & Nakamura, T. (2008). Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist.
  • Melior Discovery. (n.d.). Zymosan-A Induced Mouse Peritonitis Model. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of VUF 8430

For Researchers, Scientists, and Drug Development Professionals Introduction to VUF 8430: A Potent Histamine H4 Receptor Agonist VUF 8430, chemically known as 2-(2-guanidinoethyl)isothiourea, is a potent and selective ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to VUF 8430: A Potent Histamine H4 Receptor Agonist

VUF 8430, chemically known as 2-(2-guanidinoethyl)isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1] As a non-imidazole compound, it serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[2][3] This guide will delve into the in vitro and in vivo efficacy of VUF 8430, drawing direct comparisons with 4-methylhistamine, another commonly used H4 receptor agonist.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of VUF 8430 has been characterized through various assays, primarily focusing on its binding affinity, functional potency at the H4 receptor, and its selectivity against other histamine receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand is used to quantify the binding of the test compound.

VUF 8430 demonstrates high affinity for the human H4 receptor.[3] Its binding affinity (pKi) has been determined in cell lines expressing the receptor, providing a quantitative measure of its interaction. Comparatively, 4-methylhistamine also binds to the H4 receptor, but VUF 8430 often exhibits a distinct selectivity profile.

Table 1: Comparative Histamine Receptor Binding Affinities (pKi)

Compound Human H1R Human H2R Human H3R Human H4R
VUF 8430 Inactive Inactive 6.0 7.5

| 4-Methylhistamine | Inactive | Active | Agonist at high concentrations | Full Agonist |

Data compiled from multiple sources.[1][4][5] pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates greater binding affinity.

This data highlights that while both are H4R agonists, VUF 8430 also possesses considerable affinity for the H3 receptor.[4] In contrast, 4-methylhistamine is also notably active at the H2 receptor.[1][4]

Functional Agonist Activity

Functional assays are crucial to determine whether a compound, upon binding to the receptor, elicits a cellular response. For G-protein coupled receptors like the H4R, which couples to Gi/o proteins, a common method is to measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).[1]

Both VUF 8430 and 4-methylhistamine have been characterized as full agonists at the human H4 receptor.[4] Their potency (pEC50) in functional assays, such as cAMP modulation or reporter gene assays (e.g., CRE-luciferase), indicates the concentration required to elicit a half-maximal response.

A key functional response mediated by the H4 receptor on immune cells is chemotaxis, the directed migration of cells in response to a chemical gradient. Both VUF 8430 and 4-methylhistamine have been shown to induce chemotaxis of monocyte-derived dendritic cells, a critical function in the initiation of an immune response.[3][4]

Experimental Workflow: In Vitro Functional Assays

Caption: Workflow for key in vitro assays to characterize H4R agonists.

Detailed Experimental Protocols
  • Cell Membrane Preparation: Harvest cells stably expressing the human H4 receptor (e.g., SK-N-MC or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]histamine), and varying concentrations of the unlabeled test compound (VUF 8430 or 4-methylhistamine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

  • Cell Culture: Plate CHO-K1 cells stably co-expressing the human H4 receptor and a CRE-luciferase reporter construct in a 96-well plate and culture overnight.

  • Compound Addition: Replace the culture medium with serum-free medium containing varying concentrations of VUF 8430 or 4-methylhistamine.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 4-6 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the response against the agonist concentration to determine the pEC50 value.

  • Cell Preparation: Isolate primary human monocytes from peripheral blood and differentiate them into immature dendritic cells using GM-CSF and IL-4.

  • Assay Setup: Place the dendritic cells in the upper chamber of a Transwell plate with a porous membrane (e.g., 5 µm pores).

  • Chemoattractant Addition: Add medium containing varying concentrations of VUF 8430 or 4-methylhistamine to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes to 3 hours) to allow for cell migration.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the underside of the membrane.

  • Data Analysis: Express the results as a chemotactic index (the fold increase in migrated cells in the presence of the agonist compared to the medium-alone control).

In Vivo Efficacy: From Off-Target Effects to Therapeutic Potential

The in vivo efficacy of VUF 8430 and 4-methylhistamine provides insights into their physiological effects and therapeutic potential. The available data primarily focuses on off-target effects related to the H2 receptor and H4R-mediated effects in a neuropathic pain model.

Gastric Acid Secretion: A Measure of H2 Receptor Activity

An important consideration for H4 receptor agonists is their potential off-target activity at the H2 receptor, which mediates gastric acid secretion. In anesthetized rats, VUF 8430 was found to cause only a weak secretion of gastric acid, and only at high doses. In stark contrast, 4-methylhistamine, at equimolar doses, induced a 2.5- to 6-fold higher output of gastric acid.[4] This demonstrates the significantly lower in vivo H2 receptor agonist activity of VUF 8430 compared to 4-methylhistamine, making it a more selective tool for studying H4 receptor functions in vivo.

Neuropathic Pain Model

The H4 receptor has been implicated in pain modulation. In a mouse model of spared nerve injury (SNI), a model of neuropathic pain, intrathecal administration of VUF 8430 (20 µ g/mouse ) was shown to attenuate both mechanical and thermal allodynia. This analgesic effect was reversed by the H4 receptor antagonist JNJ 10191584, confirming that the effect was mediated through the H4 receptor.

Experimental Workflow: In Vivo Models

Caption: Workflow for in vivo models to assess H4R agonist efficacy.

Detailed Experimental Protocols
  • Animal Preparation: Fast male Wistar rats overnight with free access to water. Anesthetize the rats (e.g., with urethane).

  • Surgical Procedure: Surgically expose the stomach and insert cannulas into the esophagus and duodenum for perfusion.

  • Stomach Perfusion: Perfuse the stomach with warm saline at a constant rate.

  • Compound Administration: Administer VUF 8430 or 4-methylhistamine intravenously at various doses.

  • Sample Collection and Analysis: Collect the gastric perfusate at regular intervals and titrate with a standard base (e.g., NaOH) to determine the acid output.

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve and its three terminal branches in the thigh of the mouse. Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.

  • Post-operative Recovery: Allow the animals to recover for a set period (e.g., 7 days) to allow neuropathic pain to develop.

  • Compound Administration: Administer VUF 8430 intrathecally.

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the withdrawal threshold to stimulation with von Frey filaments of increasing stiffness applied to the plantar surface of the paw.

    • Thermal Allodynia: Measure the latency to paw withdrawal from a radiant heat source using a Hargreaves apparatus.

  • Data Analysis: Compare the withdrawal thresholds or latencies before and after drug administration to determine the analgesic effect.

Comparative Summary and Future Directions

Table 2: Summary of In Vitro and In Vivo Efficacy

Feature VUF 8430 4-Methylhistamine
H4R Affinity (pKi) 7.5 Full Agonist
H4R Functional Potency Full Agonist Full Agonist
H3R Activity Full Agonist (pKi = 6.0) Agonist at high concentrations
H2R In Vivo Activity Weak Potent

| In Vivo Analgesic Effect | Effective in neuropathic pain model | Data not available |

VUF 8430 emerges as a potent and valuable tool for investigating the H4 receptor. Its key advantage over 4-methylhistamine is its significantly lower in vivo activity at the H2 receptor, which reduces the potential for confounding off-target effects in whole-animal studies. However, its considerable affinity and agonist activity at the H3 receptor must be taken into account when interpreting experimental results.

The demonstration of VUF 8430's efficacy in a neuropathic pain model highlights the therapeutic potential of targeting the H4 receptor for pain management. To further elucidate the therapeutic utility of VUF 8430 and other H4R agonists, future research should focus on direct, head-to-head comparisons in a wider range of in vivo models, particularly those for inflammatory and allergic diseases such as zymosan-induced peritonitis, ovalbumin-induced asthma, and models of atopic dermatitis. Such studies will be crucial in validating the H4 receptor as a viable drug target and in guiding the development of next-generation H4R-targeted therapeutics.

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 34–43. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114935, VUF 8430. Retrieved January 24, 2026 from [Link].

  • BPS Bioscience. (n.d.). CRE/CREB Luciferase Reporter CHO Cell Line (cAMP/PKA Signaling Pathway). Retrieved January 24, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Monocyte Chemotaxis Assay. Retrieved January 24, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). β-Galactosidase staining of frozen sections. Retrieved January 24, 2026, from [Link]

  • Borgonetti, V., & Galeotti, N. (2022). The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254. International journal of molecular sciences, 23(22), 14358. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the hunt for new therapeutic targets. Nature reviews. Drug discovery, 7(1), 41–53. [Link]

  • Gutzmer, R., Gschwandtner, M., Rossbach, K., Mommert, S., Werfel, T., Kietzmann, M., & Bäumer, W. (2009). Histamine H4 receptor stimulation suppresses IL-12p70 production and mediates chemotaxis in human monocyte-derived dendritic cells. Journal of immunology (Baltimore, Md. : 1950), 182(10), 6338–6346. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Identity and Purity of 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide (VUF 8430)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacological research, the rigorous confirmation of a compound's identity and purity is the bedrock upon which reliable and reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, the rigorous confirmation of a compound's identity and purity is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth technical overview for the characterization of 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide, a potent histamine H4 receptor agonist also known as S-(2-guanidinoethyl)isothiourea dihydrobromide and designated VUF 8430. We will explore the essential analytical methodologies for its comprehensive identification and purity assessment, and compare its performance with relevant alternatives in the context of its primary biological activity.

Establishing the Molecular Identity

The primary structure of 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide is characterized by a guanidinium group linked via an ethyl chain to an isothiourea moiety. The dihydrobromide salt form is common for this compound. Verifying this structure requires a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.

Rationale for Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the polar nature of the dihydrobromide salt. The chemical shifts will provide information about the electronic environment of the protons and carbons, while coupling patterns in the ¹H NMR spectrum will reveal the connectivity of the ethyl backbone.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical spectral parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Expected signals: Resonances corresponding to the two methylene groups of the ethyl chain, and broad, exchangeable peaks for the amine and guanidinium protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Resonances for the two methylene carbons and the two distinct carbons of the guanidinium and isothiourea groups.

  • Data Interpretation: Compare the observed chemical shifts and coupling constants with theoretically predicted values and data from structurally similar compounds to confirm the identity.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the free base and offers structural clues through fragmentation patterns.

Rationale for Experimental Choices: Electrospray ionization (ESI) is the preferred method for this polar, pre-charged molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Interpretation: The primary ion observed should correspond to the protonated free base [M+H]⁺. The measured m/z should be compared to the calculated exact mass of C₄H₁₂N₅S⁺. Fragmentation patterns, if observed, can provide further structural confirmation.

Assessing Purity: A Quantitative Approach

Purity determination is critical to ensure that observed biological activity is attributable to the compound of interest and not to impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

HPLC for Purity Assessment

A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Rationale for Experimental Choices: Due to the highly polar nature of the compound, a reversed-phase column with an aqueous mobile phase containing an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column is recommended. UV detection is suitable as the guanidinium and isothiourea chromophores absorb in the low UV range.

Experimental Protocol: HPLC Purity Analysis

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A shallow gradient would be suitable for separating closely related impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. A common synthesis of S-(2-guanidinoethyl)isothiourea involves the reaction of 2-aminoethanethiol with a guanidinylating agent. Potential impurities could include:

  • Unreacted starting materials: 2-aminoethanethiol and the guanidinylating agent.

  • Byproducts of guanidinylation: Depending on the reagent used.

  • Oxidation products: The thiol group is susceptible to oxidation.

  • Residual solvents: From the reaction and purification steps.[1]

Performance Comparison with Alternative Histamine H4 Receptor Agonists

VUF 8430 is a valuable pharmacological tool due to its high affinity and efficacy at the histamine H4 receptor.[2] However, its activity at other histamine receptors is a key consideration for its use in research. Below is a comparison with other common H4 receptor agonists.

CompoundH4 Receptor Affinity (pKi)H4 Receptor EfficacyH3 Receptor Affinity (pKi)H2 Receptor ActivityH1 Receptor ActivityReference
VUF 8430 HighFull AgonistModerateVery WeakInactive[2]
4-Methylhistamine HighFull AgonistLowPotent AgonistInactive[2]
Agmatine ModerateFull AgonistModerateVery WeakInactive[2]

This data highlights that while all three are H4 receptor agonists, their selectivity profiles differ significantly. VUF 8430 shows good selectivity over the H1 and H2 receptors, but also possesses moderate affinity for the H3 receptor.[2] 4-Methylhistamine, while a potent H4 agonist, is also a potent H2 agonist, which can confound experimental results where H2 receptor effects are not desired.[2] Agmatine displays a profile somewhat similar to VUF 8430.[2] The choice of agonist will therefore depend on the specific experimental context and the desired selectivity.

Conclusion

The confirmation of identity and purity of 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide (VUF 8430) is a critical prerequisite for its use in research. A combination of NMR and high-resolution mass spectrometry provides an irrefutable confirmation of its structure. A well-validated HPLC method is essential for quantifying its purity and identifying any potential contaminants. When selecting an H4 receptor agonist, a thorough understanding of the comparative pharmacology of available compounds, such as VUF 8430, 4-methylhistamine, and agmatine, is necessary to ensure the generation of precise and interpretable scientific data.

References

  • European Medicines Agency. ICH guideline Q3C (R8) on impurities: guideline for residual solvents. EMA/CHMP/ICH/82260/2006. Published July 20, 2000. Accessed January 23, 2026.
  • Lim, H. D., et al. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. 2009;157(1):47-58. doi:10.1111/j.1476-5381.2009.00155.x. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking VUF 8430 Against Novel Histamine H4 Receptor Agonists

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Histamine H4 Receptor as a Key Immunomodulatory Target The histamine H4 receptor (H4R) stands apart from its better-known counte...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Histamine H4 Receptor as a Key Immunomodulatory Target

The histamine H4 receptor (H4R) stands apart from its better-known counterparts (H1R, H2R, H3R). While the others are established targets for allergy, gastric acid secretion, and neurotransmission, the H4R has emerged as a crucial regulator of the immune system.[1] Predominantly expressed on cells of hematopoietic origin—including mast cells, eosinophils, dendritic cells, and T cells—the H4R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2][3][4] Its activation leads to critical immune cell functions like chemotaxis, cytokine production, and upregulation of adhesion molecules, positioning it as an attractive therapeutic target for a host of inflammatory, allergic, and autoimmune disorders.[3][4][5]

The development of potent and selective H4R ligands is paramount for dissecting its physiological roles and for therapeutic exploitation. VUF 8430, a non-imidazole agonist, was a significant step forward, offering a valuable tool for research.[6] However, the true utility of any agonist is defined by its performance relative to other available tools and novel chemical entities. This guide provides a comprehensive framework for benchmarking VUF 8430 against any novel H4R agonist ("Compound X"). We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and translatable pharmacological characterization.

Pharmacological Profile of the Benchmark: VUF 8430

VUF 8430 (S-(2-guanidylethyl)-isothiourea) is a potent and high-affinity H4R agonist.[6] Its key characteristics, established through initial research, provide the baseline for our comparison. It is a full agonist at the human H4 receptor, but notably displays lower affinity for the rodent (rat and mouse) orthologs—a critical consideration for translational studies.[7][8]

A crucial aspect of its profile is selectivity. VUF 8430 shows negligible activity at H1 and H2 receptors.[6][7] However, it possesses reasonable affinity for the histamine H3 receptor, where it also acts as a full agonist.[7][8] This off-target activity is a defining feature and a primary reason why rigorous, side-by-side benchmarking against novel compounds is essential. Functionally, it has been shown to induce chemotaxis in immune cells, a hallmark H4R-mediated response.[7][8]

Selecting Comparators: Beyond VUF 8430

A robust benchmarking study requires well-characterized comparators.

  • 4-Methylhistamine: This compound is an invaluable tool. Like VUF 8430, it is a full H4R agonist.[7][8] Its key liability is a pronounced agonistic activity at the H2 receptor, making it a useful control for identifying H2-mediated off-target effects in cellular or in vivo systems.[7][8]

  • Histamine: As the endogenous ligand, histamine should be included in all functional assays to establish the maximum physiological response and provide a reference for agonist efficacy.[9]

  • "Compound X": This represents your novel, internally-developed, or newly published agonist. The protocols outlined below are designed to comprehensively profile its activity against these established benchmarks.

Experimental Framework for Head-to-Head Agonist Benchmarking

The following sections detail the critical experiments required to build a comprehensive pharmacological profile of a novel H4R agonist relative to VUF 8430.

Pillar 1: Determining Target Engagement and Selectivity

The first step is to quantify how strongly the compounds bind to the H4R and to assess their affinity for other histamine receptor subtypes. A competitive radioligand binding assay is the gold standard for this determination.

Rationale: This assay directly measures the affinity (Ki) of a compound for the receptor in a membrane preparation, free from the complexities of downstream cellular signaling. By testing against all four histamine receptor subtypes, we can build a quantitative selectivity profile, which is crucial for predicting potential off-target effects. The use of [³H]histamine, the natural ligand, provides a physiologically relevant measure of binding.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK-293 cells (or a similar line) stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

    • Harvest the cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a 96-well plate, combine the cell membranes (typically 20-50 µg protein/well), a fixed concentration of radioligand (e.g., [³H]histamine at a concentration near its Kd), and a range of concentrations of the unlabeled test compound (e.g., VUF 8430, 4-methylhistamine, Compound X) spanning from 10⁻¹¹ to 10⁻⁴ M.

    • For determining non-specific binding, use a high concentration of a known, non-radioactive ligand (e.g., 10 µM JNJ 7777120 for H4R).[11]

    • Incubate the plates (e.g., for 60 minutes at 25°C). The exact time and temperature should be optimized for each receptor subtype to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each well.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Receptor Binding & Selectivity Profile

CompoundhH4R Ki (nM)hH3R Ki (nM)hH2R Ki (nM)hH1R Ki (nM)H3R/H4R SelectivityH2R/H4R Selectivity
VUF 8430
4-Methylhistamine
Compound X

Selectivity is calculated as Ki(Off-Target Receptor) / Ki(hH4R).

Pillar 2: Quantifying Functional Activity and Efficacy

Binding to the receptor does not guarantee activation. Functional assays are essential to determine if a compound is an agonist and to quantify its potency (EC₅₀) and efficacy (Emax).

Rationale: Since the H4R is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).[3][4] This is a primary, proximal readout of G-protein activation and is considered a robust method for determining agonist potency and efficacy.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Preparation:

    • Use a cell line stably expressing the human H4R and engineered to respond to cAMP changes, such as CHO-K1 or HEK-293 cells.

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Execution:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add varying concentrations of the test agonists (Histamine, VUF 8430, Compound X).

    • To stimulate adenylyl cyclase activity (creating a high baseline against which inhibition can be measured), add a fixed concentration of Forskolin.

    • Incubate the plate for a defined period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE.

  • Data Analysis:

    • Plot the measured cAMP levels (or HTRF ratio) against the logarithm of the agonist concentration.

    • Normalize the data, setting the response to Forskolin alone as 100% and the maximum inhibition by histamine as 0%.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ (potency) and the Emax (efficacy, expressed as % inhibition relative to histamine).

Data Presentation: Functional Potency & Efficacy

CompoundcAMP Assay EC₅₀ (nM)cAMP Assay Emax (% of Histamine)
Histamine100%
VUF 8430
4-Methylhistamine
Compound X
Pillar 3: Assessing Physiologically Relevant Cellular Responses

A hallmark function of H4R activation on immune cells is initiating chemotaxis, the directed migration of cells towards a chemical gradient.[1][5] This assay provides crucial validation of agonist activity in a more complex, physiologically relevant context.

Rationale: Chemotaxis is a key downstream event of H4R signaling that integrates multiple pathways.[1] Demonstrating that an agonist can induce this complex cellular behavior in primary cells or cell lines endogenously expressing the receptor provides strong evidence of its functional relevance. Human monocytes are an excellent model as they endogenously express H4R and their migration is a key component of the inflammatory response.[12]

Experimental Protocol: Monocyte Chemotaxis Assay

  • Cell Isolation:

    • Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes using negative selection (magnetic bead separation) or by plastic adhesion.

  • Assay Setup (Boyden Chamber):

    • Use a multi-well chemotaxis plate (e.g., Transwell®) with a porous membrane (typically 5 µm pore size for monocytes).

    • In the lower chamber, add assay medium containing various concentrations of the test agonists (VUF 8430, Compound X, etc.). Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.

    • In the upper chamber, add a suspension of the isolated monocytes.

  • Incubation and Cell Quantification:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 90-120 minutes to allow cell migration through the membrane.

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik™ stain).

    • Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, use a fluorescent-based method by pre-labeling the cells with a dye like Calcein-AM and measuring fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the number of cells that migrated towards the negative control (basal migration) from all other counts.

    • Plot the number of migrated cells against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for chemotaxis.

Data Presentation: Chemotaxis Potency

CompoundMonocyte Chemotaxis EC₅₀ (nM)
VUF 8430
Compound X
fMLP (Positive Control)

Visualizing the Scientific Framework

To understand the context of these experiments, it is helpful to visualize the underlying biological and methodological pathways.

H4R_Signaling_Pathway H4 Receptor Signaling Cascade H4R H4 Receptor G_alpha Gαi/o H4R->G_alpha Activates G_beta_gamma Gβγ H4R->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits (-) PLC PLC Activation G_beta_gamma->PLC Agonist H4R Agonist (e.g., VUF 8430) Agonist->H4R ATP ATP ATP->AC Substrate PKA PKA Inactivation cAMP->PKA Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Chemotaxis Cell Migration (Chemotaxis) Ca_Mobilization->Chemotaxis

Caption: H4R Gαi/o and Gβγ signaling pathways leading to functional outputs.

Experimental_Workflow Benchmarking Experimental Workflow cluster_binding Pillar 1: Binding & Selectivity cluster_functional Pillar 2: Functional Potency cluster_cellular Pillar 3: Cellular Response b1 Prepare Membranes (H1R, H2R, H3R, H4R) b2 Competitive Binding Assay (with [³H]histamine) b1->b2 b3 Scintillation Counting b2->b3 b4 Calculate Ki Values (Cheng-Prusoff) b3->b4 Output Comprehensive Pharmacological Profile b4->Output f1 Plate H4R-expressing cells f2 Stimulate with Forskolin + Agonist Dose-Response f1->f2 f3 Measure cAMP Levels (e.g., HTRF) f2->f3 f4 Calculate EC₅₀ & Emax f3->f4 f4->Output c1 Isolate Human Monocytes c2 Transwell Migration Assay (Boyden Chamber) c1->c2 c3 Stain & Count Migrated Cells c2->c3 c4 Calculate EC₅₀ c3->c4 c4->Output Start Select Agonists (VUF 8430, Cmpd X, etc.) Start->b1 Start->f1 Start->c1

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